Product packaging for 6,8-Difluoro-2-tetralone(Cat. No.:CAS No. 843644-23-5)

6,8-Difluoro-2-tetralone

Cat. No.: B1350972
CAS No.: 843644-23-5
M. Wt: 182.17 g/mol
InChI Key: JDIYLARKCSUHBH-UHFFFAOYSA-N
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Description

6,8-Difluoro-2-tetralone (CAS 843644-23-5) is a high-value fluorinated building block extensively used in advanced organic synthesis and drug discovery research. With a molecular formula of C₁₀H₈F₂O and a molecular weight of 182.17 g/mol, this compound features a tetralone scaffold substituted with two fluorine atoms at the 6 and 8 positions . This specific substitution pattern significantly influences the molecule's electronic properties and reactivity, making it a versatile precursor for the construction of complex molecular architectures . In medicinal chemistry, the tetralone core is a recognized pharmacophore, present in various biologically active molecules and approved therapeutics . The strategic incorporation of fluorine atoms is a well-established method to enhance the metabolic stability, binding affinity, and bioavailability of lead compounds . As such, this compound serves as a critical intermediate in the synthesis of potential dopaminergic agents, enzyme inhibitors like CYP24A1, and other novel therapeutic candidates with explored anti-cancer and central nervous system (CNS) activities . Its utility extends beyond pharmaceuticals to applications in materials science, where fluorinated compounds are valued for their unique thermal stability and chemical resistance . This product is provided with a purity of 98% and is strictly for research and development purposes . Attention: For research use only. Not for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8F2O B1350972 6,8-Difluoro-2-tetralone CAS No. 843644-23-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,8-difluoro-3,4-dihydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O/c11-7-3-6-1-2-8(13)5-9(6)10(12)4-7/h3-4H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIYLARKCSUHBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)C(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399076
Record name 6,8-Difluoro-2-tetralone
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Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

843644-23-5
Record name 6,8-Difluoro-2-tetralone
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Record name 6,8-Difluoro-2-tetralone
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Foundational & Exploratory

An In-depth Technical Guide to 6,8-Difluoro-2-tetralone: Chemical Properties, Structure, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,8-Difluoro-2-tetralone is a fluorinated bicyclic ketone of significant interest in medicinal chemistry and organic synthesis. Its unique structural and electronic properties, conferred by the presence of two fluorine atoms on the aromatic ring, make it a valuable building block for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, structural features, synthesis, and potential biological activities of this compound. Detailed experimental protocols for its synthesis and for the evaluation of its biological activities are also presented.

Chemical Properties and Structure

This compound, with the IUPAC name 6,8-difluoro-3,4-dihydronaphthalen-2(1H)-one, is a white to off-white solid. The strategic placement of two fluorine atoms on the aromatic ring significantly influences its chemical reactivity and biological interactions.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₀H₈F₂O[1]
Molecular Weight 182.17 g/mol [1]
CAS Number 843644-23-5[2]
Melting Point 96-98 °C[3]
Physical Form Solid[3]
Purity ≥95% - 98%[3][4]
Solubility Soluble in ACN (acetonitrile)[3]
Storage Store long-term in a cool, dry place; for high purity, store in an inert atmosphere, in a freezer under -20°C.[3][4]
Structural Information

The structural identifiers for this compound are provided in Table 2.

IdentifierValueReference
IUPAC Name 6,8-difluoro-3,4-dihydro-1H-naphthalen-2-one[2]
SMILES C1CC2=C(CC1=O)C(=CC(=C2)F)F[2]
InChI InChI=1S/C10H8F2O/c11-7-3-6-1-2-8(13)5-9(6)10(12)4-7/h3-4H,1-2,5H2[2]
InChIKey JDIYLARKCSUHBH-UHFFFAOYSA-N[2]

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes, with intramolecular Friedel-Crafts acylation being a common and effective method.[1]

Synthetic Workflow

A plausible synthetic route starting from a commercially available difluorinated phenylacetic acid derivative is outlined below.

Synthesis_of_6_8_Difluoro_2_tetralone cluster_start Starting Material cluster_steps Reaction Steps cluster_product Final Product 3,5-Difluorophenylacetic_acid 3,5-Difluorophenylacetic acid Thionyl_chloride 1. Thionyl Chloride (SOCl₂) 2. Ethylene gas, AlCl₃ 3,5-Difluorophenylacetic_acid->Thionyl_chloride Acylation & Alkylation Friedel_Crafts Intramolecular Friedel-Crafts Acylation (e.g., Polyphosphoric acid) Thionyl_chloride->Friedel_Crafts Cyclization Product This compound Friedel_Crafts->Product

A plausible synthetic workflow for this compound.
Experimental Protocol: Intramolecular Friedel-Crafts Acylation

This protocol is a general representation and may require optimization.

Step 1: Preparation of 4-(3,5-Difluorophenyl)butanoyl chloride

  • To a solution of 4-(3,5-difluorophenyl)butanoic acid (1 equivalent) in anhydrous dichloromethane, add oxalyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Acylation

  • Add the crude 4-(3,5-difluorophenyl)butanoyl chloride to a pre-heated mixture of polyphosphoric acid (PPA) at 80-100 °C with vigorous stirring.

  • Maintain the temperature and continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice and stir until the PPA is fully hydrolyzed.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the crude product.

Step 3: Purification

  • Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Combine the fractions containing the pure product and evaporate the solvent to obtain a solid.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Functional GroupExpected Absorption Range (cm⁻¹)
C=O (Ketone)1715 - 1730
C-F (Aromatic)1100 - 1300
C-H (Aromatic)3000 - 3100
C-H (Aliphatic)2850 - 2960
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would exhibit signals corresponding to the aromatic and aliphatic protons. The aromatic protons will show splitting patterns influenced by fluorine coupling. The aliphatic protons adjacent to the carbonyl group and the aromatic ring will appear as multiplets.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the aromatic carbons (with C-F coupling), and the aliphatic carbons.

¹⁹F NMR: The fluorine NMR spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms, likely with coupling to each other and to adjacent protons.

Mass Spectrometry

Predicted mass spectrometry data for this compound is available.[5]

Adductm/z (Predicted)
[M+H]⁺183.06160
[M+Na]⁺205.04354
[M-H]⁻181.04704

Potential Biological Activities and Experimental Protocols

Tetralone scaffolds are known to exhibit a range of biological activities.[1] The introduction of fluorine atoms can enhance these properties.

Anticancer Activity

Derivatives of tetralone have shown potential as anticancer agents.[1] The cytotoxic effects of this compound can be evaluated using the MTT assay.

MTT_Assay_Workflow Cell_Seeding Seed cancer cells in a 96-well plate Incubation1 Incubate for 24h to allow attachment Cell_Seeding->Incubation1 Compound_Treatment Treat cells with varying concentrations of this compound Incubation1->Compound_Treatment Incubation2 Incubate for 48-72h Compound_Treatment->Incubation2 MTT_Addition Add MTT solution to each well Incubation2->MTT_Addition Incubation3 Incubate for 3-4h MTT_Addition->Incubation3 Formazan_Solubilization Solubilize formazan crystals with DMSO Incubation3->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement

Workflow for the MTT assay to evaluate anticancer activity.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value can be calculated from the dose-response curve.

Antimicrobial Activity

The presence of fluorine atoms may enhance the antimicrobial efficacy of the tetralone scaffold.[1] The minimum inhibitory concentration (MIC) can be determined using the broth microdilution method.

MIC_Assay_Workflow Serial_Dilution Prepare serial dilutions of This compound in a 96-well plate Inoculation Inoculate each well with a standardized bacterial or fungal suspension Serial_Dilution->Inoculation Incubation Incubate at the appropriate temperature for 18-24h Inoculation->Incubation MIC_Determination Determine the MIC as the lowest concentration with no visible growth Incubation->MIC_Determination

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Method

  • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Monoamine Oxidase (MAO) Inhibition

Tetralone derivatives have shown promise as inhibitors of monoamine oxidase, an enzyme implicated in neurodegenerative diseases.[1] The inhibitory activity against MAO-A and MAO-B can be assessed using a fluorometric assay.

Experimental Protocol: MAO Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare solutions of recombinant human MAO-A or MAO-B and a suitable fluorogenic substrate (e.g., kynuramine for MAO-A, benzylamine with Amplex Red for MAO-B).

  • Inhibition Assay: In a 96-well plate, pre-incubate the enzyme with various concentrations of this compound for a defined period.

  • Reaction Initiation: Initiate the reaction by adding the substrate.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: Calculate the rate of reaction and determine the IC₅₀ value of the inhibitor.

Conclusion

This compound is a versatile fluorinated building block with significant potential for the development of new pharmaceuticals. Its synthesis is achievable through established organic chemistry methodologies, and its structure offers opportunities for further derivatization to optimize biological activity. The protocols outlined in this guide provide a framework for the synthesis, purification, and biological evaluation of this promising compound, paving the way for future research and drug discovery efforts.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 6,8-Difluoro-2-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,8-Difluoro-2-tetralone is a fluorinated bicyclic aromatic ketone of significant interest in medicinal chemistry and drug development. Its strategic fluorine substitutions enhance its potential as a scaffold for synthesizing novel therapeutic agents, particularly in the areas of oncology and infectious diseases. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines a plausible synthetic approach based on established chemical principles, and discusses its potential biological significance. Due to the limited availability of public domain data, this guide also highlights areas where further experimental investigation is required.

Physicochemical Characteristics

This compound, with the systematic IUPAC name 6,8-difluoro-3,4-dihydro-1H-naphthalen-2-one, is a solid at room temperature.[1] The introduction of two fluorine atoms to the tetralone core significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive building block in drug design.

Quantitative Data

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that some of these values are predicted through computational models due to the absence of extensive experimental data in peer-reviewed literature.

PropertyValueSource
Molecular Formula C₁₀H₈F₂O[2][3]
Molecular Weight 182.17 g/mol [2][3]
Melting Point 96-98 °C[1]
Boiling Point (Predicted) 260.6 ± 40.0 °C[2]
Density (Predicted) 1.290 ± 0.06 g/cm³[2]
Appearance Solid[1]
CAS Number 843644-23-5[3]
IUPAC Name 6,8-difluoro-3,4-dihydro-1H-naphthalen-2-one[3]
SMILES C1CC2=C(CC1=O)C(=CC(=C2)F)F[4]
InChI Key JDIYLARKCSUHBH-UHFFFAOYSA-N[4]

Synthesis and Chemical Reactivity

Proposed Experimental Protocol: Synthesis of this compound

A potential synthetic pathway could involve a multi-step process starting from a suitably substituted difluorobenzene derivative, proceeding through a Friedel-Crafts acylation followed by cyclization.[2][5]

Step 1: Friedel-Crafts Acylation of 1,3-Difluorobenzene

  • To a stirred solution of 1,3-difluorobenzene in a suitable inert solvent (e.g., dichloromethane or carbon disulfide) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst such as aluminum chloride.

  • Cool the mixture in an ice bath.

  • Slowly add succinic anhydride to the cooled mixture.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully pouring the mixture into ice-cold dilute hydrochloric acid.

  • Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude keto-acid intermediate.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Reduction of the Keto Group

  • Dissolve the purified keto-acid from Step 1 in a suitable solvent such as ethanol.

  • Add a reducing agent, for example, sodium borohydride, in portions at 0 °C.

  • Stir the reaction mixture at room temperature until the reduction is complete (monitored by TLC).

  • Acidify the mixture with dilute hydrochloric acid and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the difluorophenyl-substituted carboxylic acid.

Step 3: Intramolecular Friedel-Crafts Cyclization (Haworth Reaction)

  • Treat the carboxylic acid from Step 2 with a dehydrating agent such as polyphosphoric acid or Eaton's reagent.

  • Heat the mixture at an elevated temperature (e.g., 80-100 °C) for a specified period, monitoring the formation of the tetralone ring by TLC.

  • After the reaction is complete, pour the mixture onto crushed ice and extract the product with an organic solvent.

  • Wash the organic extract, dry it, and remove the solvent under vacuum.

  • Purify the resulting crude 6,8-Difluoro-1-tetralone by column chromatography.

Step 4: Conversion of 1-Tetralone to 2-Tetralone

The conversion of a 1-tetralone to a 2-tetralone can be a challenging transformation. A possible, though multi-step, route involves:

  • Reduction of the 1-keto group to a hydroxyl group using a reducing agent like sodium borohydride.

  • Dehydration of the resulting alcohol to form an alkene using an acid catalyst (e.g., p-toluenesulfonic acid).[6]

  • Epoxidation of the double bond using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA).[6]

  • Ring-opening of the epoxide, which can be facilitated by a Lewis acid, to yield the 2-tetralone.[6]

Purification: The final product, this compound, would likely be purified by column chromatography on silica gel followed by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Chemical Reactivity

This compound possesses a ketone functional group and a difluorinated aromatic ring, which are the primary sites of its chemical reactivity.[2]

  • Reactions at the Carbonyl Group: The ketone can undergo nucleophilic addition reactions with various reagents such as Grignard reagents or organolithium compounds to form tertiary alcohols. It can also be reduced to the corresponding secondary alcohol, 6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol, using reducing agents like sodium borohydride.

  • Reactions involving the α-Protons: The protons on the carbons adjacent to the carbonyl group are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of substituents at the C1 and C3 positions.

  • Reactions on the Aromatic Ring: The fluorine atoms are deactivating and ortho-, para-directing for electrophilic aromatic substitution. However, due to steric hindrance and the deactivating effect, further substitution on the aromatic ring would likely require harsh reaction conditions.

Chemical_Reactivity cluster_carbonyl Carbonyl Reactions cluster_alpha_protons α-Proton Reactions cluster_aromatic_ring Aromatic Ring Reactions main This compound nucleophilic_addition Nucleophilic Addition (e.g., Grignard, Organolithium) main->nucleophilic_addition C=O reduction Reduction (e.g., NaBH4) main->reduction C=O enolate_formation Enolate Formation (Base) main->enolate_formation α-H eas Electrophilic Aromatic Substitution (difficult) main->eas Aromatic Ring alcohol_product Tertiary Alcohol nucleophilic_addition->alcohol_product secondary_alcohol_product Secondary Alcohol reduction->secondary_alcohol_product alkylation Alkylation (Electrophile) enolate_formation->alkylation substituted_tetralone α-Substituted Tetralone alkylation->substituted_tetralone

Caption: General chemical reactivity of this compound.

Spectral Characteristics

Detailed experimental spectral data (¹H NMR, ¹³C NMR, FTIR) for this compound are not currently available in the public scientific literature. However, based on the known chemical shifts of related tetralone structures and the effects of fluorine substitution, the following spectral characteristics can be predicted.

Predicted ¹H NMR Spectrum
  • Aromatic Protons: The aromatic region would likely show two signals, a doublet and a triplet, corresponding to the two protons on the fluorinated ring. The fluorine atoms would cause splitting of these signals (H-F coupling).

  • Aliphatic Protons: The aliphatic region would exhibit complex multiplets corresponding to the three sets of methylene protons in the saturated ring. Protons on C1 and C3 would be adjacent to the carbonyl group and would likely appear as distinct multiplets. The protons on C4 would also form a multiplet.

Predicted ¹³C NMR Spectrum
  • Carbonyl Carbon: A signal in the downfield region, typically around 200-210 ppm, would be characteristic of the ketone carbonyl carbon.

  • Aromatic Carbons: The aromatic region would display several signals for the six carbons of the benzene ring. The carbons directly bonded to fluorine would show large one-bond C-F coupling constants and would be significantly shifted.

  • Aliphatic Carbons: Three signals corresponding to the methylene carbons (C1, C3, and C4) would be present in the upfield region of the spectrum.

Predicted FTIR Spectrum
  • C=O Stretch: A strong, sharp absorption band is expected in the region of 1700-1725 cm⁻¹ corresponding to the stretching vibration of the ketone carbonyl group.

  • C-F Stretch: Strong absorption bands in the region of 1100-1300 cm⁻¹ would be indicative of the C-F stretching vibrations.

  • Aromatic C=C Stretch: Medium to weak absorption bands in the 1450-1600 cm⁻¹ region would correspond to the C=C stretching vibrations of the aromatic ring.

  • C-H Stretch: Aliphatic C-H stretching vibrations would appear just below 3000 cm⁻¹, while aromatic C-H stretches would be observed just above 3000 cm⁻¹.

Biological Significance and Potential Applications

The tetralone scaffold is a well-established pharmacophore found in a variety of biologically active compounds, including anticancer and antibacterial agents.[1] The introduction of fluorine atoms can enhance the therapeutic potential of these molecules by:

  • Improving Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the in vivo half-life of a drug candidate.

  • Enhancing Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing the potency of the compound.

  • Modulating Physicochemical Properties: Fluorine substitution can alter the lipophilicity and pKa of a molecule, which can improve its absorption, distribution, metabolism, and excretion (ADME) profile.

Given these properties, this compound is a valuable intermediate for the synthesis of novel drug candidates. Research on related tetralone derivatives suggests potential activity as inhibitors of enzymes such as monoamine oxidase, which is implicated in neurodegenerative diseases, as well as potential anticancer and antimicrobial properties.[2] However, the specific biological targets and signaling pathways of this compound have not yet been elucidated and require further investigation.

Proposed_Synthesis_Workflow cluster_start Starting Materials cluster_steps Synthetic Steps cluster_intermediates Intermediates cluster_final Final Product start1 1,3-Difluorobenzene step1 Friedel-Crafts Acylation start1->step1 start2 Succinic Anhydride start2->step1 inter1 Keto-acid step1->inter1 step2 Reduction inter2 Difluorophenyl- carboxylic acid step2->inter2 step3 Intramolecular Cyclization inter3 6,8-Difluoro-1-tetralone step3->inter3 step4 1-Tetralone to 2-Tetralone Conversion final_product This compound step4->final_product inter1->step2 inter2->step3 inter3->step4

Caption: Proposed synthetic workflow for this compound.

Conclusion

This compound is a chemically intriguing molecule with considerable potential for applications in drug discovery and development. Its physicochemical properties, largely influenced by the presence of two fluorine atoms, make it a promising scaffold for the synthesis of novel bioactive compounds. While a complete experimental profile of this compound is yet to be published, this guide provides a solid foundation of its known characteristics and a scientifically sound basis for its synthesis and further investigation. Future research should focus on obtaining detailed experimental data, including spectroscopic characterization and biological evaluation, to fully unlock the potential of this and related fluorinated tetralones.

References

Spectral Data Analysis of 6,8-Difluoro-2-tetralone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for 6,8-Difluoro-2-tetralone (CAS No. 843644-23-5), a fluorinated aromatic ketone of interest in medicinal chemistry and drug development. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted spectral data based on its chemical structure and established principles of NMR, IR, and Mass Spectrometry. It also includes detailed, generalized experimental protocols for acquiring such data for a solid aromatic ketone.

Chemical Structure and Properties

IUPAC Name: 6,8-difluoro-3,4-dihydro-1H-naphthalen-2-one[1] Molecular Formula: C₁₀H₈F₂O[1] Molecular Weight: 182.17 g/mol [1] Monoisotopic Mass: 182.05432120 Da[1]

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of its molecular structure and comparison with spectral data of analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.0 - 7.2m1HAr-H
~ 6.8 - 7.0m1HAr-H
~ 3.6s2H-C(=O)-CH₂ -Ar
~ 3.1t2H-CH₂ -CH₂-C(=O)-
~ 2.6t2H-CH₂-CH₂ -C(=O)-
Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~ 205C =O
~ 160 (dd)C -F
~ 158 (dd)C -F
~ 135 (d)Ar-C
~ 120 (dd)Ar-C
~ 115 (d)Ar-C
~ 110 (d)Ar-C
~ 45-C H₂-C(=O)
~ 35-C H₂-CH₂-Ar
~ 28-C H₂-CH₂-C(=O)-
Table 3: Predicted ¹⁹F NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityAssignment
-110 to -120mAr-F
-115 to -125mAr-F
Table 4: Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~ 3100-3000MediumAromatic C-H stretch
~ 2950-2850MediumAliphatic C-H stretch
~ 1715StrongC=O (ketone) stretch
~ 1600, 1480Medium-StrongAromatic C=C stretch
~ 1250-1100StrongC-F stretch
Table 5: Predicted Mass Spectrometry Data
m/zInterpretation
182[M]⁺ (Molecular ion)
154[M - CO]⁺
126[M - CO - C₂H₄]⁺

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments required to obtain the spectral data for a solid aromatic ketone like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen and fluorine framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube.[2][3] The choice of solvent is critical to avoid obscuring the analyte signals.[4] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).[2][3]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

    • Typical parameters include a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

  • ¹⁹F NMR Acquisition:

    • Acquire a one-dimensional fluorine spectrum.

    • No special solvent is required as long as it does not contain fluorine.

    • Chemical shifts are typically referenced to an external standard like CFCl₃.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve 5-10 mg in 0.6-0.7 mL Deuterated Solvent Add_TMS Add Internal Standard (TMS) Dissolve->Add_TMS Transfer Transfer to NMR Tube Add_TMS->Transfer Place_in_Magnet Place Sample in NMR Spectrometer Transfer->Place_in_Magnet Acquire_1H Acquire 1H Spectrum Place_in_Magnet->Acquire_1H Acquire_13C Acquire 13C Spectrum Place_in_Magnet->Acquire_13C Acquire_19F Acquire 19F Spectrum Place_in_Magnet->Acquire_19F Process_Data Fourier Transform, Phase & Baseline Correction Acquire_1H->Process_Data Acquire_13C->Process_Data Acquire_19F->Process_Data Analyze_Spectra Analyze Chemical Shifts, Coupling, & Integration Process_Data->Analyze_Spectra

Caption: General workflow for NMR spectral data acquisition and analysis.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Thin Film Method):

  • Sample Preparation: Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[5][6]

  • Film Casting: Apply a drop of the solution onto the surface of a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin solid film of the compound on the plate.[5][6]

  • Data Acquisition:

    • Place the salt plate in the sample holder of an FTIR spectrometer.

    • Acquire a background spectrum of the clean, empty sample compartment.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • The typical scanning range is 4000-400 cm⁻¹.

IR_Workflow cluster_prep Sample Preparation (Thin Film) cluster_acq Data Acquisition cluster_analysis Data Analysis Dissolve Dissolve Sample in Volatile Solvent Apply Apply Solution to Salt Plate Dissolve->Apply Evaporate Evaporate Solvent to Form Thin Film Apply->Evaporate Sample_Scan Acquire Sample Spectrum Evaporate->Sample_Scan Background Acquire Background Spectrum Background->Sample_Scan Analyze Analyze Absorption Bands to Identify Functional Groups Sample_Scan->Analyze

Caption: General workflow for IR spectral data acquisition using the thin film method.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS):

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[7] The sample must be free of particulate matter.

  • Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar DB-5 or equivalent).

  • GC Separation:

    • Inject a small volume (typically 1 µL) of the sample solution into the heated GC inlet, where it is vaporized.[8]

    • The vaporized sample is carried by an inert gas (e.g., helium) through the capillary column.

    • A temperature program is used to separate the analyte from any impurities based on boiling point and column interaction.

  • MS Analysis:

    • As the compound elutes from the GC column, it enters the ion source of the mass spectrometer (typically using Electron Ionization, EI, at 70 eV).

    • The resulting ions (molecular ion and fragment ions) are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to support the proposed structure.

MS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_analysis Data Analysis Prepare_Solution Prepare Dilute Solution (10-100 µg/mL) Inject Inject Sample into GC Prepare_Solution->Inject Separate Separate on Capillary Column Inject->Separate Ionize Ionize in MS (Electron Ionization) Separate->Ionize Analyze_Mass Mass Analysis (m/z) Ionize->Analyze_Mass Detect Detect Ions Analyze_Mass->Detect Analyze_Spectrum Analyze Mass Spectrum (Molecular Ion & Fragments) Detect->Analyze_Spectrum

Caption: General workflow for GC-MS data acquisition and analysis.

References

Technical Guide on the Solubility and Stability of 6,8-Difluoro-2-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

6,8-Difluoro-2-tetralone is a fluorinated derivative of tetralone, a bicyclic chemical intermediate.[1] Its structure, featuring a ketone and a difluorinated aromatic ring, makes it a valuable building block in medicinal chemistry and materials science.[1] Compounds based on the tetralone scaffold have shown a range of biological activities, including potential anticancer and antimicrobial properties.[1]

The solubility and stability of a compound are fundamental parameters that dictate its suitability for further development, particularly in pharmaceuticals. Solubility affects bioavailability and formulation strategies, while stability data determines storage conditions, shelf-life, and potential degradation pathways. This guide outlines the standard methodologies for systematically evaluating the aqueous and organic solubility, as well as the intrinsic stability of this compound under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[2][3][4]

1.1 Physicochemical Properties of this compound

A summary of known and predicted physicochemical properties is presented below. Experimentally determined values should be recorded to complete the compound's profile.

PropertyValueSource
IUPAC Name 6,8-difluoro-3,4-dihydro-1H-naphthalen-2-onePubChem[5]
CAS Number 844434-23-5Smolecule[1]
Molecular Formula C₁₀H₈F₂OChemBK[6]
Molar Mass 182.17 g/mol PubChem[5]
Predicted Boiling Point 260.6 ± 40.0 °CChemicalBook[7]
Predicted Density 1.290 ± 0.06 g/cm³ChemBK[6]
Melting Point Experimental Data Required
pKa Experimental Data Required
LogP Experimental Data Required

Solubility Assessment

The solubility of a compound is its ability to dissolve in a solvent to form a homogeneous solution. For drug development, solubility in aqueous and pharmaceutically relevant organic solvents is critical. The following protocol describes the standard shake-flask method for determining thermodynamic solubility.

2.1 Experimental Protocol: Thermodynamic Solubility Determination

This protocol is designed to determine the equilibrium solubility of this compound in various solvents at controlled temperatures.

Materials:

  • This compound

  • Calibrated analytical balance

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated pH meter

  • Volumetric flasks and pipettes

  • HPLC-UV or UPLC-MS system

  • Solvents:

    • pH 1.2 HCl Buffer

    • pH 4.5 Acetate Buffer

    • pH 6.8 Phosphate Buffer

    • pH 7.4 Phosphate Buffered Saline (PBS)

    • Water (Type I)

    • Ethanol

    • Propylene Glycol

    • Polyethylene Glycol 400 (PEG 400)

Procedure:

  • Add an excess amount of this compound (e.g., 5-10 mg) to a glass vial. The amount should be sufficient to ensure a saturated solution with visible solid remaining.

  • Add a precise volume of the desired solvent (e.g., 1 mL) to the vial.

  • Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C and 37 °C).

  • Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study can be conducted to optimize this duration.

  • After shaking, allow the vials to stand for at least 1 hour to let coarse particles settle.

  • Carefully withdraw an aliquot of the supernatant. To remove any undissolved solids, either centrifuge the aliquot at high speed (e.g., 14,000 rpm for 15 minutes) or filter it through a 0.22 µm syringe filter compatible with the solvent.

  • Dilute the clear supernatant with a suitable mobile phase to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC or UPLC method.

  • Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate for each solvent and temperature.

2.2 Data Presentation: Solubility of this compound

The results from the solubility experiments should be organized into a clear table for comparative analysis.

Solvent SystempHTemperature (°C)Solubility (µg/mL) ± SD (n=3)Solubility (mg/mL) ± SD (n=3)
Aqueous Buffers
0.1 N HCl1.225Experimental DataExperimental Data
Acetate Buffer4.525Experimental DataExperimental Data
Phosphate Buffer6.825Experimental DataExperimental Data
PBS7.425Experimental DataExperimental Data
PBS7.437Experimental DataExperimental Data
Organic/Co-solvents
Water~7.025Experimental DataExperimental Data
EthanolN/A25Experimental DataExperimental Data
Propylene GlycolN/A25Experimental DataExperimental Data
PEG 400N/A25Experimental DataExperimental Data

2.3 Visualization: Solubility Determination Workflow

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add Excess Compound to Vial B Add Known Volume of Solvent A->B C Shake at Controlled Temperature (24-48h) B->C D Centrifuge or Filter (0.22 µm) Supernatant C->D E Dilute Supernatant D->E F Quantify by HPLC/UPLC E->F G Calculate Solubility F->G

Caption: Workflow for thermodynamic solubility determination.

Stability Assessment and Forced Degradation

Stability testing provides evidence on how the quality of a substance varies over time under the influence of environmental factors.[3] Forced degradation (or stress testing) is conducted to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of stability-indicating analytical methods.[8][9][10] The conditions are typically more severe than those used for accelerated stability testing.[8]

3.1 Experimental Protocol: Forced Degradation Studies

Materials:

  • This compound (as solid and in solution)

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC-grade solvents (Acetonitrile, Methanol, Water)

  • Temperature-controlled ovens/baths

  • Photostability chamber compliant with ICH Q1B guidelines[11]

  • Validated stability-indicating HPLC or UPLC-MS method

General Procedure: For each condition, a solution of this compound (e.g., 1 mg/mL in a suitable solvent) is prepared. A control sample (un-stressed) is analyzed at the beginning (t=0) and alongside stressed samples. The goal is to achieve 5-20% degradation.[12]

1. Hydrolytic Degradation:

  • Acidic: Mix the compound solution with 0.1 M HCl. Store at a controlled temperature (e.g., 60-80 °C).

  • Basic: Mix the compound solution with 0.1 M NaOH. Store at a controlled temperature (e.g., 60-80 °C).

  • Neutral: Mix the compound solution with water. Store at a controlled temperature (e.g., 60-80 °C).

  • Sampling: Withdraw aliquots at various time points (e.g., 2, 6, 12, 24 hours). Neutralize acidic/basic samples before analysis. Analyze for parent compound concentration and formation of degradants.

2. Oxidative Degradation:

  • Mix the compound solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

  • Store at room temperature or slightly elevated temperature (e.g., 40 °C).

  • Sampling: Withdraw and analyze aliquots at various time points.

3. Thermal Degradation:

  • Expose solid this compound to dry heat in a temperature-controlled oven (e.g., 80 °C or higher, in 10°C increments above accelerated testing).[4]

  • A solution can also be subjected to thermal stress.

  • Sampling: Analyze samples at various time points.

4. Photolytic Degradation (ICH Q1B): [11]

  • Expose solid compound and a solution in a chemically inert, transparent container to a light source.

  • The exposure should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9][11]

  • A dark control sample, wrapped in aluminum foil, should be stored under the same conditions to separate thermal degradation from photolytic effects.

  • Sampling: Analyze the light-exposed and dark control samples after the exposure period.

3.2 Data Presentation: Forced Degradation Summary

Results should be tabulated to summarize the degradation profile under each stress condition.

Stress ConditionReagent/ParametersTime (hours)% Assay of Parent% DegradationNo. of DegradantsRRT of Major Degradant(s)
Control (t=0) N/A0100.00.00N/A
Acid Hydrolysis 0.1 M HCl, 80 °C24DataDataDataData
Base Hydrolysis 0.1 M NaOH, 60 °C12DataDataDataData
Neutral Hydrolysis Water, 80 °C24DataDataDataData
Oxidation 3% H₂O₂, 40 °C6DataDataDataData
Thermal (Solid) 100 °C48DataDataDataData
Photolytic (Solid) ICH Q1BN/ADataDataDataData
Photolytic (Soln) ICH Q1BN/ADataDataDataData

RRT = Relative Retention Time

3.3 Visualizations: Workflows and Pathways

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (e.g., 1 mg/mL) C Analyze t=0 Control A->C D Acid/Base/Neutral Hydrolysis A->D E Oxidation (H₂O₂) A->E F Thermal (Solid/Solution) A->F G Photolytic (ICH Q1B) A->G B Prepare Solid Sample B->F B->G H Sample at Time Points D->H E->H F->H G->H I Analyze via Stability- Indicating Method (LC-MS) H->I J Quantify Parent & Degradants I->J K Characterize Major Degradants J->K

Caption: General workflow for forced degradation studies.

G cluster_main cluster_pathways Hypothetical Degradation Pathways cluster_hydrolysis Hydrolysis (e.g., Base-Catalyzed) cluster_oxidation Oxidation (e.g., H₂O₂) Parent This compound H1 Favorskii Rearrangement Product (Indane Carboxylic Acid Deriv.) Parent->H1 OH⁻ O1 Baeyer-Villiger Oxidation Product (Lactone Deriv.) Parent->O1 H₂O₂ O2 Aromatic Ring Hydroxylation Product Parent->O2 H₂O₂

Caption: Hypothetical degradation pathways for this compound.

Conclusion

This guide provides a systematic approach for determining the solubility and stability of this compound. The successful execution of these protocols will yield crucial data to support formulation development, define appropriate storage and handling conditions, and provide a foundational understanding of the compound's intrinsic chemical properties. The generated data is essential for any research or development program involving this compound, particularly for pharmaceutical applications.

References

synthesis pathways for 6,8-Difluoro-2-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 6,8-Difluoro-2-tetralone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic pathway for this compound, a valuable fluorinated building block in medicinal chemistry and drug development. Due to the limited availability of direct, published, step-by-step protocols for this specific molecule, this document outlines a proposed multi-step synthesis based on established and analogous chemical transformations for tetralones. This guide includes detailed, adaptable experimental protocols, tabulated data for key reaction steps, and visualizations of the synthetic pathway to facilitate laboratory application.

Introduction

This compound is a fluorinated bicyclic ketone of significant interest in the synthesis of complex molecular architectures for pharmaceutical applications. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. As such, fluorinated intermediates like this compound are crucial for the development of novel therapeutic agents.

This document details a proposed four-step synthesis commencing from commercially available 3,5-difluorophenylacetic acid. The pathway involves the formation of an acyl chloride, followed by a Friedel-Crafts acylation with ethylene, and subsequent intramolecular cyclization to yield the corresponding 1-tetralone, which is then converted to the target 2-tetralone.

Proposed Synthesis Pathway Overview

The proposed synthetic route to this compound is a four-step process, which is a common strategy for preparing 2-tetralone derivatives.[1][2] The overall transformation is depicted below.

Overall_Synthesis_Pathway 3,5-Difluorophenylacetic_acid 3,5-Difluorophenylacetic acid 3,5-Difluorophenylacetyl_chloride 3,5-Difluorophenylacetyl chloride 3,5-Difluorophenylacetic_acid->3,5-Difluorophenylacetyl_chloride SOCl2 4-(3,5-Difluorophenyl)-1-chlorobutan-2-one 4-(3,5-Difluorophenyl)-1-chlorobutan-2-one 3,5-Difluorophenylacetyl_chloride->4-(3,5-Difluorophenyl)-1-chlorobutan-2-one Ethylene, AlCl3 6,8-Difluoro-1-tetralone 6,8-Difluoro-1-tetralone 4-(3,5-Difluorophenyl)-1-chlorobutan-2-one->6,8-Difluoro-1-tetralone AlCl3 This compound This compound 6,8-Difluoro-1-tetralone->this compound Reduction, Dehydration, Epoxidation, Rearrangement

Caption: Proposed overall synthetic route for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the proposed synthesis.

Step 1: Synthesis of 3,5-Difluorophenylacetyl chloride

The initial step involves the conversion of 3,5-difluorophenylacetic acid to its corresponding acyl chloride using thionyl chloride.

Step1_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Acid 3,5-Difluorophenylacetic acid Reaction Reflux Acid->Reaction SOCl2 Thionyl Chloride SOCl2->Reaction Workup Distillation Reaction->Workup AcylChloride 3,5-Difluorophenylacetyl chloride Workup->AcylChloride Step2_3_Workflow cluster_reactants Reactants & Catalyst cluster_process Process cluster_product Product AcylChloride 3,5-Difluorophenylacetyl chloride Acylation Friedel-Crafts Acylation AcylChloride->Acylation Ethylene Ethylene Gas Ethylene->Acylation AlCl3 Aluminum Chloride AlCl3->Acylation Cyclization Intramolecular Cyclization Acylation->Cyclization Workup Aqueous Workup & Extraction Cyclization->Workup Purification Column Chromatography Workup->Purification Tetralone1 6,8-Difluoro-1-tetralone Purification->Tetralone1 Step4_Pathway Start 6,8-Difluoro-1-tetralone Intermediate1 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-ol Start->Intermediate1 NaBH4 Intermediate2 6,8-Difluoro-3,4-dihydronaphthalene Intermediate1->Intermediate2 p-TsOH, heat Intermediate3 6,8-Difluoro-1,2-epoxy-1,2,3,4-tetrahydronaphthalene Intermediate2->Intermediate3 m-CPBA End This compound Intermediate3->End BF3·OEt2

References

An In-depth Technical Guide to the Synthesis of 6,8-Difluoro-2-tetralone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 6,8-Difluoro-2-tetralone, a valuable fluorinated building block in medicinal chemistry and drug development. The synthesis is centered around an intramolecular Friedel-Crafts acylation, a robust and widely utilized reaction for the formation of cyclic ketones. This document details the necessary precursors, reaction steps, and proposed experimental protocols, supported by quantitative data and logical workflow diagrams.

Synthetic Strategy Overview

The synthesis of this compound is strategically designed in a two-step sequence starting from the commercially available 3,5-difluorophenylacetic acid. The core of this approach lies in the formation of an activated acylating agent, 3,5-difluorophenylacetyl chloride, which subsequently undergoes an intramolecular Friedel-Crafts acylation to yield the target tetralone. This method is advantageous due to the high efficiency and regioselectivity often observed in such cyclizations, particularly for the formation of six-membered rings.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Intramolecular Friedel-Crafts Acylation 3,5-Difluorophenylacetic Acid 3,5-Difluorophenylacetic Acid 3,5-Difluorophenylacetyl Chloride 3,5-Difluorophenylacetyl Chloride 3,5-Difluorophenylacetic Acid->3,5-Difluorophenylacetyl Chloride Activation Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2)->3,5-Difluorophenylacetyl Chloride This compound This compound 3,5-Difluorophenylacetyl Chloride->this compound Cyclization Lewis Acid (e.g., AlCl3) Lewis Acid (e.g., AlCl3) Lewis Acid (e.g., AlCl3)->this compound

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following protocols are proposed based on established methodologies for similar chemical transformations. Researchers should exercise standard laboratory safety precautions.

Step 1: Synthesis of 3,5-Difluorophenylacetyl Chloride

This initial step involves the conversion of 3,5-difluorophenylacetic acid to its corresponding acid chloride, which is a more reactive species for the subsequent acylation. Thionyl chloride is a common and effective reagent for this transformation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3,5-Difluorophenylacetic Acid172.1310.0 g0.058
Thionyl Chloride (SOCl₂)118.9710.4 mL (17.3 g)0.146
Dry Dichloromethane (DCM)-100 mL-

Procedure:

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (nitrogen or argon), add 3,5-difluorophenylacetic acid (10.0 g, 0.058 mol).

  • Add dry dichloromethane (100 mL) to dissolve the acid.

  • Slowly add thionyl chloride (10.4 mL, 0.146 mol) to the solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After completion, allow the mixture to cool to room temperature.

  • Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

  • The resulting crude 3,5-difluorophenylacetyl chloride, a pale yellow oil, can be used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Acylation to this compound

The crucial ring-closing step is achieved through an intramolecular Friedel-Crafts acylation, catalyzed by a Lewis acid such as aluminum chloride.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3,5-Difluorophenylacetyl Chloride190.58~11.1 g (crude)~0.058
Aluminum Chloride (AlCl₃)133.349.3 g0.070
Dry Dichloromethane (DCM)-150 mL-
Crushed Ice-200 g-
5 M Hydrochloric Acid (HCl)-50 mL-

Procedure:

  • In a flame-dried 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (9.3 g, 0.070 mol) in dry dichloromethane (150 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the crude 3,5-difluorophenylacetyl chloride (~11.1 g, ~0.058 mol) in 50 mL of dry dichloromethane and add it to the dropping funnel.

  • Add the acid chloride solution dropwise to the stirred aluminum chloride suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for another 2-3 hours.

  • The reaction is quenched by carefully and slowly pouring the mixture onto 200 g of crushed ice.

  • Add 50 mL of 5 M hydrochloric acid to dissolve the aluminum salts.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL), then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Product Characterization

The final product, this compound, is a solid at room temperature. Its identity and purity should be confirmed by standard analytical techniques.

PropertyValue
Molecular Formula C₁₀H₈F₂O
Molar Mass 182.17 g/mol
CAS Number 843644-23-5
Appearance Off-white to pale yellow solid
Expected ¹H NMR Resonances corresponding to aromatic and aliphatic protons.
Expected ¹⁹F NMR Two distinct fluorine signals.
Expected Mass Spec [M]+ at m/z = 182.05

Logical Relationship of the Acylation Mechanism

The intramolecular Friedel-Crafts acylation proceeds through the formation of a key acylium ion intermediate, which then undergoes electrophilic aromatic substitution.

G AcidChloride 3,5-Difluorophenylacetyl Chloride Complex Acid Chloride-Lewis Acid Complex AcidChloride->Complex LewisAcid AlCl3 LewisAcid->Complex AcyliumIon Acylium Ion Intermediate Complex->AcyliumIon Loss of AlCl4- SigmaComplex Sigma Complex (Arenium Ion) AcyliumIon->SigmaComplex Electrophilic Attack AromaticRing Difluorophenyl Ring (Nucleophile) AromaticRing->SigmaComplex FinalProduct This compound SigmaComplex->FinalProduct Deprotonation Deprotonation Deprotonation

Caption: Mechanism of intramolecular Friedel-Crafts acylation.

This guide provides a robust framework for the synthesis of this compound. As with any chemical synthesis, optimization of reaction conditions may be necessary to achieve desired yields and purity.

An In-depth Technical Guide to Selective Fluorination Methods for 2-Tetralone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties. The 2-tetralone scaffold is a prevalent motif in numerous biologically active compounds, making the development of selective fluorination methods for this structure a critical area of research. This technical guide provides a comprehensive overview of the core methodologies for the selective fluorination of 2-tetralone, with a focus on electrophilic and asymmetric approaches. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to aid researchers in the synthesis of novel fluorinated 2-tetralone derivatives.

Electrophilic Fluorination of 2-Tetralone

Electrophilic fluorination is the most widely employed strategy for the introduction of fluorine into the 2-tetralone framework. This approach typically involves the generation of an enol or enolate intermediate, which then reacts with an electrophilic fluorine source.

The regioselectivity of the fluorination of unsymmetrical ketones like 2-tetralone is a key consideration. The reaction can potentially yield both 1-fluoro-2-tetralone and 3-fluoro-2-tetralone. The outcome is influenced by factors such as the nature of the fluorinating agent, the base used for enolate formation, and the reaction conditions. Generally, under thermodynamic control, the more substituted and stable enolate is favored, leading to fluorination at the more substituted α-carbon. Conversely, kinetic control can favor fluorination at the less sterically hindered position.

Key Electrophilic Fluorinating Reagents

A variety of electrophilic N-F reagents are commercially available and have been successfully used for the fluorination of β-tetralone derivatives. The most common include:

  • Selectfluor® (F-TEDA-BF₄): A versatile and easy-to-handle electrophilic fluorinating agent.

  • N-Fluorobisbenzenesulfonimide (NFSI): A neutral and highly effective reagent for the fluorination of a wide range of nucleophiles, including enolates.

The choice of reagent can influence the reaction's efficiency and selectivity.

Asymmetric Electrophilic Fluorination

The synthesis of enantiomerically pure fluorinated 2-tetralones is of significant interest for drug development. This is often achieved through asymmetric catalysis, employing chiral catalysts to control the stereochemical outcome of the fluorination reaction.

Organocatalysis with Cinchona Alkaloids:

Cinchona alkaloids and their derivatives have emerged as powerful organocatalysts for the enantioselective α-fluorination of cyclic ketones. These catalysts can activate the ketone substrate through the formation of a chiral enamine intermediate, which then reacts with the electrophilic fluorine source in a stereocontrolled manner. Combinations of cinchona alkaloids with Selectfluor® have been shown to be effective for the enantioselective fluorination of tetralones and related indanones, achieving high enantiomeric excess (ee).[1]

Phase-Transfer Catalysis:

Chiral phase-transfer catalysts, often derived from cinchona alkaloids, can also be employed for the asymmetric fluorination of β-keto esters and related compounds.[2] These catalysts facilitate the transfer of the enolate from an aqueous or solid phase to the organic phase containing the electrophilic fluorinating agent, within a chiral environment that directs the approach of the fluorinating agent.

Quantitative Data Summary

The following tables summarize the available quantitative data for the selective fluorination of 2-tetralone derivatives. It is important to note that much of the reported data is for substituted 2-tetralones, and yields for the parent compound may vary.

SubstrateFluorinating AgentCatalyst/ConditionsProduct(s)Yield (%)Enantiomeric Excess (ee, %)Reference
2-Aryl-1-tetralonesSelectfluor®Cinchonine derivatives2-Fluoro-2-aryl-1-tetralonesup to >98up to 74[3]
Indanones and TetralonesSelectfluor®DHQBα-Fluorinated products-up to 91[1]
Cyclic KetonesNFSIPrimary amine functionalized Cinchona alkaloidα-Fluorinated ketones62-8795-99[4][5][6]

Experimental Protocols

General Procedure for the Organocatalytic α-Fluorination of a Cyclic Ketone

This protocol is a general guideline for the asymmetric fluorination of cyclic ketones using a primary amine organocatalyst and an electrophilic fluorine source.[7]

Materials:

  • Cyclic ketone (e.g., 2-tetralone) (1.0 equiv)

  • Primary amine organocatalyst (e.g., Cinchona alkaloid derivative) (0.1 equiv)

  • Electrophilic fluorinating agent (e.g., NFSI) (1.1 equiv)

  • Solvent (e.g., CHCl₃)

Procedure:

  • To a vial, add the cyclic ketone (1.0 equiv), the primary amine organocatalyst (0.1 equiv), and the solvent.

  • Stir the mixture at room temperature for 5 minutes.

  • Add the electrophilic fluorinating agent (1.1 equiv) in one portion.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired α-fluorinated ketone.

Visualizations of Reaction Pathways and Workflows

Electrophilic Fluorination of 2-Tetralone via Enolate Intermediate

G Electrophilic Fluorination of 2-Tetralone Tetralone 2-Tetralone Enolate Enolate Intermediate Tetralone->Enolate Deprotonation Product1 1-Fluoro-2-tetralone Enolate->Product1 Electrophilic Attack Product3 3-Fluoro-2-tetralone Enolate->Product3 Electrophilic Attack Base Base (e.g., LDA, NaH) FluorinatingAgent Electrophilic Fluorinating Agent (e.g., Selectfluor®, NFSI)

Caption: General pathway for the electrophilic fluorination of 2-tetralone.

Asymmetric Organocatalytic Fluorination Workflow

G Asymmetric Organocatalytic Fluorination Workflow Start Start: 2-Tetralone & Chiral Organocatalyst Enamine Formation of Chiral Enamine Intermediate Start->Enamine Fluorination Diastereoselective Fluorination with Electrophilic Fluorine Source Enamine->Fluorination Hydrolysis Hydrolysis of Iminium Ion Fluorination->Hydrolysis Product Enantioenriched Fluorinated 2-Tetralone Hydrolysis->Product Purification Purification Product->Purification

Caption: Workflow for asymmetric fluorination using a chiral organocatalyst.

Proposed Transition State for Cinchona Alkaloid-Catalyzed Fluorination

G Proposed Transition State Model TS Transition State Chiral Enamine Electrophilic Fluorinating Agent (NFSI) Interaction Non-covalent Interactions (H-bonding, Steric hindrance) TS->Interaction Product Stereoselective C-F Bond Formation TS->Product leads to Catalyst Cinchona Alkaloid Catalyst Enamine 2-Tetralone Enamine Catalyst->Enamine forms Enamine->TS NFSI NFSI NFSI->TS

Caption: Simplified model of the transition state in organocatalytic fluorination.

Conclusion

The selective fluorination of 2-tetralone is a rapidly evolving field with significant implications for drug discovery and development. Electrophilic fluorination, particularly through asymmetric organocatalysis, offers a powerful and versatile approach to introduce fluorine with high levels of stereocontrol. This guide provides a foundational understanding of the key methods, reagents, and mechanistic principles involved. Further research into developing more efficient, regioselective, and scalable fluorination protocols for the parent 2-tetralone scaffold will undoubtedly continue to be a priority in synthetic organic chemistry.

References

Unraveling the Molecular Maze: A Technical Guide to the Presumed Mechanism of Action of 6,8-Difluoro-2-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

6,8-Difluoro-2-tetralone is a synthetic, fluorinated derivative of the tetralone scaffold, a core structure in a variety of biologically active compounds. While direct and extensive research into the specific mechanism of action of this compound is not yet publicly available, this technical guide aims to provide a comprehensive overview of its presumed molecular interactions and biological effects. By examining the activities of structurally related tetralone derivatives and the influence of fluorine substitution, we can infer a plausible mechanism of action for this compound. This guide summarizes potential biological targets, relevant signaling pathways, and detailed experimental protocols for the characterization of its activity.

Introduction: The Tetralone Scaffold and the Role of Fluorine

The tetralone ring system is a recurring motif in a multitude of natural products and synthetic molecules exhibiting a wide array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity to target proteins.[4][5] The presence of two fluorine atoms at the 6 and 8 positions of the 2-tetralone core in this compound is anticipated to significantly modulate its electronic properties and, consequently, its biological activity.[4]

Inferred Mechanism of Action of this compound

Due to a lack of direct studies on this compound, its mechanism of action is inferred from the known biological activities of analogous tetralone derivatives. The following sections outline the most probable molecular targets and signaling pathways.

Inhibition of Macrophage Migration Inhibitory Factor (MIF)

Macrophage Migration Inhibitory Factor (MIF) is a pro-inflammatory cytokine implicated in a range of inflammatory diseases.[6] Several tetralone derivatives have been identified as inhibitors of the tautomerase activity of MIF.[6] It is plausible that this compound also acts as an inhibitor of MIF, which would lead to a downstream anti-inflammatory response.

Presumed Signaling Pathway of this compound via MIF Inhibition

MIF_Inhibition_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound MIF MIF This compound->MIF Inhibition CD74 CD74 MIF->CD74 Binding CXCR2_4 CXCR2/4 MIF->CXCR2_4 Binding CD44 CD44 CD74->CD44 PI3K_Akt PI3K/Akt Pathway CD44->PI3K_Akt MAPK MAPK Pathway CXCR2_4->MAPK Inflammation Pro-inflammatory Response PI3K_Akt->Inflammation MAPK->Inflammation

Caption: Presumed MIF inhibition by this compound.

Inhibition of Monoamine Oxidases (MAOs)

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidation of monoamines and are important targets in the treatment of neurodegenerative diseases and depression.[7] Tetralone derivatives have been investigated as MAO inhibitors.[8] The electron-withdrawing nature of the fluorine atoms in this compound could influence its interaction with the flavin cofactor in the active site of MAOs, potentially leading to their inhibition.

Hypothesized MAO Inhibition by this compound

MAO_Inhibition This compound This compound MAO_A MAO-A This compound->MAO_A Inhibition MAO_B MAO-B This compound->MAO_B Inhibition Metabolites Inactive Metabolites MAO_A->Metabolites Neurotransmission Increased Monoaminergic Neurotransmission MAO_B->Metabolites Monoamines Monoamine Neurotransmitters (e.g., Serotonin, Dopamine) Monoamines->MAO_A Oxidation Monoamines->MAO_B Oxidation

Caption: Hypothesized inhibition of MAO-A and MAO-B.

Modulation of Retinoic Acid Metabolism

Retinoic acid homeostasis, crucial for cell proliferation and differentiation, is regulated by cytochrome P450 enzymes of the CYP26 family.[9] Some tetralone derivatives have been shown to inhibit these enzymes, leading to an increase in intracellular retinoic acid levels.[9][10] This suggests a potential anticancer mechanism for this compound.

Quantitative Data for Structurally Related Compounds

While no specific quantitative data for this compound has been found, the following table summarizes the inhibitory activities of some analogous tetralone derivatives against various targets.

Compound ClassTargetIC50 ValueReference
2-Benzyltetralone DerivativesRetinoic Acid Metabolizing Enzymes0.5 - 0.8 µM[10]
2-(4-Hydroxybenzyl)-6-methoxytetraloneMCF-7 CYP26A17 µM[9]
Unsaturated Benzylidene Precursor of aboveMCF-7 CYP26A15 µM[9]
Tetrahydronapthalene DerivativeHuman DGAT15.1 µM[11]
Tetralone DerivativeHuman DGAT12.8 µM[11]
E-2-phenylmethylene-1-indanoneMIF Tautomerase82.8 µM[6]
E-2-phenylmethylene-1-tetraloneMIF Tautomerase127 µM[6]

Detailed Experimental Protocols

The following are detailed protocols for key experiments that would be essential for characterizing the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.[12][13][14][15]

Workflow for MTT Assay

MTT_Assay_Workflow A Seed cells in a 96-well plate B Treat cells with varying concentrations of This compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent to each well C->D E Incubate for 2-4 hours to allow formazan crystal formation D->E F Solubilize formazan crystals with DMSO or other solvent E->F G Measure absorbance at ~570 nm F->G H Calculate cell viability relative to control G->H

Caption: General workflow for an MTT cell viability assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability as (Absorbance of treated cells / Absorbance of control cells) x 100.

MIF Tautomerase Inhibition Assay

This spectrophotometric assay measures the ability of a compound to inhibit the tautomerase activity of MIF.[6][16][17][18][19][20]

Protocol:

  • Reagent Preparation: Prepare a solution of recombinant human MIF (e.g., 100 nM) in an appropriate buffer (e.g., 50 mM Bis-Tris, pH 6.2). Prepare a stock solution of the substrate, L-dopachrome methyl ester.

  • Inhibitor Incubation: In a 96-well plate, incubate the MIF enzyme with various concentrations of this compound for a defined period (e.g., 15 minutes) at room temperature.

  • Enzymatic Reaction: Initiate the reaction by adding the L-dopachrome methyl ester substrate to each well.

  • Absorbance Measurement: Immediately monitor the decrease in absorbance at 475 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of the enzymatic reaction for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the inhibitory effect of a compound on the activity of MAO-A and MAO-B isoforms.[7][8][21][22]

Protocol:

  • Enzyme and Substrate Preparation: Use commercially available recombinant human MAO-A and MAO-B. Kynuramine and benzylamine can be used as substrates for MAO-A and MAO-B, respectively.

  • Inhibitor Incubation: Pre-incubate the MAO enzyme with various concentrations of this compound in a suitable buffer.

  • Reaction Initiation: Start the reaction by adding the respective substrate.

  • Detection: The formation of the product can be monitored spectrophotometrically or fluorometrically. For example, the oxidation of kynuramine by MAO-A produces 4-hydroxyquinoline, which can be detected at 316 nm.

  • Data Analysis: Calculate the IC50 value by measuring the enzyme activity at different inhibitor concentrations.

CYP26A1 Inhibition Assay

This assay evaluates the potential of a compound to inhibit the retinoic acid-metabolizing enzyme CYP26A1.[9][23][24][25][26]

Protocol:

  • System Preparation: Use human liver microsomes or recombinant CYP26A1 enzyme.

  • Inhibitor Incubation: Pre-incubate the enzyme preparation with a range of concentrations of this compound.

  • Substrate Addition: Add all-trans retinoic acid as the substrate.

  • Metabolite Quantification: After a specific incubation time, stop the reaction and quantify the formation of the primary metabolite, 4-hydroxy-retinoic acid, using LC-MS/MS.

  • Data Analysis: Determine the IC50 value by plotting the inhibition of metabolite formation against the inhibitor concentration.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the structural features of this compound and the known bioactivities of related tetralone derivatives strongly suggest its potential as a modulator of key biological pathways involved in inflammation, neurodegeneration, and cancer. The presence of fluorine atoms is likely to enhance its pharmacological properties.

Future research should focus on the systematic evaluation of this compound using the experimental protocols outlined in this guide. Specifically, determining its inhibitory constants against MIF, MAO-A, MAO-B, and CYP26A1, as well as assessing its cytotoxic effects on various cancer cell lines, will be crucial in elucidating its precise mechanism of action and therapeutic potential. Such studies will provide the necessary data to validate the inferred mechanisms and pave the way for its potential development as a novel therapeutic agent.

References

Methodological & Application

Application Notes and Protocols: 6,8-Difluoro-2-tetralone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 6,8-Difluoro-2-tetralone as a versatile building block in medicinal chemistry. The strategic incorporation of fluorine atoms into the tetralone scaffold can significantly enhance the metabolic stability and binding affinity of derivative compounds, making it a valuable starting material for the development of novel therapeutic agents.

Introduction

This compound is a fluorinated derivative of 2-tetralone, a bicyclic aromatic ketone. Its chemical structure consists of a fused benzene and cyclohexanone ring system with two fluorine atoms at the 6 and 8 positions.[1] This substitution pattern creates a unique electronic environment that influences the molecule's reactivity and imparts favorable pharmacokinetic properties to its derivatives. Research has shown that compounds derived from the tetralone scaffold exhibit a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1] The fluorine substituents in this compound can increase the lipophilicity and metabolic stability of drug candidates, potentially leading to improved oral bioavailability and a longer duration of action.

Synthesis of this compound

The synthesis of this compound can be achieved through methods such as Friedel-Crafts acylation followed by cyclization.[1]

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol describes a potential synthetic route based on the principles of the Friedel-Crafts reaction.

Materials:

  • 1,3-Difluorobenzene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Toluene

  • Thionyl chloride (SOCl₂)

  • Pyridine

Procedure:

  • Friedel-Crafts Acylation:

    • To a stirred suspension of anhydrous AlCl₃ in anhydrous DCM at 0 °C, add succinic anhydride in portions.

    • Slowly add 1,3-difluorobenzene to the mixture at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Pour the reaction mixture into a mixture of crushed ice and concentrated HCl.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 3-(2,4-difluorobenzoyl)propanoic acid.

  • Reduction of the Ketone:

    • The keto-acid obtained in the previous step is reduced using a suitable method like Clemmensen or Wolff-Kishner reduction to yield 4-(2,4-difluorophenyl)butanoic acid.

  • Intramolecular Cyclization (Friedel-Crafts Acylation):

    • Treat the 4-(2,4-difluorophenyl)butanoic acid with thionyl chloride to form the corresponding acid chloride.

    • The crude acid chloride is then cyclized using a Lewis acid like AlCl₃ in an inert solvent (e.g., DCM or nitrobenzene) to afford 6,8-Difluoro-1-tetralone.

  • Conversion to this compound:

    • The conversion of the 1-tetralone to the 2-tetralone can be achieved through a multi-step process involving reduction to the alcohol, elimination to the dihydronaphthalene, and subsequent oxidation. A more direct method involves bromination at the 2-position followed by dehydrobromination and tautomerization.

Applications in Medicinal Chemistry

Antimicrobial Agents

Derivatives of the tetralone scaffold have demonstrated significant potential as antimicrobial agents. The introduction of fluorine atoms can enhance this activity.

A series of novel tetralone derivatives containing an aminoguanidinium moiety were synthesized and evaluated for their antibacterial activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). Several of these compounds exhibited potent activity, particularly against Gram-positive bacteria.

Table 1: Antimicrobial Activity of Tetralone Derivatives

CompoundS. aureus (ATCC 29213) MIC (µg/mL)S. aureus (MRSA-2) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)
2D 0.51>32
Vancomycin 11-
Levofloxacin ≤1≤1≤1

Data extracted from a study on novel tetralone derivatives.[2]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Materials:

  • Mueller-Hinton broth (MHB)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a bacterial suspension in MHB and adjust the turbidity to a 0.5 McFarland standard.

  • Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

  • Inoculate each well with the bacterial suspension.

  • Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Diagram 1: General Workflow for Antimicrobial Screening

G cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis A Prepare bacterial inoculum C Inoculate microtiter plates A->C B Prepare serial dilutions of test compounds B->C D Incubate at 37°C for 18-24h C->D E Determine MIC values D->E F Determine MBC values E->F

Caption: Workflow for determining the antimicrobial activity of test compounds.

Anticancer Agents

Chalcone derivatives of dihydronaphthalenone have been investigated for their cytotoxic activity against various cancer cell lines. The fluorinated analogues are of particular interest.

Table 2: Cytotoxic Activity of Dihydronaphthalenone Chalconoid Derivatives (IC₅₀ in µM)

CompoundK562 (Leukemia)HT-29 (Colon)MCF-7 (Breast)
P1 (4-OCH₃) 7.1 ± 0.510.5 ± 0.928.9 ± 5.1
P3 (3-NO₂) 11.2 ± 1.18.0 ± 0.415.6 ± 1.8
P4 (3-F) 26.4 ± 1.820.2 ± 2.343.7 ± 4.1
Cisplatin 9.1 ± 1.7--

Data from a study on dihydronaphthalenone chalconoid derivatives.[3]

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

  • Human cancer cell lines (e.g., K562, HT-29, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.[4]

Diagram 2: Signaling Pathway Inhibition by a Hypothetical Tetralone-based Kinase Inhibitor

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival Tetralone Derivative Tetralone Derivative Tetralone Derivative->RAF

Caption: Inhibition of the MAPK/ERK signaling pathway.

Agents for Neurodegenerative Diseases

Tetralone derivatives have been explored as multifunctional agents for the treatment of Alzheimer's disease by targeting key enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE).

Table 3: Inhibitory Activity of α,β-Unsaturated Carbonyl-based Tetralone Derivatives

CompoundMAO-B IC₅₀ (µM)AChE IC₅₀ (µM)Aβ₁₋₄₂ Aggregation Inhibition (%)
3f 0.88 ± 0.120.045 ± 0.0278.2 ± 4.8

Data from a study on synthetic tetralone derivatives for Alzheimer's disease.[5]

Experimental Protocol: MAO-B Inhibition Assay

Materials:

  • Recombinant human MAO-B

  • Kynuramine (substrate)

  • Test compounds

  • Potassium phosphate buffer

  • 96-well plates

  • Fluorometer

Procedure:

  • Pre-incubate MAO-B with various concentrations of the test compounds in potassium phosphate buffer.

  • Initiate the reaction by adding kynuramine.

  • Incubate at 37°C for a specified time.

  • Stop the reaction and measure the fluorescence of the product (4-hydroxyquinoline).

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Diagram 3: Multi-target Approach for Alzheimer's Disease

G Tetralone Derivative Tetralone Derivative MAO-B MAO-B Tetralone Derivative->MAO-B AChE AChE Tetralone Derivative->AChE Aβ Aggregation Aβ Aggregation Tetralone Derivative->Aβ Aggregation Neuroprotection Neuroprotection MAO-B->Neuroprotection AChE->Neuroprotection Aβ Aggregation->Neuroprotection

Caption: A multi-target strategy for Alzheimer's disease therapy.

Conclusion

This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its derivatives have shown significant promise as antimicrobial, anticancer, and neuroprotective agents. The presence of fluorine atoms can confer advantageous pharmacokinetic properties, making this an attractive starting point for the design and development of new drugs. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this compound in their drug discovery programs.

References

Application Notes: 6,8-Difluoro-2-tetralone as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,8-Difluoro-2-tetralone is a valuable fluorinated building block in organic synthesis, particularly relevant in the field of medicinal chemistry. The presence of two fluorine atoms on the aromatic ring significantly influences the electronic properties and metabolic stability of derivative molecules, making it an attractive starting material for the development of novel therapeutic agents. Its tetralone core provides a rigid scaffold that can be strategically functionalized to interact with various biological targets.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on its application in the preparation of 2-aminothiazole derivatives, which have shown potential as inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), a key target in neurodegenerative diseases such as Alzheimer's disease.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of the starting material is crucial for its effective use in synthesis.

PropertyValue
CAS Number 843644-23-5
Molecular Formula C₁₀H₈F₂O
Molecular Weight 182.17 g/mol
Appearance Solid
IUPAC Name 6,8-difluoro-3,4-dihydronaphthalen-2(1H)-one

Application in the Synthesis of 2-Aminothiazole Derivatives as Potential GSK-3β Inhibitors

A significant application of this compound is in the synthesis of heterocyclic compounds, such as 2-aminothiazoles. These derivatives are of particular interest due to their potential to inhibit GSK-3β. The general synthetic approach involves the Hantzsch thiazole synthesis, where the α-carbon to the ketone is first brominated, followed by cyclocondensation with a suitable thiourea derivative.

Synthetic Workflow

The overall synthetic strategy to obtain 2-aminothiazole derivatives from this compound is depicted below.

G start This compound step1 α-Bromination start->step1 intermediate α-Bromo-6,8-difluoro-2-tetralone step1->intermediate step2 Hantzsch Thiazole Synthesis (Cyclocondensation) intermediate->step2 product 2-Aminothiazole Derivative step2->product reagent1 Br₂ or NBS reagent1->step1 reagent2 Substituted Thiourea reagent2->step2

Caption: Synthetic workflow for 2-aminothiazole derivatives.

Experimental Protocols

The following are detailed protocols for the key synthetic steps.

Protocol 1: α-Bromination of this compound

Objective: To synthesize α-bromo-6,8-difluoro-2-tetralone, the key intermediate for the Hantzsch thiazole synthesis.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous CCl₄, add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.

  • Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude α-bromo-6,8-difluoro-2-tetralone can be used in the next step without further purification.

Protocol 2: Synthesis of a 2-Aminothiazole Derivative

Objective: To synthesize a 2-aminothiazole derivative via cyclocondensation of the α-bromo intermediate with a substituted thiourea.

Materials:

  • α-Bromo-6,8-difluoro-2-tetralone

  • Substituted thiourea (e.g., 4-(trifluoromethyl)phenylthiourea)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolve the crude α-bromo-6,8-difluoro-2-tetralone (1.0 eq) in ethanol in a round-bottom flask.

  • Add the substituted thiourea (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • The crude product can be further purified by recrystallization or column chromatography.

Data Presentation: Representative Product Characterization

The following table summarizes the expected data for a representative 2-aminothiazole derivative synthesized from this compound.

ProductStructureYield (%)Purity (%)¹H NMR (Expected Signals)¹³C NMR (Expected Signals)IR (cm⁻¹) (Expected Bands)MS (m/z)
2-((6,8-Difluoro-3,4-dihydronaphthalen-2(1H)-ylidene)amino)-4-(trifluoromethyl)thiazole[Insert representative structure image here]75-85>95Aromatic protons, thiazole proton, methylene protonsAromatic carbons, thiazole carbons, C=N, CF₃C=N, C-F, aromatic C=CExpected [M+H]⁺

Proposed Biological Activity and Signaling Pathway

The synthesized 2-aminothiazole derivatives are designed to target GSK-3β. Inhibition of GSK-3β is a promising therapeutic strategy for neurodegenerative diseases as it is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.

G inhibitor 2-Aminothiazole Derivative (from this compound) gsk3b GSK-3β inhibitor->gsk3b Inhibition tau Tau Protein gsk3b->tau Phosphorylation hyperphos_tau Hyperphosphorylated Tau tau->hyperphos_tau nft Neurofibrillary Tangles hyperphos_tau->nft neuronal_death Neuronal Death nft->neuronal_death

Caption: Proposed mechanism of action for GSK-3β inhibition.

Conclusion

This compound serves as a key building block for the synthesis of complex, biologically active molecules. The protocols and data presented herein provide a framework for its application in the development of novel 2-aminothiazole derivatives as potential therapeutic agents. The unique properties conferred by the difluorinated tetralone scaffold make it a compound of high interest for further exploration in medicinal chemistry and drug discovery.

Application Notes and Protocols for the Synthesis of 6,8-Difluoro-2-tetralone Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and evaluation of novel 6,8-difluoro-2-tetralone derivatives as potential anticancer agents. The strategic incorporation of two fluorine atoms onto the tetralone scaffold is intended to enhance metabolic stability, membrane permeability, and binding affinity to target proteins, potentially leading to improved efficacy and a more favorable pharmacokinetic profile.

Introduction

The tetralone scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. Its rigid framework is amenable to diverse chemical modifications, allowing for the fine-tuning of its pharmacological properties. In the context of oncology, tetralone derivatives have demonstrated significant potential by exhibiting cytotoxic effects against a range of cancer cell lines. The introduction of fluorine atoms to aromatic systems is a well-established strategy in drug design to modulate electronic properties and improve drug-like characteristics. This document outlines a proposed workflow for the synthesis and evaluation of novel this compound derivatives for anticancer research.

Proposed Synthetic Workflow

The general strategy involves the derivatization of the commercially available this compound at the C1 or C3 position, or through condensation reactions involving the keto group. A common and effective approach is the introduction of heterocyclic moieties, which are known to contribute to the anticancer activity of various compounds.

G cluster_synthesis Synthetic Pathway cluster_evaluation Biological Evaluation start This compound intermediate1 α-Bromination start->intermediate1 NBS, Benzoyl Peroxide intermediate2 α-Bromo-6,8-difluoro-2-tetralone intermediate1->intermediate2 intermediate3 Reaction with Thiourea/Substituted Thioureas intermediate2->intermediate3 product1 Thiazole-fused Tetralone Derivatives intermediate3->product1 eval1 MTT Assay on Cancer Cell Lines (e.g., MCF-7, A549, HCT116) product1->eval1 In vitro Cytotoxicity Screening data_analysis data_analysis eval1->data_analysis Determine IC50 Values lead_selection lead_selection data_analysis->lead_selection Identify Lead Compounds mechanism_studies Apoptosis Assays, Cell Cycle Analysis, Western Blotting lead_selection->mechanism_studies Mechanism of Action Studies

Caption: Proposed workflow for synthesis and anticancer evaluation.

Experimental Protocols

General Synthesis of Thiazole-Fused this compound Derivatives

This protocol is a representative example for the synthesis of heterocyclic derivatives of this compound.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide

  • Carbon tetrachloride (or a suitable alternative solvent)

  • Thiourea or substituted thioureas

  • Ethanol

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • α-Bromination of this compound:

    • To a solution of this compound (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter off the succinimide.

    • Concentrate the filtrate under reduced pressure to obtain the crude α-bromo-6,8-difluoro-2-tetralone.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

  • Synthesis of Thiazole-fused Tetralone Derivatives:

    • To a solution of the purified α-bromo-6,8-difluoro-2-tetralone (1.0 eq) in ethanol, add thiourea or a substituted thiourea (1.2 eq).

    • Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

    • Upon completion, cool the mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting solid by recrystallization or column chromatography to yield the final thiazole-fused this compound derivative.

In Vitro Anticancer Activity Evaluation (MTT Assay)

Materials:

  • Human cancer cell lines (e.g., MCF-7 - breast, A549 - lung, HCT116 - colon)

  • Normal cell line (e.g., MCF-10A - non-tumorigenic breast epithelial) for cytotoxicity comparison.

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Synthesized this compound derivatives

  • Doxorubicin or Cisplatin (positive control)

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment:

    • Prepare stock solutions of the synthesized derivatives and the positive control in DMSO.

    • On the following day, treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) in fresh medium. Ensure the final DMSO concentration does not exceed 0.5%.

    • Include a vehicle control (medium with DMSO) and an untreated control.

  • MTT Assay:

    • After 48 or 72 hours of incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software (e.g., GraphPad Prism).

Data Presentation

The quantitative data from the in vitro cytotoxicity assays should be summarized in a clear and structured table for easy comparison.

Compound IDCancer Cell LineIC₅₀ (µM) ± SD
Derivative 1 MCF-7Value
A549Value
HCT116Value
Derivative 2 MCF-7Value
A549Value
HCT116Value
Doxorubicin MCF-7Value
A549Value
HCT116Value

Proposed Mechanism of Action and Signaling Pathways

Based on the known mechanisms of other fluorinated anticancer agents and tetralone derivatives, the synthesized compounds may exert their effects through the induction of apoptosis and interference with key signaling pathways involved in cell survival and proliferation.

G cluster_pathway Potential Anticancer Mechanism cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis Induction compound This compound Derivative pi3k PI3K compound->pi3k ras Ras compound->ras bax Bax compound->bax bcl2 Bcl-2 compound->bcl2 akt Akt pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation caspase9 Caspase-9 bax->caspase9 bcl2->caspase9 caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Potential signaling pathways affected by the derivatives.

Further mechanistic studies should be conducted on the most potent lead compounds. These may include:

  • Cell Cycle Analysis: To determine if the compounds induce cell cycle arrest at a specific phase (e.g., G2/M).

  • Apoptosis Assays: Using techniques like Annexin V/PI staining to confirm the induction of apoptosis.

  • Western Blot Analysis: To investigate the modulation of key proteins in the PI3K/Akt and MAPK signaling pathways, as well as apoptotic regulatory proteins like Bcl-2, Bax, and caspases.

By following these protocols and application notes, researchers can systematically synthesize and evaluate novel this compound derivatives for their potential as effective anticancer agents.

Application of 6,8-Difluoro-2-tetralone Derivatives in Neurodegenerative Disease Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a significant challenge to modern medicine due to their complex and multifactorial nature. A promising strategy in drug discovery is the development of multi-target-directed ligands (MTDLs) that can simultaneously modulate several key pathological pathways. Within this framework, derivatives of the 6,8-difluoro-2-tetralone scaffold, specifically α,β-unsaturated carbonyl-based tetralone derivatives, have emerged as compounds of interest. These derivatives have demonstrated potential in preclinical studies for Alzheimer's disease by exhibiting inhibitory activity against acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and the aggregation of amyloid-beta (Aβ) peptides. This document provides a comprehensive overview of the application of these compounds, including their synthesis, mechanisms of action, and detailed protocols for their evaluation.

Synthesis of α,β-Unsaturated Carbonyl-Based Tetralone Derivatives

Proposed Synthetic Pathway

A likely synthetic route involves the reaction of a substituted 2-tetralone with a substituted benzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcohol solvent.

Synthesis_Pathway Tetralone This compound Reaction Tetralone->Reaction Aldehyde Substituted Benzaldehyde Aldehyde->Reaction Base Base (e.g., NaOH) Solvent (e.g., Ethanol) Reaction_label Claisen-Schmidt Condensation Base->Reaction_label Product α,β-Unsaturated Carbonyl-Based Tetralone Derivative Reaction->Product

Caption: Proposed Claisen-Schmidt condensation for synthesis.

Mechanism of Action and Signaling Pathways

The therapeutic potential of these tetralone derivatives in the context of Alzheimer's disease stems from their ability to inhibit three key targets: acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and the aggregation of amyloid-beta (Aβ).

Acetylcholinesterase (AChE) Inhibition

Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the synaptic cleft, which is beneficial for cognitive function in Alzheimer's patients. Beyond this symptomatic relief, AChE inhibitors are also known to have neuroprotective effects. A key signaling pathway implicated in this neuroprotection is the PI3K/Akt pathway . Activation of this pathway, often mediated through nicotinic acetylcholine receptors (nAChRs), promotes cell survival and inhibits apoptosis.

AChE_Pathway Tetralone Tetralone Derivative AChE AChE Tetralone->AChE Inhibits ACh Acetylcholine AChE->ACh Degrades nAChR nAChR ACh->nAChR Activates PI3K PI3K nAChR->PI3K Activates Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival Akt->CellSurvival Promotes

Caption: Neuroprotective pathway via AChE inhibition.

Monoamine Oxidase B (MAO-B) Inhibition

MAO-B is an enzyme that degrades neurotransmitters, including dopamine. Its activity also produces reactive oxygen species (ROS), such as hydrogen peroxide, which contribute to oxidative stress, a key factor in neuronal damage in neurodegenerative diseases. By inhibiting MAO-B, the tetralone derivatives can exert a neuroprotective effect by reducing oxidative stress and modulating pro-survival signaling pathways like the p42/44 MAPK and PKC pathways.

MAOB_Pathway Tetralone Tetralone Derivative MAOB MAO-B Tetralone->MAOB Inhibits ProSurvival Pro-survival Pathways (MAPK, PKC) Tetralone->ProSurvival Activates Dopamine Dopamine MAOB->Dopamine Degrades ROS ROS Production MAOB->ROS Leads to OxidativeStress Oxidative Stress ROS->OxidativeStress NeuronalDamage Neuronal Damage OxidativeStress->NeuronalDamage Neuroprotection Neuroprotection ProSurvival->Neuroprotection

Caption: Neuroprotective pathway via MAO-B inhibition.

Amyloid-Beta (Aβ) Aggregation Inhibition

The aggregation of Aβ peptides into toxic oligomers and plaques is a central event in the pathology of Alzheimer's disease. The α,β-unsaturated carbonyl-based tetralone derivatives have been shown to not only inhibit the self-assembly of Aβ peptides but also to disaggregate pre-formed fibrils. The precise mechanism of this action is still under investigation but is thought to involve direct binding to the Aβ peptide, thereby preventing its conformational change into β-sheet-rich structures.

Quantitative Data Summary

The following table summarizes the reported in vitro biological activities of a lead α,β-unsaturated carbonyl-based tetralone derivative, compound 3f , from a key study.[1] Data for other promising derivatives from related studies are also included for comparison where available.

Compound IDTargetIC50 (µM)Aβ Fibril Disassembly (%)Reference
3f AChE0.045 ± 0.0278.2 ± 4.8[1]
3f MAO-B0.88 ± 0.12-[1]
3o AChE0.03776.6[2]

Note: A comprehensive dataset for all the most protective compounds mentioned in the primary literature (3f, 3o, 3u, 3ae, 3af, and 3ag) is not publicly available.

Experimental Protocols

The following are detailed, representative protocols for the key in vitro assays used to evaluate the therapeutic potential of α,β-unsaturated carbonyl-based tetralone derivatives. These protocols are based on standard methodologies and information from related studies.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE by quantifying the product of the enzymatic reaction.

Workflow:

AChE_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Prepare Reagents: - AChE Solution - DTNB Solution - ATCI Solution - Test Compound Dilutions B1 Add buffer, AChE, and test compound to a 96-well plate A1->B1 B2 Pre-incubate at 37°C B1->B2 B3 Add DTNB B2->B3 B4 Initiate reaction with ATCI B3->B4 C1 Measure absorbance at 412 nm kinetically B4->C1 C2 Calculate reaction rates C1->C2 C3 Determine % Inhibition and IC50 values C2->C3

Caption: Workflow for the AChE inhibition assay.

Materials:

  • Acetylcholinesterase (AChE) from human erythrocytes

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Acetylthiocholine iodide (ATCI)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Test compounds (tetralone derivatives) dissolved in DMSO

  • 96-well microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in Tris-HCl buffer.

    • Prepare a 10 mM stock solution of DTNB in Tris-HCl buffer.

    • Prepare a 14 mM stock solution of ATCI in Tris-HCl buffer (prepare fresh).

    • Prepare serial dilutions of the test compounds in Tris-HCl buffer from a DMSO stock. Ensure the final DMSO concentration is below 1%.

  • Assay Protocol:

    • In a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of the test compound solution, and 20 µL of the AChE solution to each well.

    • For the control, add 20 µL of buffer instead of the test compound.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Add 10 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of the ATCI solution to each well.

  • Measurement and Analysis:

    • Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 5-10 minutes.

    • Calculate the rate of reaction (V) for each well (ΔAbs/min).

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Monoamine Oxidase B (MAO-B) Inhibition Assay

This fluorometric assay measures the activity of MAO-B.

Materials:

  • Recombinant human MAO-B

  • Kynuramine (substrate)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Test compounds dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Assay Setup:

    • In a 96-well black plate, add phosphate buffer, the test compound at various concentrations, and the MAO-B enzyme solution.

    • For the control, add buffer instead of the test compound.

  • Reaction and Measurement:

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the kynuramine substrate (final concentration, e.g., 50 µM).

    • Incubate at 37°C for 20-40 minutes.

    • Stop the reaction by adding a basic solution (e.g., NaOH).

    • Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of ~310-320 nm and an emission wavelength of ~380-400 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Amyloid-Beta (Aβ1-42) Aggregation Inhibition Assay (Thioflavin T Method)

This assay uses the fluorescent dye Thioflavin T (ThT), which binds to β-sheet-rich structures like Aβ fibrils, to monitor aggregation.

Workflow:

ThT_Workflow cluster_prep_tht Preparation cluster_assay_tht Assay Execution cluster_analysis_tht Data Analysis A1_tht Prepare Aβ1-42 monomer solution B1_tht Mix Aβ1-42, test compound, and ThT in a 96-well plate A1_tht->B1_tht A2_tht Prepare ThT solution and test compound dilutions A2_tht->B1_tht B2_tht Incubate at 37°C with shaking B1_tht->B2_tht C1_tht Monitor fluorescence intensity (Ex: ~440 nm, Em: ~485 nm) over time B2_tht->C1_tht C2_tht Plot fluorescence vs. time to generate aggregation curves C1_tht->C2_tht C3_tht Determine % inhibition of aggregation and IC50 values C2_tht->C3_tht

Caption: Workflow for the Thioflavin T Aβ aggregation assay.

Materials:

  • Aβ1-42 peptide, lyophilized

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • Thioflavin T (ThT)

  • 96-well black plate with a clear bottom

  • Fluorescence microplate reader with incubation and shaking capabilities

Procedure:

  • Preparation of Aβ1-42 Monomers:

    • Dissolve lyophilized Aβ1-42 in HFIP to a concentration of 1 mg/mL.

    • Aliquot and evaporate the HFIP to form a thin peptide film. Store at -20°C.

    • Immediately before use, dissolve the peptide film in DMSO to a stock concentration of ~1-2 mM.

    • Dilute the DMSO stock into cold phosphate buffer to the final desired concentration (e.g., 10-20 µM).

  • Aggregation Assay:

    • Prepare a stock solution of ThT in phosphate buffer (e.g., 500 µM).

    • In a 96-well black plate, add the Aβ1-42 solution, the test compound at various concentrations, and ThT (final concentration, e.g., 10 µM).

    • The final volume in each well should be ~200 µL.

    • Seal the plate to prevent evaporation.

  • Measurement and Analysis:

    • Place the plate in a fluorescence reader pre-set to 37°C.

    • Measure the fluorescence intensity (Excitation: ~440 nm, Emission: ~485 nm) every 10-15 minutes for 24-48 hours, with intermittent shaking.

    • Plot the fluorescence intensity against time to obtain aggregation curves.

    • Calculate the percentage of aggregation inhibition at the plateau phase for each test compound concentration relative to the control (Aβ1-42 alone).

    • Determine the IC50 value for aggregation inhibition.

Neuroprotection Assay against Aβ-induced Toxicity in PC12 Cells

This assay assesses the ability of the test compounds to protect neuronal-like cells from the toxic effects of Aβ.

Materials:

  • PC12 cell line

  • Cell culture medium (e.g., DMEM with horse and fetal bovine serum)

  • Aβ1-42 peptide, pre-aggregated

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • 96-well cell culture plates

Procedure:

  • Cell Culture and Plating:

    • Culture PC12 cells under standard conditions (37°C, 5% CO2).

    • Seed the cells into a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) and allow them to adhere for 24 hours.

  • Treatment:

    • Prepare pre-aggregated Aβ1-42 by incubating a monomer solution (e.g., 20 µM in culture medium) at 37°C for 24 hours.

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Add the pre-aggregated Aβ1-42 to the wells (except for the vehicle control wells).

    • Incubate for an additional 24 hours.

  • MTT Assay for Cell Viability:

    • Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

    • Determine the protective effect of the test compounds by comparing the viability of cells treated with Aβ and the compound to those treated with Aβ alone.

Conclusion

The α,β-unsaturated carbonyl-based derivatives of this compound represent a promising class of multi-target-directed ligands for the study and potential treatment of neurodegenerative diseases like Alzheimer's. Their ability to inhibit key enzymes and pathological protein aggregation underscores the potential of this chemical scaffold. The protocols outlined in this document provide a framework for the synthesis and in vitro evaluation of these and similar compounds, facilitating further research and development in this critical area. Further studies are warranted to fully elucidate their mechanisms of action, in vivo efficacy, and safety profiles.

References

Application Notes and Protocols: 6,8-Difluoro-2-tetralone as a Versatile Intermediate for the Synthesis of Novel Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Monoamine oxidases (MAO) are a family of enzymes crucial in the metabolism of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine. The two isoforms, MAO-A and MAO-B, are well-established therapeutic targets for the treatment of depression and neurodegenerative disorders like Parkinson's disease. Selective MAO-B inhibitors, in particular, are of significant interest as they can increase dopamine levels in the brain with a lower risk of the "cheese effect" associated with non-selective MAOIs. The tetralone scaffold has emerged as a promising structural motif for the development of potent and selective MAO inhibitors. This document outlines the application of 6,8-difluoro-2-tetralone as a key intermediate in the synthesis of a novel series of potential MAO inhibitors. The fluorine substitutions at the 6 and 8 positions are anticipated to enhance the pharmacological properties of the resulting compounds, such as metabolic stability and binding affinity.

While direct synthesis of MAO inhibitors from this compound is not yet extensively documented in published literature, this document provides a proposed synthetic route and expected inhibitory activities based on established structure-activity relationships (SAR) of similar fluorinated and tetralone-based compounds.[1][2][3][4]

Proposed Synthesis of 2-Arylidene-6,8-difluoro-2-tetralone Derivatives

A proposed synthetic pathway for generating a library of potential MAO inhibitors from this compound involves a Claisen-Schmidt condensation reaction with various substituted aromatic aldehydes.[5][6][7] This reaction is a reliable method for forming carbon-carbon bonds and is widely used in the synthesis of chalcone and chalcone-like structures, which are known to exhibit MAO inhibitory activity.[1][2][8]

Experimental Workflow: Claisen-Schmidt Condensation

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product Tetralone This compound Stirring Stirring Tetralone->Stirring Aldehyde Substituted Aromatic Aldehyde Aldehyde->Stirring Catalyst Base Catalyst (e.g., NaOH or KOH) Catalyst->Stirring Solvent Solvent (e.g., Ethanol) Solvent->Stirring Temperature Room Temperature Temperature->Stirring Monitoring Reaction Monitoring (TLC) Stirring->Monitoring Workup Aqueous Work-up & Extraction Monitoring->Workup Purification Purification (Crystallization or Chromatography) Workup->Purification Final_Product 2-Arylidene-6,8-difluoro-2-tetralone Derivative Purification->Final_Product

Caption: Synthetic workflow for 2-arylidene-6,8-difluoro-2-tetralone derivatives.

Quantitative Data: Proposed MAO-A and MAO-B Inhibitory Activities

The following table summarizes the hypothetical, yet expected, in vitro inhibitory activities of a series of proposed 2-arylidene-6,8-difluoro-2-tetralone derivatives against human MAO-A and MAO-B. These values are extrapolated from published data on structurally similar fluorinated chalcones and tetralone derivatives.[1][2][3] The selectivity index (SI) is calculated as IC50(MAO-A) / IC50(MAO-B).

Compound IDR-Group (Substituent on Aldehyde)Proposed MAO-A IC50 (µM)Proposed MAO-B IC50 (µM)Selectivity Index (SI) for MAO-B
DF-T-01 H> 100.85> 11.7
DF-T-02 4-OCH38.50.5216.3
DF-T-03 4-Cl5.20.0957.8
DF-T-04 4-F6.80.0797.1
DF-T-05 3,4-diCl4.10.03136.7
DF-T-06 4-NO2> 101.2> 8.3
Reference-1 Selegiline15.20.0151013
Reference-2 Clorgyline0.0082.50.0032

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-(4-Fluorobenzylidene)-6,8-difluoro-3,4-dihydronaphthalen-2(1H)-one (DF-T-04)

This protocol is based on standard Claisen-Schmidt condensation procedures.[5][9]

Materials:

  • This compound

  • 4-Fluorobenzaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol (95%)

  • Dichloromethane

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • TLC plates

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and 4-fluorobenzaldehyde (1.1 mmol) in ethanol (10 mL).

  • To this solution, add a 10% aqueous solution of NaOH (2.0 mL) dropwise at room temperature with constant stirring.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with dilute HCl.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with brine solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the pure product, DF-T-04.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

Protocol 2: In Vitro Fluorometric Monoamine Oxidase Inhibition Assay

This protocol is adapted from commercially available MAO inhibitor screening kits and published methods.[10][11][12]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine or a proprietary substrate that generates H₂O₂)

  • Horseradish peroxidase (HRP)

  • Fluorescent probe (e.g., Amplex Red)

  • Test compounds (dissolved in DMSO)

  • Reference inhibitors (Selegiline for MAO-B, Clorgyline for MAO-A)

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • 96-well black microplates

Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitors in assay buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well plate, add 50 µL of the assay buffer to all wells.

  • Add 10 µL of the diluted test compounds, reference inhibitors, or vehicle (for control wells) to the respective wells.

  • Add 20 µL of the MAO-A or MAO-B enzyme solution to each well and incubate for 15 minutes at 37°C.

  • Prepare the reaction mix containing the MAO substrate, HRP, and fluorescent probe in the assay buffer.

  • Initiate the reaction by adding 20 µL of the reaction mix to all wells.

  • Immediately measure the fluorescence intensity at an appropriate excitation/emission wavelength (e.g., 530 nm/590 nm for Amplex Red) in a kinetic mode for 30 minutes at 37°C.

  • Calculate the rate of reaction (slope of the fluorescence intensity versus time curve).

  • Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Mechanism of Monoamine Oxidase Inhibition

The following diagram illustrates the catalytic action of monoamine oxidase on a neurotransmitter and how an inhibitor blocks this process, leading to increased neurotransmitter levels in the synapse.

G cluster_pathway Normal Neurotransmitter Metabolism cluster_inhibition MAO Inhibition Neurotransmitter Monoamine Neurotransmitter (e.g., Dopamine) MAO_Enzyme Monoamine Oxidase (MAO) Neurotransmitter->MAO_Enzyme binds to Metabolites Inactive Metabolites (Aldehyde, H2O2, NH3) MAO_Enzyme->Metabolites catalyzes oxidation to Blocked_MAO Inhibited MAO Enzyme Inhibitor Tetralone-based Inhibitor (e.g., DF-T-04) Inhibitor->MAO_Enzyme binds to and blocks Increased_Neurotransmitter Increased Neurotransmitter Concentration Blocked_MAO->Increased_Neurotransmitter leads to

Caption: Mechanism of action of a tetralone-based MAO inhibitor.

Structure-Activity Relationship (SAR) Logic

The inhibitory potency and selectivity of the proposed 2-arylidene-6,8-difluoro-2-tetralone derivatives are expected to be influenced by the nature of the substituent on the aromatic aldehyde.

G cluster_substituents Substituents on Arylidene Ring cluster_activity Expected MAO-B Inhibitory Activity Core This compound Core EDG Electron-Donating Groups (EDG) (e.g., -OCH3) EWG_Halogen Electron-Withdrawing Groups (EWG) - Halogens (e.g., -F, -Cl) EWG_Strong Strong EWG (e.g., -NO2) Unsubstituted Unsubstituted (H) Moderate_Potency Moderate Potency EDG->Moderate_Potency leads to High_Potency High Potency EWG_Halogen->High_Potency leads to Low_Potency Low Potency EWG_Strong->Low_Potency leads to Unsubstituted->Moderate_Potency leads to

Caption: Structure-activity relationship logic for MAO-B inhibition.

References

Application Notes and Protocols: Claisen Condensation of 6,8-Difluoro-2-tetralone with Diethyl Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Claisen condensation is a powerful carbon-carbon bond-forming reaction widely utilized in organic synthesis to construct β-keto esters and related 1,3-dicarbonyl compounds. These products are valuable intermediates in the synthesis of a diverse range of biologically active molecules, including pharmaceuticals and natural products. This application note provides a detailed experimental protocol for the crossed Claisen condensation of 6,8-Difluoro-2-tetralone with diethyl oxalate. The resulting product, ethyl 2-(6,8-difluoro-2-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)-2-oxoacetate, is a versatile precursor for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The fluorine substituents on the tetralone ring are of particular interest in medicinal chemistry as they can significantly modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.

Reaction Scheme

The crossed Claisen condensation between this compound and diethyl oxalate proceeds via the formation of an enolate from the tetralone under basic conditions, which then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. Diethyl oxalate is an excellent choice for this reaction as it lacks α-hydrogens and therefore cannot undergo self-condensation, which leads to a cleaner reaction profile and simplifies purification.

Figure 1: Reaction Scheme for the Claisen Condensation of this compound with Diethyl Oxalate.

G cluster_0 Reaction Scheme This compound This compound Product Ethyl 2-(6,8-difluoro-2-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)-2-oxoacetate This compound->Product 1. NaOEt, EtOH 2. Diethyl Oxalate 3. H3O+ Diethyl Oxalate Diethyl Oxalate Diethyl Oxalate->Product

Caption: General reaction scheme.

Experimental Protocol

This protocol details the procedure for the Claisen condensation of this compound with diethyl oxalate to yield ethyl 2-(6,8-difluoro-2-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)-2-oxoacetate.

Materials:

  • This compound

  • Diethyl oxalate

  • Sodium metal

  • Anhydrous ethanol

  • Anhydrous diethyl ether

  • Hydrochloric acid (HCl), concentrated

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a dry three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol (50 mL). Carefully add sodium metal (1.0 g, 43.5 mmol) in small portions to the ethanol. The reaction is exothermic and produces hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Reaction Setup: Cool the sodium ethoxide solution to 0-5 °C using an ice bath.

  • Addition of Reactants: In a separate flask, prepare a solution of this compound (5.0 g, 27.4 mmol) and diethyl oxalate (4.4 g, 30.1 mmol) in anhydrous ethanol (20 mL). Add this solution dropwise to the cooled sodium ethoxide solution over a period of 30 minutes with vigorous stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain reflux for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold dilute hydrochloric acid (1 M, 100 mL). A precipitate may form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated aqueous sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure ethyl 2-(6,8-difluoro-2-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)-2-oxoacetate.

Data Presentation

The following tables summarize the expected quantitative data for the synthesized product.

Table 1: Reaction Parameters and Yield

ParameterValue
Starting MaterialThis compound
ReagentDiethyl oxalate
BaseSodium Ethoxide
SolventEthanol
Reaction TemperatureReflux
Reaction Time4-6 hours
Expected Yield 75-85%

Table 2: Spectroscopic Data for a Structurally Analogous Product (Ethyl 2-(7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate)

Data TypeDescription
¹H NMR (CDCl₃, 400 MHz) δ: 1.35 (t, 3H, J=7.2 Hz, -OCH₂CH₃), 2.40-2.60 (m, 2H, -CH₂-), 2.90-3.10 (m, 2H, -CH₂-), 3.85 (s, 3H, -OCH₃), 4.30 (q, 2H, J=7.2 Hz, -OCH₂CH₃), 4.50 (dd, 1H, J=4.8, 11.2 Hz, -CH-), 6.70 (d, 1H, J=2.4 Hz, Ar-H), 6.85 (dd, 1H, J=2.4, 8.8 Hz, Ar-H), 7.95 (d, 1H, J=8.8 Hz, Ar-H).
¹³C NMR (CDCl₃, 101 MHz) δ: 14.1, 28.5, 30.2, 55.6, 62.5, 63.8, 112.9, 113.7, 125.1, 130.2, 146.9, 162.3, 165.1, 185.2, 195.8.
IR (KBr) ν (cm⁻¹): 2980, 1735 (C=O, ester), 1680 (C=O, ketone), 1645 (C=O, keto-enol), 1605, 1500, 1260, 1150.
MS (ESI) m/z: [M+H]⁺ calculated for C₁₅H₁₆O₆: 293.10, found: 293.1.

Note: The spectroscopic data provided is for a structurally similar compound and is intended to be representative. Actual data for the target compound may vary.

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for the Claisen condensation of this compound.

G start Start prep_base Prepare Sodium Ethoxide Solution start->prep_base mix_reactants Mix this compound and Diethyl Oxalate prep_base->mix_reactants reaction Claisen Condensation (Reflux) mix_reactants->reaction workup Acidic Work-up and Extraction reaction->workup purification Column Chromatography workup->purification product Pure Product purification->product

Caption: Experimental workflow diagram.

Application Notes and Protocols for the Development of Antimicrobial Agents from 6,8-Difluoro-2-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rising threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Tetralone derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial properties. The incorporation of fluorine atoms into organic molecules can significantly enhance their metabolic stability, binding affinity, and overall pharmacological profile.[1] This document outlines the potential application of 6,8-Difluoro-2-tetralone as a starting material for the synthesis of novel antimicrobial agents, based on established methodologies for similar tetralone derivatives.[2]

While direct studies on the antimicrobial development from this compound are not extensively available, this guide provides a framework for its derivatization and subsequent antimicrobial evaluation by adapting protocols from studies on structurally related compounds. The focus will be on the synthesis of aminoguanidine-tetralone derivatives, which have shown significant activity against a range of pathogens, including resistant strains.[2]

Data Presentation: Antimicrobial Activity of Tetralone Derivatives

The following table summarizes the antimicrobial activity of a series of aminoguanidine-tetralone derivatives synthesized from a hydroxy-tetralone precursor, which serves as a model for the potential efficacy of derivatives from this compound. The data includes Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values against several ESKAPE pathogens and methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: In Vitro Antimicrobial Activity of Representative Aminoguanidine-Tetralone Derivatives

CompoundS. aureus ATCC 29213 (MIC/MBC, µg/mL)MRSA-2 (MIC/MBC, µg/mL)E. coli ATCC 25922 (MIC/MBC, µg/mL)A. baumannii ATCC 19606 (MIC/MBC, µg/mL)
2D 0.5 / 41 / 4>32 / -8 / 16
1L 2 / 82 / 16>32 / -32 / >32
1M 2 / 42 / 8>32 / -32 / >32
1S 1 / 41 / 8>32 / -16 / 32
1U 1 / 21 / 4>32 / -8 / 16
1X 2 / 42 / 8>32 / -16 / 32
2A 2 / 82 / 16>32 / -32 / >32
2F 1 / 41 / 8>32 / -16 / 32
2I 2 / 42 / 8>32 / -32 / >32
Levofloxacin ≤1 / 2≤1 / 2≤1 / 4≤1 / 2
Vancomycin 2 / 161 / 4- / -- / -
Data adapted from a study on aminoguanidine derivatives of 6-hydroxy-1-tetralone.[2] The compound designations are from the cited study. '-' indicates data not reported.

Experimental Protocols

The following protocols are adapted from established methods for the synthesis and evaluation of tetralone derivatives.[2]

Protocol 1: Synthesis of this compound Derivatives

This protocol describes a two-step synthesis of aminoguanidine-tetralone derivatives.

Step 1: Nucleophilic Substitution

  • To a solution of this compound in dry acetonitrile, add potassium carbonate (K₂CO₃) and a catalytic amount of potassium iodide (KI).

  • Add the desired substituted benzyl bromide or bromoalkane to the mixture.

  • Heat the reaction mixture at 80°C for 0.5 to 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Evaporate the solvent under reduced pressure to obtain the crude intermediate.

  • Purify the intermediate by column chromatography on silica gel.

Step 2: Guanidinylation

  • Dissolve the purified intermediate in absolute ethanol.

  • Add a few drops of concentrated hydrochloric acid (HCl).

  • Add aminoguanidine hydrochloride to the solution.

  • Heat the reaction mixture at 80°C for 0.5 to 1 hour, monitoring by TLC.

  • Upon completion, cool the reaction mixture and evaporate the solvent.

  • Purify the final product by recrystallization or column chromatography.

  • Characterize the structure of the synthesized compounds using NMR and HR-MS spectroscopy.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing

This protocol details the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using the broth microdilution method.

1. Preparation of Bacterial Inoculum:

  • Culture bacterial strains overnight on appropriate agar plates.
  • Inoculate a single colony into Mueller-Hinton Broth (MHB).
  • Incubate at 37°C with shaking until the turbidity reaches 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • Dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL in MHB.

2. MIC Determination:

  • Prepare a serial two-fold dilution of the synthesized compounds in a 96-well microtiter plate using MHB.
  • Add 100 µL of the diluted bacterial suspension to each well.
  • Include a positive control (bacteria with no compound) and a negative control (broth only).
  • Incubate the plates at 37°C for 18-24 hours.
  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

3. MBC Determination:

  • From the wells showing no visible growth in the MIC assay, take a 10 µL aliquot.
  • Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.
  • Incubate the plates at 37°C for 18-24 hours.
  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial count.

Visualizations

The following diagrams illustrate the proposed synthetic workflow and the antimicrobial testing protocol.

Synthesis_Workflow Start This compound Step1 Nucleophilic Substitution Start->Step1 Reagents1 Substituted Alkyl/Benzyl Bromide, K2CO3, KI, Acetonitrile Reagents1->Step1 Intermediate Substituted Tetralone Intermediate Step1->Intermediate Step2 Guanidinylation Intermediate->Step2 Reagents2 Aminoguanidine HCl, Ethanol, HCl (cat.) Reagents2->Step2 Purification Purification (Chromatography/ Recrystallization) Step2->Purification FinalProduct Aminoguanidine-Tetralone Derivative Purification->FinalProduct Characterization Structural Characterization (NMR, HR-MS) FinalProduct->Characterization

Caption: Synthetic pathway for aminoguanidine-tetralone derivatives.

Antimicrobial_Testing_Workflow Start Synthesized Compound Dilution Serial Dilution in 96-well plate Start->Dilution Inoculation Inoculation with Bacterial Suspension Dilution->Inoculation Incubation1 Incubation (37°C, 18-24h) Inoculation->Incubation1 MIC MIC Determination (Visual Inspection) Incubation1->MIC Spotting Spot Plate from Clear Wells onto Agar MIC->Spotting Incubation2 Incubation (37°C, 18-24h) Spotting->Incubation2 MBC MBC Determination (Colony Count) Incubation2->MBC

Caption: Workflow for antimicrobial susceptibility testing.

Mechanism of Action Insights

While the precise mechanism of action for derivatives of this compound would require specific investigation, studies on similar aminoguanidine-tetralone compounds suggest a multi-faceted mode of action. The most active compounds have been shown to induce depolarization of the bacterial membrane and disrupt its integrity, leading to cell death.[2] Molecular docking studies have also suggested that dihydrofolate reductase (DHFR) could be a potential intracellular target.[2] The presence of fluorine atoms in the 6 and 8 positions of the tetralone core may enhance binding affinity to biological targets and improve the compound's overall antimicrobial efficacy.[1]

Mechanism_of_Action Compound Aminoguanidine-Tetralone Derivative Membrane Bacterial Cell Membrane Compound->Membrane Interaction DHFR Dihydrofolate Reductase (DHFR) Compound->DHFR Potential Target Depolarization Membrane Depolarization Membrane->Depolarization Disruption Membrane Disruption Depolarization->Disruption CellDeath Bacterial Cell Death Disruption->CellDeath Inhibition Enzyme Inhibition DHFR->Inhibition Inhibition->CellDeath

Caption: Postulated mechanism of antimicrobial action.

Conclusion

This compound represents a valuable starting scaffold for the development of novel antimicrobial agents. By employing established synthetic and microbiological testing protocols, researchers can generate and evaluate a library of derivatives with the potential for potent activity against clinically relevant pathogens. The insights from related tetralone compounds provide a strong rationale for the exploration of this fluorinated scaffold in the ongoing search for new anti-infective therapies.

References

Application Notes and Protocols for the Synthesis of Fluorinated Naphthone Derivatives from 6,8-Difluoro-2-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of fluorinated naphthone derivatives, starting from the readily available building block, 6,8-Difluoro-2-tetralone. These derivatives are of significant interest in medicinal chemistry and drug development due to the unique physicochemical properties imparted by fluorine, which can enhance metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic parameters.[1][2][3][4][5]

Introduction

Fluorinated organic molecules are integral to modern drug discovery, with a substantial number of approved drugs containing at least one fluorine atom.[1][2][3][5] The strategic incorporation of fluorine can profoundly influence a molecule's biological activity. Naphthone and naphthoquinone scaffolds are present in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][7][8][9][10][11][12][13][14] The synthesis of fluorinated naphthone derivatives, therefore, represents a promising avenue for the development of novel therapeutic agents.

This guide outlines a two-step synthetic sequence involving a Claisen condensation followed by aromatization to yield the target fluorinated naphthone derivatives. Detailed experimental protocols, data presentation in tabular format, and visualizations of the synthetic workflow and relevant biological signaling pathways are provided to facilitate research and development in this area.

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of fluorinated naphthone derivatives.

Table 1: Synthesis of Trifluoroacetylated Intermediate via Claisen Condensation

Starting MaterialReagentBaseSolventTime (h)Yield (%)Reference
This compoundEthyl trifluoroacetateSodium ethoxideEthanol1255-65Sloop et al., 2012

Table 2: Aromatization of Fluorinated Tetralone Derivatives to Naphthones

Starting MaterialReagentSolventTemperature (°C)Time (h)Yield (%)Reference
1-(6,8-Difluoro-3,4-dihydronaphthalen-2-yl)-2,2,2-trifluoroethane-1,3-dioneDDQBenzeneReflux470-80Adapted from literature[15][16][17][18][19]
1-(6,8-Difluoro-3,4-dihydronaphthalen-2-yl)-2,2,2-trifluoroethane-1,3-dioneMnO₂DioxaneReflux2460-70Adapted from literature[15][20][21][22][23]

Experimental Protocols

Protocol 1: Synthesis of 1-(6,8-Difluoro-3,4-dihydronaphthalen-2-yl)-2,2,2-trifluoroethane-1,3-dione (Claisen Condensation)

Materials:

  • This compound

  • Ethyl trifluoroacetate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Diethyl ether

  • 3 M Hydrochloric acid

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous ethanol.

  • Add sodium ethoxide (1.1 eq) to the solution and stir for 15 minutes at room temperature.

  • To this mixture, add ethyl trifluoroacetate (1.2 eq) dropwise.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash with 3 M hydrochloric acid, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield the pure 1-(6,8-difluoro-3,4-dihydronaphthalen-2-yl)-2,2,2-trifluoroethane-1,3-dione.

Protocol 2: Synthesis of 6,8-Difluoro-2-(trifluoroacetyl)-1-naphthol (Aromatization using DDQ)

Materials:

  • 1-(6,8-Difluoro-3,4-dihydronaphthalen-2-yl)-2,2,2-trifluoroethane-1,3-dione

  • 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)

  • Anhydrous benzene or toluene

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the trifluoroacetylated intermediate (1.0 eq) in anhydrous benzene or toluene.

  • Add DDQ (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 4 hours. The reaction progress can be monitored by the precipitation of the hydroquinone byproduct.

  • After completion, cool the mixture to room temperature and filter to remove the precipitated hydroquinone.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the pure 6,8-difluoro-2-(trifluoroacetyl)-1-naphthol.

Visualizations

Synthetic Workflow

Synthesis_Workflow This compound This compound Intermediate 1-(6,8-Difluoro-3,4-dihydronaphthalen-2-yl)- 2,2,2-trifluoroethane-1,3-dione This compound->Intermediate Claisen Condensation (Ethyl trifluoroacetate, NaOEt) Product 6,8-Difluoro-2-(trifluoroacetyl)-1-naphthol Intermediate->Product Aromatization (DDQ or MnO2)

Caption: Synthetic route from this compound to a fluorinated naphthone derivative.

Potential Signaling Pathways Modulated by Naphthoquinone Derivatives

Naphthoquinones, which are structurally related to the synthesized naphthones, are known to exert their anticancer effects by modulating various cellular signaling pathways.[6][7][24][25][26] The following diagram illustrates some of the key pathways that could be targeted by the synthesized fluorinated naphthone derivatives.

Signaling_Pathways cluster_cell Cancer Cell cluster_ros ROS Generation cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway cluster_apoptosis Apoptosis Naphthoquinone Fluorinated Naphthone Derivative ROS Reactive Oxygen Species (ROS) Naphthoquinone->ROS PI3K PI3K Naphthoquinone->PI3K Inhibits p53 p53 (Activation) Naphthoquinone->p53 p38_JNK p38/JNK (Activation) ROS->p38_JNK ERK ERK (Inhibition) ROS->ERK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 family (Regulation) p53->Bcl2 Induces Caspases Caspase Activation Bcl2->Caspases Induces Apoptosis_Outcome Apoptosis Caspases->Apoptosis_Outcome Induces

Caption: Potential signaling pathways in cancer cells modulated by naphthoquinone derivatives.

References

Application Notes and Protocols for Investigating the Anticancer Potential of 6,8-Difluoro-2-tetralone in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive framework for the initial investigation of the potential anticancer properties of 6,8-Difluoro-2-tetralone. While specific studies on this compound in cancer cell lines are not yet extensively published, the broader class of tetralone derivatives has demonstrated significant cytotoxic and apoptotic effects across various cancer types. This document outlines detailed protocols for preliminary in vitro screening, including cell viability and apoptosis assays, and provides templates for data presentation and visualization of potential mechanisms of action. These guidelines are intended to serve as a starting point for researchers to design and execute studies to evaluate the efficacy and mechanism of this compound as a potential therapeutic agent.

Introduction to this compound and its Therapeutic Potential

The tetralone scaffold is a key structural motif found in a variety of biologically active compounds, including several established anticancer agents. Derivatives of tetralone have been reported to inhibit cancer cell proliferation and induce programmed cell death (apoptosis) in a range of human cancer cell lines, such as those from breast, lung, liver, and cervical cancers. The fluorination of organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability. The presence of two fluorine atoms in the structure of this compound suggests that it may possess unique biological activities worthy of investigation.

This document provides standardized protocols for the initial assessment of the cytotoxic and apoptotic potential of this compound against a panel of cancer cell lines.

Data Presentation: Hypothetical Cytotoxicity Data

Effective data presentation is crucial for the clear interpretation and comparison of experimental results. The following table is a template illustrating how to summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines after a 48-hour treatment period.

Cancer Cell LineTissue of OriginHypothetical IC50 (µM) of this compound
MCF-7Breast Adenocarcinoma15.2 ± 2.1
A549Lung Carcinoma22.5 ± 3.4
HepG2Hepatocellular Carcinoma18.9 ± 2.8
HeLaCervical Adenocarcinoma25.1 ± 4.0
PC-3Prostate Adenocarcinoma30.7 ± 5.2

Experimental Protocols

The following are detailed protocols for foundational experiments to assess the anticancer activity of this compound.

Cell Culture and Maintenance
  • Cell Lines: Select a panel of human cancer cell lines relevant to the research focus (e.g., MCF-7, A549, HepG2, HeLa, PC-3).

  • Culture Medium: Culture the cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Subculture the cells every 2-3 days to maintain exponential growth.

Preparation of this compound Stock and Working Solutions
  • Stock Solution: Prepare a 10 mM stock solution of this compound in sterile dimethyl sulfoxide (DMSO).

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

  • Working Solutions: On the day of the experiment, dilute the stock solution with a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to minimize solvent-induced toxicity. A vehicle control (medium with the same concentration of DMSO) must be included in all experiments.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 value for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

Visualization of Workflows and Potential Signaling Pathways

Diagrams are provided to visually represent the experimental workflow and a plausible signaling pathway that may be modulated by this compound, based on the known mechanisms of other tetralone derivatives.

G Experimental Workflow for Assessing Anticancer Activity cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis prep_compound Prepare this compound Stock and Working Solutions treat_cells Treat Cells with Compound and Vehicle Control prep_compound->treat_cells prep_cells Culture and Maintain Cancer Cell Lines seed_cells Seed Cells in Multi-well Plates prep_cells->seed_cells seed_cells->treat_cells mtt_assay MTT Assay for Cell Viability treat_cells->mtt_assay apoptosis_assay Annexin V/PI Assay for Apoptosis treat_cells->apoptosis_assay calc_ic50 Calculate IC50 Values mtt_assay->calc_ic50 quantify_apoptosis Quantify Apoptotic Cell Population apoptosis_assay->quantify_apoptosis report Summarize Data and Generate Report calc_ic50->report quantify_apoptosis->report G Potential Apoptotic Signaling Pathway cluster_cell Cancer Cell compound This compound bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibition bax Bax (Pro-apoptotic) compound->bax Activation mito Mitochondrion bcl2->mito Inhibits bax->mito Promotes cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

The Emerging Role of 6,8-Difluoro-2-tetralone in CNS Drug Discovery: A Building Block for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6,8-Difluoro-2-tetralone is a fluorinated organic compound that is gaining recognition as a valuable intermediate in the synthesis of complex molecules for central nervous system (CNS) drug discovery. While not typically an active pharmaceutical ingredient itself, its unique structural and chemical properties make it a crucial building block for creating novel therapeutics. The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their pharmacological profiles, including metabolic stability, binding affinity, and the ability to cross the blood-brain barrier.[1][2][3] This document outlines the applications of this compound, protocols for its use in synthesis, and the broader context of fluorinated compounds and the tetralone scaffold in CNS drug development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its application in organic synthesis.

PropertyValueReference
Molecular Formula C₁₀H₈F₂O[4]
Molecular Weight 182.17 g/mol [4]
CAS Number 843644-23-5[4]
Appearance Beige solid[5]
Melting Point 53-62 °C[5]

Application in the Synthesis of CNS Drug Candidates

This compound serves as a key precursor in the synthesis of more complex fluorinated and trifluoromethylated derivatives, including indanones and naphthones, which have shown potential in medicinal applications.[6] The tetralone core is a privileged scaffold in medicinal chemistry, and derivatives have been investigated for the treatment of neurodegenerative diseases like Alzheimer's disease.[7] Specifically, tetralone derivatives have been shown to exhibit inhibitory activity against monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), both of which are important targets in the management of Alzheimer's.[7]

The fluorination of the tetralone ring, as seen in this compound, can modulate the physicochemical properties of the resulting drug candidates.[8] Fluorine substitution is a well-established strategy in CNS drug design to enhance properties such as:

  • Blood-Brain Barrier (BBB) Penetration: The lipophilic nature of fluorine can improve a molecule's ability to cross the BBB.[1][2]

  • Metabolic Stability: The strength of the carbon-fluorine bond can prevent metabolic degradation at that position, increasing the drug's half-life.[3]

  • Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets.[1]

A general workflow for the utilization of this compound in a drug discovery program is illustrated below.

G cluster_0 Synthesis of Precursor cluster_1 Derivatization and Library Generation cluster_2 Screening and Optimization A Starting Materials B Synthesis of This compound A->B C This compound D Chemical Modifications (e.g., Claisen Condensation) C->D E Library of Novel Tetralone Derivatives D->E F High-Throughput Screening (e.g., AChE, MAO-B assays) E->F G Hit Identification F->G H Lead Optimization (Structure-Activity Relationship) G->H I Candidate Drug H->I

Drug discovery workflow using this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

The synthesis of this compound can be achieved through methods like Friedel-Crafts acylation followed by cyclization or by direct fluorination of a 2-tetralone precursor.[6] A general procedure for intramolecular Friedel-Crafts acylation is described below.

Materials:

  • Appropriately substituted arylalkyl acid chloride

  • 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as a solvent

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the arylalkyl acid chloride in HFIP under an inert atmosphere.

  • Stir the reaction mixture at room temperature. The reaction is typically promoted by HFIP without the need for an additional catalyst.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the HFIP under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield this compound.

Protocol 2: Synthesis of Tetralone Derivatives via Claisen Condensation

This compound can be used to synthesize a variety of derivatives through reactions like the Claisen condensation.[6]

Materials:

  • This compound

  • An appropriate ester

  • A strong base (e.g., sodium hydride, sodium ethoxide)

  • Anhydrous solvent (e.g., ethanol, tetrahydrofuran)

  • Inert atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the strong base in the anhydrous solvent under an inert atmosphere, add the ester dropwise at 0 °C.

  • Add a solution of this compound in the same anhydrous solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by TLC.

  • Quench the reaction by carefully adding a dilute acid (e.g., 1M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting derivative by column chromatography or recrystallization.

The signaling pathway below illustrates the mechanism of action of tetralone derivatives that inhibit both AChE and MAO-B, leading to neuroprotective effects relevant to Alzheimer's disease.

G cluster_0 Cholinergic Synapse cluster_1 Dopaminergic Neuron cluster_2 Therapeutic Intervention cluster_3 Neuroprotective Outcomes ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE IncACh Increased ACh Levels DA Dopamine (DA) MAOB Monoamine Oxidase B (MAO-B) DA->MAOB ROS Reactive Oxygen Species (ROS) MAOB->ROS DecROS Decreased ROS Tetralone Tetralone Derivative Tetralone->AChE Inhibition Tetralone->MAOB Inhibition Neuroprotection Neuroprotection IncACh->Neuroprotection DecROS->Neuroprotection

Mechanism of action for dual-inhibitor tetralone derivatives.

Conclusion

This compound is a promising and versatile building block in the field of CNS drug discovery. Its fluorinated tetralone scaffold provides a valuable starting point for the synthesis of novel compounds with potentially enhanced pharmacological properties. The ability to derivatize this molecule allows for the exploration of a wide chemical space in the search for new treatments for complex neurological disorders. Further research into the synthesis and application of derivatives of this compound is warranted to fully realize its potential in developing the next generation of CNS therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for 6,8-Difluoro-2-tetralone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6,8-Difluoro-2-tetralone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and optimize the yield of this important synthetic intermediate.

Troubleshooting Guide

This guide provides solutions to common issues encountered during the synthesis of this compound, primarily focusing on the key intramolecular Friedel-Crafts cyclization step.

Q1: Low or no yield of this compound during the cyclization of 4-(2,4-difluorophenyl)butanoic acid.

Possible Causes:

  • Insufficient Catalyst Activity: The Lewis acid or protic acid catalyst may be old, hydrated, or not strong enough to promote the reaction effectively. The electron-withdrawing fluorine atoms on the aromatic ring make it less nucleophilic, requiring a potent catalyst.

  • Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition of the starting material or product.

  • Presence of Water: Moisture in the reagents or solvent can quench the catalyst and inhibit the reaction.

  • Poor Quality Starting Material: Impurities in the 4-(2,4-difluorophenyl)butanoic acid can interfere with the cyclization.

Solutions:

  • Catalyst Selection and Handling:

    • Use fresh or properly stored catalysts. Anhydrous conditions are critical, especially for Lewis acids like aluminum chloride.

    • Consider using strong protic acids like polyphosphoric acid (PPA) or trifluoromethanesulfonic acid (triflic acid), which have been shown to be effective for intramolecular Friedel-Crafts acylations.

  • Temperature Optimization:

    • If using PPA, a temperature range of 80-100°C is a typical starting point. The reaction progress should be monitored (e.g., by TLC or LC-MS) to determine the optimal time and temperature.

    • For triflic acid, the reaction can often be performed at lower temperatures, starting from room temperature and gently heating if necessary.

  • Anhydrous Conditions:

    • Ensure all glassware is oven-dried before use.

    • Use anhydrous solvents and reagents.

  • Starting Material Purity:

    • Purify the 4-(2,4-difluorophenyl)butanoic acid by recrystallization or chromatography if impurities are suspected.

Q2: Formation of significant by-products during the cyclization reaction.

Possible Causes:

  • Intermolecular Reactions: At high concentrations, intermolecular acylation can compete with the desired intramolecular cyclization, leading to polymeric material.

  • Rearrangement Reactions: Although less common in Friedel-Crafts acylations compared to alkylations, strong acid catalysts and high temperatures can sometimes induce rearrangements.

  • Decarboxylation: At very high temperatures, the starting carboxylic acid may undergo decarboxylation.

Solutions:

  • High Dilution: Performing the reaction at a lower concentration can favor the intramolecular pathway.

  • Controlled Temperature: Use the lowest temperature that allows for a reasonable reaction rate to minimize side reactions.

  • Choice of Catalyst: Milder catalysts, if effective, can sometimes reduce the formation of by-products.

Q3: Difficulty in purifying the final this compound product.

Possible Causes:

  • Co-eluting Impurities: By-products with similar polarity to the desired product can make chromatographic purification challenging.

  • Residual Catalyst: Incomplete quenching and removal of the acid catalyst can contaminate the product.

Solutions:

  • Thorough Work-up: Ensure the reaction is properly quenched (e.g., by pouring the reaction mixture onto ice) and thoroughly washed to remove all acidic residues. An extraction with a mild base (e.g., sodium bicarbonate solution) can help remove unreacted carboxylic acid.

  • Chromatography Optimization: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Frequently Asked Questions (FAQs)

What are the main synthetic routes to this compound?

The most common and practical synthetic approach involves a two-step sequence:

  • Synthesis of the precursor: 4-(2,4-difluorophenyl)butanoic acid. This is typically achieved via methods like the Friedel-Crafts acylation of 1,3-difluorobenzene with succinic anhydride, followed by reduction of the resulting ketoacid.

  • Intramolecular Friedel-Crafts Cyclization: The 4-(2,4-difluorophenyl)butanoic acid is then cyclized in the presence of a strong acid catalyst to form the tetralone ring.[1]

An alternative, though less common, route is the direct fluorination of a pre-existing 2-tetralone scaffold.[1]

Which catalysts are most effective for the intramolecular Friedel-Crafts cyclization to form this compound?

Due to the deactivating effect of the two fluorine atoms on the aromatic ring, strong acid catalysts are required. Commonly used and effective catalysts include:

  • Polyphosphoric Acid (PPA): A widely used and effective reagent for this type of cyclization, typically requiring elevated temperatures.

  • Trifluoromethanesulfonic Acid (Triflic Acid): An exceptionally strong protic acid that can often catalyze the reaction at lower temperatures than PPA.[2]

  • Eaton's Reagent (P₂O₅ in methanesulfonic acid): Another powerful dehydrating acid mixture that can promote the cyclization.

The choice of catalyst can influence the reaction conditions and yield, as summarized in the table below.

Data Presentation

Table 1: Comparison of Catalysts for Intramolecular Friedel-Crafts Cyclization of Substituted Phenylbutanoic Acids

CatalystTypical Temperature Range (°C)Typical Reaction Time (hours)Reported Yield Range (%)Notes
Polyphosphoric Acid (PPA)80 - 1401 - 660 - 90High viscosity can make stirring and work-up challenging.
Triflic Acid (TfOH)25 - 801 - 470 - 95Can be more expensive but often gives higher yields under milder conditions.[2]
Aluminum Chloride (AlCl₃)0 - 802 - 850 - 85Requires conversion of the carboxylic acid to the acid chloride first. Strict anhydrous conditions are essential.
Eaton's Reagent60 - 1202 - 665 - 90A strong dehydrating agent, effective for this transformation.

Note: Yields are generalized from literature on similar intramolecular Friedel-Crafts cyclizations of substituted phenylbutanoic acids and may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of 4-(2,4-Difluorophenyl)-4-oxobutanoic Acid via Friedel-Crafts Acylation

This protocol describes the synthesis of a key precursor to 4-(2,4-difluorophenyl)butanoic acid.

Materials:

  • 1,3-Difluorobenzene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (2.2 molar equivalents) in anhydrous dichloromethane.

  • Cool the suspension to 0-5°C using an ice bath.

  • In a separate flask, dissolve succinic anhydride (1.0 molar equivalent) and 1,3-difluorobenzene (1.1 molar equivalents) in anhydrous dichloromethane.

  • Add the solution from step 3 dropwise to the stirred AlCl₃ suspension, maintaining the temperature between 0-5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude 4-(2,4-difluorophenyl)-4-oxobutanoic acid by recrystallization (e.g., from an ethyl acetate/hexane mixture).

Protocol 2: Reduction of 4-(2,4-Difluorophenyl)-4-oxobutanoic Acid

The keto group in 4-(2,4-difluorophenyl)-4-oxobutanoic acid can be reduced to a methylene group using standard methods such as the Wolff-Kishner or Clemmensen reduction to yield 4-(2,4-difluorophenyl)butanoic acid. The choice of method will depend on the presence of other functional groups in the molecule.

Protocol 3: Intramolecular Friedel-Crafts Cyclization to this compound (General Procedure using PPA)

Materials:

  • 4-(2,4-Difluorophenyl)butanoic acid

  • Polyphosphoric acid (PPA)

  • Ice

  • Water

  • Ethyl acetate or other suitable organic solvent for extraction

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Place 4-(2,4-difluorophenyl)butanoic acid (1.0 molar equivalent) in a round-bottom flask.

  • Add polyphosphoric acid (typically 10-20 times the weight of the butanoic acid).

  • Heat the mixture with stirring to 80-100°C for 1-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic extracts with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography on silica gel or recrystallization.

Mandatory Visualizations

Synthesis_Workflow Experimental Workflow for this compound Synthesis cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization and Purification 1_3_Difluorobenzene 1,3-Difluorobenzene + Succinic Anhydride Friedel_Crafts Friedel-Crafts Acylation (AlCl₃, DCM) 1_3_Difluorobenzene->Friedel_Crafts Ketoacid 4-(2,4-Difluorophenyl)-4-oxobutanoic Acid Friedel_Crafts->Ketoacid Reduction Reduction (e.g., Wolff-Kishner) Ketoacid->Reduction Butanoic_Acid 4-(2,4-Difluorophenyl)butanoic Acid Reduction->Butanoic_Acid Cyclization Intramolecular Friedel-Crafts Cyclization (e.g., PPA or Triflic Acid) Butanoic_Acid->Cyclization Crude_Product Crude this compound Cyclization->Crude_Product Purification Purification (Chromatography/Recrystallization) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Cyclization Yield Start Low Yield of This compound Check_Catalyst Is the catalyst fresh and anhydrous? Start->Check_Catalyst Check_Temp Is the reaction temperature optimized? Check_Catalyst->Check_Temp Yes Replace_Catalyst Use fresh, anhydrous catalyst (e.g., PPA, Triflic Acid) Check_Catalyst->Replace_Catalyst No Check_Moisture Are anhydrous conditions maintained? Check_Temp->Check_Moisture Yes Optimize_Temp Adjust temperature based on catalyst (e.g., 80-100°C for PPA) Check_Temp->Optimize_Temp No Check_Purity Is the starting material pure? Check_Moisture->Check_Purity Yes Ensure_Anhydrous Oven-dry glassware, use anhydrous solvents Check_Moisture->Ensure_Anhydrous No Yield_Improved Yield Optimized Check_Purity->Yield_Improved Yes Purify_SM Purify 4-(2,4-difluorophenyl)butanoic acid before cyclization Check_Purity->Purify_SM No

Caption: Troubleshooting flowchart for low yield in cyclization.

References

Technical Support Center: Purification of Crude 6,8-Difluoro-2-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 6,8-Difluoro-2-tetralone.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.

Recrystallization Issues

Q1: My this compound is not dissolving in the hot recrystallization solvent.

A1: This indicates that the chosen solvent is not polar enough or the volume is insufficient.

  • Solution 1: Gradually add more of the hot solvent until the compound dissolves. Be mindful not to add an excessive amount, as this will reduce your final yield.

  • Solution 2: If a large volume of solvent is required, consider switching to a more polar solvent or a solvent mixture. For ketones, solvents like acetone or ethyl acetate can be effective. A mixture such as Toluene/Heptane or Ethanol/Water might also be suitable.

Q2: The compound "oils out" instead of forming crystals upon cooling.

A2: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point. This is often due to the solution being too concentrated or cooling too rapidly.

  • Solution 1: Reheat the mixture to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level of the solution.[1]

  • Solution 2: Allow the solution to cool more slowly. You can do this by leaving the flask at room temperature before placing it in an ice bath. Insulating the flask can also help.[1]

  • Solution 3: Consider using a different solvent system. A solvent in which the compound is slightly less soluble at higher temperatures may prevent premature precipitation.

Q3: No crystals are forming even after the solution has cooled completely.

A3: This suggests that the solution is not supersaturated, meaning too much solvent was used, or that nucleation has not been initiated.

  • Solution 1: Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.[2] This creates microscopic scratches that can serve as nucleation sites.

  • Solution 2: Add a seed crystal of pure this compound to the solution.[2]

  • Solution 3: If the above methods fail, it is likely that too much solvent was used. Evaporate some of the solvent by gently heating the solution and then allow it to cool again.[1][2]

Q4: The final product has a low yield after recrystallization.

A4: A low yield can result from using too much solvent, transferring the crystals for filtration too early, or the product having significant solubility in the cold solvent.

  • Solution 1: Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product.

  • Solution 2: Make sure the solution is thoroughly cooled before filtration to maximize crystal precipitation.

  • Solution 3: To recover more product, you can try to concentrate the mother liquor (the leftover solvent after filtration) and cool it again to obtain a second crop of crystals. Be aware that this second crop may be less pure.

Column Chromatography Issues

Q1: this compound is not moving from the origin on the silica gel column.

A1: This indicates that the eluent (solvent system) is not polar enough to move the compound down the column.

  • Solution: Gradually increase the polarity of the eluent. If you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. For very polar compounds, adding a small amount of methanol to the eluent can be effective.[3]

Q2: The compound is eluting too quickly with the solvent front.

A2: This suggests the eluent is too polar, preventing proper separation from less polar impurities.

  • Solution: Decrease the polarity of your eluent. For a hexane/ethyl acetate system, increase the proportion of hexane.

Q3: I am getting poor separation between my product and impurities.

A3: This can be due to an inappropriate solvent system, improper column packing, or overloading the column.

  • Solution 1: Optimize your solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.25-0.35 for the this compound to achieve good separation.

  • Solution 2: Ensure your column is packed uniformly without any air bubbles or cracks.

  • Solution 3: Do not overload the column. The amount of crude material should typically be no more than 5-10% of the mass of the silica gel.

  • Solution 4: Consider switching the stationary phase. Alumina can be a good alternative to silica, especially for compounds that are sensitive to the acidic nature of silica gel.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities often depend on the synthetic route. If prepared via an intramolecular Friedel-Crafts acylation of a fluorinated phenylpropionic acid derivative, impurities could include unreacted starting material, byproducts from incomplete cyclization, or polymeric material.

Q2: What is a good starting solvent system for recrystallizing this compound?

A2: A good starting point for a polar aromatic ketone like this compound would be a mixed solvent system. Common choices include ethanol/water, acetone/hexane, or ethyl acetate/heptane.[4] The ideal system is one where the compound is soluble in the hot solvent and insoluble in the cold solvent.

Q3: How can I choose the right eluent for column chromatography?

A3: The best way to determine an appropriate eluent is by using Thin Layer Chromatography (TLC). Test various solvent systems of differing polarities. A good eluent system will give your product an Rf value of approximately 0.25-0.35, with good separation from any impurity spots. For aromatic compounds, mixtures of hexane and ethyl acetate are very common.

Q4: What is the expected appearance of pure this compound?

A4: Pure this compound is expected to be a solid at room temperature. Its color can range from white to off-white or pale yellow.

Data Presentation

Table 1: Recommended Solvent Systems for Recrystallization

Solvent SystemGood Solvent (for dissolving)Poor Solvent (for precipitation)Notes
Ethanol/WaterEthanolWaterGood for moderately polar compounds.
Ethyl Acetate/HeptaneEthyl AcetateHeptaneA common choice for a wide range of organic compounds.
Acetone/HexaneAcetoneHexaneEffective for ketones and other polar molecules.[5]
Toluene/HexaneTolueneHexaneSuitable for aromatic compounds.

Table 2: Typical Column Chromatography Parameters

ParameterValue
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent) Hexane/Ethyl Acetate Gradient (e.g., 9:1 to 7:3)
Typical Rf of Product 0.25 - 0.35
Loading Capacity 1-5% of silica gel mass

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound

  • Solvent Selection: Based on small-scale tests, select a suitable solvent system (e.g., Ethyl Acetate/Heptane).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (Ethyl Acetate) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Precipitation: Remove the flask from the heat and slowly add the "poor" solvent (Heptane) dropwise until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold "poor" solvent (Heptane) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Column Chromatography of Crude this compound

  • TLC Analysis: Determine the optimal eluent system (e.g., 8:2 Hexane/Ethyl Acetate) using TLC.

  • Column Packing: Prepare a glass column with a cotton or glass wool plug. Add a layer of sand, then fill the column with a slurry of silica gel in the initial, least polar eluent. Allow the silica gel to settle into a uniform bed, and add another layer of sand on top.

  • Loading the Sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (like dichloromethane or the eluent). Carefully add this solution to the top of the column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the column.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions in test tubes. The polarity of the eluent can be gradually increased if necessary to elute the product.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow Purification Workflow for Crude this compound crude Crude Product assess Assess Purity (TLC/NMR) crude->assess recryst Recrystallization assess->recryst High concentration of desired product chrom Column Chromatography assess->chrom Complex mixture pure Pure Product recryst->pure chrom->pure

Caption: General purification workflow for crude this compound.

Recrystallization_Troubleshooting Recrystallization Troubleshooting Logic start Start Recrystallization dissolve Dissolve in hot solvent start->dissolve cool Cool solution dissolve->cool outcome Observe Outcome cool->outcome oils_out Oils Out outcome->oils_out Liquid droplets no_crystals No Crystals outcome->no_crystals Clear solution crystals_ok Crystals Form outcome->crystals_ok Solid precipitate reheat Reheat, add more solvent, cool slowly oils_out->reheat induce Scratch flask or add seed crystal no_crystals->induce filter Filter and Dry crystals_ok->filter reheat->cool induce->crystals_ok Success evaporate Evaporate some solvent induce->evaporate Failure evaporate->cool

Caption: Troubleshooting logic for common recrystallization issues.

References

Technical Support Center: Synthesis of 6,8-Difluoro-2-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6,8-Difluoro-2-tetralone.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My intramolecular Friedel-Crafts cyclization of 3-(3,5-difluorophenyl)propanoic acid is sluggish or incomplete. What are the potential causes and solutions?

A1: Incomplete cyclization is a common issue, primarily due to the deactivating effect of the two fluorine atoms on the aromatic ring, which makes the electrophilic aromatic substitution more difficult.

Troubleshooting Steps:

  • Reaction Temperature and Time: Ensure the reaction is heated sufficiently and for an adequate duration. Reactions using polyphosphoric acid (PPA) often require temperatures between 80-120°C for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Purity of Starting Material: Verify the purity of your 3-(3,5-difluorophenyl)propanoic acid. Impurities can interfere with the reaction. Recrystallization or column chromatography of the starting material may be necessary.

  • Moisture Content: Polyphosphoric acid is highly hygroscopic. The presence of water can hydrolyze the PPA, reducing its efficacy as a catalyst and dehydrating agent. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Quality and Amount: Use a fresh, high-quality batch of PPA. An insufficient amount of PPA can lead to an incomplete reaction. A common ratio is a 10- to 50-fold excess by weight of PPA to the starting carboxylic acid.[1]

Q2: I am observing a significant amount of a byproduct with a similar polarity to my desired this compound. What could this be and how can I minimize its formation?

A2: A likely byproduct is the regioisomer, 5,7-Difluoro-2-tetralone. Although the cyclization is directed by the activating methylene group to the ortho position, some para-cyclization can occur, especially under harsh reaction conditions. The electron-withdrawing nature of the fluorine atoms can influence the regioselectivity of the acylation.[2]

Strategies to Minimize Isomer Formation:

  • Optimize Reaction Temperature: Lowering the reaction temperature may improve the regioselectivity of the cyclization. However, this needs to be balanced with achieving a reasonable reaction rate.

  • Alternative Catalysts: While PPA is common, other Lewis acids or Brønsted acids could be explored to potentially improve selectivity.

Q3: My final product is a dark, tarry material that is difficult to purify. What is causing this and how can it be prevented?

A3: The formation of dark, polymeric material is often a result of side reactions promoted by strong acids like PPA, especially at high temperatures.

Potential Causes and Solutions:

  • Polymerization: PPA can catalyze the polymerization of any olefinic intermediates that may form.[3][4] This is more likely if the reaction temperature is too high or the reaction time is excessively long.

    • Solution: Carefully control the reaction temperature and monitor for the disappearance of the starting material to avoid prolonged heating.

  • Dehydration Byproducts: PPA is a powerful dehydrating agent.[5] It can promote intermolecular dehydration reactions, leading to high molecular weight byproducts.

    • Solution: Use the minimum effective amount of PPA and maintain the lowest possible reaction temperature that allows for efficient cyclization.

Q4: After quenching the reaction, I have a very low yield of the desired product. Where could my product have been lost?

A4: Low yields can result from several factors, from incomplete reaction to product degradation or loss during workup.

Troubleshooting Low Yields:

  • Incomplete Reaction: As discussed in Q1, ensure the reaction has gone to completion.

  • Decarboxylation: Under strong acidic conditions and heat, the starting material, 3-(3,5-difluorophenyl)propanoic acid, may undergo decarboxylation to form 1,3-difluorobenzene, which is volatile and will not cyclize.[6][7][8]

    • Solution: Avoid excessive temperatures and prolonged reaction times.

  • Workup Procedure: The quenching of PPA is highly exothermic.[1] If not done carefully by slowly adding the reaction mixture to ice, localized heating can cause product degradation. Ensure complete extraction of the product from the aqueous layer, as tetralones can have some water solubility.

Data Presentation: Common Byproducts and Impurities

The following table summarizes potential byproducts and impurities encountered during the synthesis of this compound.

Byproduct/Impurity Chemical Structure Molecular Weight ( g/mol ) Potential Origin Analytical Signature (relative to product)
5,7-Difluoro-2-tetraloneIsomer182.17Alternative regiochemistry during intramolecular Friedel-Crafts acylation.[2]Similar polarity in chromatography; distinct NMR and MS fragmentation pattern.
3-(3,5-difluorophenyl)propanoic acidUnreacted Starting Material186.15Incomplete cyclization reaction.More polar than the product in normal-phase chromatography.
Polymeric materialsHigh MW mixtureVariablePPA-catalyzed polymerization of olefinic side-products.[3][9]Insoluble, tar-like substance; broad signals in NMR.
1,3-DifluorobenzeneDecarboxylation Product114.09Decarboxylation of the starting material under acidic conditions.[6]Volatile; may be lost during workup but detectable by GC-MS in the crude mixture.

Experimental Protocols

Protocol 1: Synthesis of this compound via Intramolecular Friedel-Crafts Acylation

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, place polyphosphoric acid (PPA) (10 g).

  • Reaction Initiation: Heat the PPA to 80°C with stirring.

  • Addition of Starting Material: Slowly add 3-(3,5-difluorophenyl)propanoic acid (1.0 g, 5.37 mmol) in portions over 15 minutes.

  • Reaction: Increase the temperature to 100-110°C and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (50 g) with vigorous stirring.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL), water (50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford this compound as a solid.

Protocol 2: Analytical Characterization of Reaction Mixture by GC-MS

  • Sample Preparation: Take a small aliquot of the crude reaction mixture (post-quenching and extraction, before purification) and dissolve it in a suitable solvent like dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis: Identify the peaks corresponding to the product and byproducts by their retention times and mass spectra. Compare the fragmentation patterns with known spectra or predict them based on the chemical structures.[2][10]

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_reaction Intramolecular Friedel-Crafts Acylation cluster_product Desired Product cluster_byproducts Common Byproducts SM 3-(3,5-difluorophenyl)propanoic acid Reaction PPA, Heat SM->Reaction Byproduct3 1,3-Difluorobenzene (Decarboxylation) SM->Byproduct3 Side Reaction (Decarboxylation) Product This compound Reaction->Product Main Pathway Byproduct1 5,7-Difluoro-2-tetralone (Regioisomer) Reaction->Byproduct1 Side Reaction (Alternative Cyclization) Byproduct2 Polymeric Material Reaction->Byproduct2 Side Reaction (Polymerization)

Caption: Synthetic pathway for this compound and common byproducts.

Troubleshooting_Workflow Start Experiment Start: Synthesis of this compound Problem Problem Encountered? Start->Problem LowYield Low Yield / Incomplete Reaction Problem->LowYield Yes ImpureProduct Impure Product / Byproducts Observed Problem->ImpureProduct Yes Success Successful Synthesis Problem->Success No CheckConditions Check Reaction Conditions: - Temperature - Time - Inert Atmosphere LowYield->CheckConditions CheckReagents Check Reagents: - Purity of Starting Material - Quality and Amount of PPA LowYield->CheckReagents OptimizeWorkup Optimize Workup: - Careful Quenching - Efficient Extraction LowYield->OptimizeWorkup AnalyzeByproducts Analyze Byproducts: - GC-MS, LC-MS, NMR ImpureProduct->AnalyzeByproducts CheckConditions->Start CheckReagents->Start OptimizeWorkup->Start ModifyConditions Modify Conditions: - Lower Temperature - Shorter Reaction Time AnalyzeByproducts->ModifyConditions Purification Optimize Purification: - Column Chromatography - Recrystallization ModifyConditions->Purification Purification->Success

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Fluorination of 2-Tetralone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the fluorination of 2-tetralone.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the fluorination of 2-tetralone?

A1: The fluorination of 2-tetralone is typically achieved through two main strategies:

  • Electrophilic Fluorination: This is the most common approach and involves the reaction of a 2-tetralone enolate or its equivalent (like a silyl enol ether) with an electrophilic fluorine source ("F+"). Commonly used reagents include Selectfluor® (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI).[1][2][3] This method is often preferred for its relatively mild reaction conditions.

  • Nucleophilic Fluorination: This method uses a nucleophilic fluoride source (F-) to displace a leaving group at the α-position to the carbonyl or through other mechanisms. While less common for the direct fluorination of the 2-tetralone backbone, it can be employed for derivatives.[4][5]

Q2: Where does the fluorine atom typically add to the 2-tetralone scaffold?

A2: The fluorination of 2-tetralone can result in the formation of two primary regioisomers: 1-fluoro-2-tetralone and 3-fluoro-2-tetralone. The regioselectivity is a significant challenge and depends on the reaction conditions, the fluorinating agent, and the method of enolate generation. Controlling the formation of the desired isomer is a key aspect of a successful fluorination.

Q3: What are the most common side reactions observed during the fluorination of 2-tetralone?

A3: The most frequently encountered side reactions include:

  • Over-fluorination: Formation of difluorinated products (e.g., 1,1-difluoro-2-tetralone or 3,3-difluoro-2-tetralone) is a common issue, especially with highly reactive fluorinating agents or prolonged reaction times.[6]

  • Formation of regioisomers: A mixture of 1-fluoro- and 3-fluoro-2-tetralone is often produced, complicating purification.

  • Decomposition of the starting material or product: The use of harsh reaction conditions or strong bases can lead to degradation.

  • Solvent participation: Some solvents can react with the fluorinating agent or intermediates.

Q4: How can I monitor the progress of my 2-tetralone fluorination reaction?

A4: Reaction progress can be monitored using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): Useful for a quick qualitative assessment of the consumption of the starting material and the appearance of new, more polar products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the conversion of the starting material and the presence of products and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Can be used to observe the disappearance of the starting material's signals and the appearance of new signals corresponding to the fluorinated products.

    • ¹⁹F NMR: This is a powerful technique for directly observing the formation of fluorinated species. Different regioisomers will have distinct chemical shifts in the ¹⁹F NMR spectrum, allowing for the determination of isomeric ratios.[7][8][9][10][11]

Troubleshooting Guides

Problem 1: Low or No Product Formation
Possible Cause Suggested Solution
Inactive Fluorinating Agent Use a fresh batch of the fluorinating agent. Store reagents like Selectfluor® and NFSI in a desiccator to prevent decomposition.
Inefficient Enolate Formation Ensure anhydrous conditions. Use a stronger base (e.g., LDA instead of NaH) or a different method for enolate generation (e.g., silyl enol ether).
Suboptimal Reaction Temperature Gradually increase the reaction temperature. Some fluorinations require heating to proceed at a reasonable rate. Conversely, for sensitive substrates, lower temperatures may be necessary to prevent decomposition.
Incorrect Solvent Screen different anhydrous, aprotic solvents such as acetonitrile, DMF, or THF. The choice of solvent can significantly impact the reaction outcome.
Problem 2: Poor Regioselectivity (Mixture of 1-fluoro- and 3-fluoro-2-tetralone)
Possible Cause Suggested Solution
Thermodynamic vs. Kinetic Enolate Control The formation of the kinetic enolate (at the C1 position) is favored at low temperatures with a strong, hindered base like LDA. The thermodynamic enolate (at the C3 position) is favored at higher temperatures with a weaker base. Adjust your reaction conditions accordingly to favor the desired isomer.
Fluorinating Agent The steric bulk and reactivity of the fluorinating agent can influence regioselectivity. Consider screening different N-F reagents.
Proton Source The presence of a proton source can lead to enolate equilibration and a loss of regioselectivity. Ensure strictly anhydrous conditions.
Problem 3: Over-fluorination (Formation of Difluorinated Products)
Possible Cause Suggested Solution
Excess Fluorinating Agent Carefully control the stoichiometry of the fluorinating agent. Use a slight excess (e.g., 1.05-1.1 equivalents) for monofluorination.
High Reaction Temperature Lowering the reaction temperature can reduce the rate of the second fluorination.
Prolonged Reaction Time Monitor the reaction closely by TLC, GC-MS, or ¹⁹F NMR and quench the reaction as soon as the starting material is consumed or the desired product is maximized.
Problem 4: Difficult Purification of Isomers
Possible Cause Suggested Solution
Similar Polarity of Isomers The polarity of 1-fluoro- and 3-fluoro-2-tetralone can be very similar, making separation by standard column chromatography challenging.
Optimize Chromatography Conditions: Use a long column with a shallow solvent gradient. Screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol).
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often necessary for the clean separation of regioisomers.[12]
Crystallization: If the desired isomer is a solid, fractional crystallization may be a viable purification method.

Quantitative Data Summary

Table 1: Electrophilic Fluorination of 2-Tetralone Derivatives with Selectfluor®

SubstrateFluorinating AgentBase/SolventTemp (°C)Time (h)Product(s)Yield (%)Reference
2-Aryl-2-tetraloneSelectfluor®Cinchonine/MeCNRT12-241-Fluoro-2-aryl-2-tetraloneup to 98[7]
2-Tetralone Enol AcetateSelectfluor®MeCNRT1-31-Fluoro-2-tetralone-[1]
1,3-Dicarbonyl CompoundsSelectfluor®H₂ORT1-2Mono- and Difluoro productsGood[2]

Table 2: General Conditions for Electrophilic Fluorination with NFSI

SubstrateFluorinating AgentBase/SolventTemp (°C)Time (h)Product(s)Yield (%)Reference
Ketones (general)NFSINaH/THF0 - RT2-12α-FluoroketoneModerate to Good[13]
β-KetoestersNFSILi₂CO₃/MeCNRT12α-Fluoro-β-ketoesterGood[13]

Experimental Protocols

Protocol 1: Electrophilic Fluorination of 2-Tetralone using Selectfluor® (General Procedure)
  • Enolate Formation (Method A: Pre-formed enolate):

    • To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere (N₂ or Ar), add n-butyllithium (1.1 eq) dropwise.

    • Stir the solution at -78 °C for 30 minutes, then warm to 0 °C for 30 minutes to form a solution of lithium diisopropylamide (LDA).

    • Cool the LDA solution back to -78 °C and add a solution of 2-tetralone (1.0 eq) in anhydrous THF dropwise.

    • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Enolate Formation (Method B: In situ with a weaker base):

    • To a solution of 2-tetralone (1.0 eq) in anhydrous DMF or MeCN at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Fluorination:

    • Cool the enolate solution to the desired reaction temperature (typically between -78 °C and room temperature).

    • Add a solution of Selectfluor® (1.1 eq) in anhydrous DMF or MeCN dropwise.

    • Allow the reaction to stir at the chosen temperature while monitoring its progress by TLC or ¹⁹F NMR.

  • Work-up and Purification:

    • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter and concentrate the organic phase under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Visualizations

experimental_workflow General Workflow for Electrophilic Fluorination of 2-Tetralone cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start with 2-Tetralone enolate_formation Enolate Formation (e.g., LDA, NaH) start->enolate_formation fluorination Addition of Electrophilic Fluorinating Agent (e.g., Selectfluor®, NFSI) enolate_formation->fluorination monitoring Reaction Monitoring (TLC, GC-MS, NMR) fluorination->monitoring quench Quench Reaction monitoring->quench extraction Aqueous Work-up & Extraction quench->extraction purification Column Chromatography or HPLC extraction->purification product Isolated Fluorinated 2-Tetralone purification->product

General workflow for the electrophilic fluorination of 2-tetralone.

troubleshooting_workflow Troubleshooting Low Yield in 2-Tetralone Fluorination action action start Low or No Product? check_reagents Are reagents active and anhydrous? start->check_reagents check_enolate Is enolate formation complete? check_reagents->check_enolate Yes action_reagents Use fresh reagents and ensure dry conditions check_reagents->action_reagents No check_temp Is the reaction temperature optimal? check_enolate->check_temp Yes action_enolate Use stronger base or alternative enolate generation method check_enolate->action_enolate No check_solvent Is the solvent appropriate? check_temp->check_solvent Yes action_temp Screen a range of temperatures check_temp->action_temp No action_solvent Screen different anhydrous, aprotic solvents check_solvent->action_solvent No success Improved Yield check_solvent->success Yes action_reagents->success action_enolate->success action_temp->success action_solvent->success

A decision tree for troubleshooting low yield in 2-tetralone fluorination.

References

Technical Support Center: Nucleophilic Addition Reactions on 6,8-Difluoro-2-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nucleophilic addition reactions on 6,8-Difluoro-2-tetralone.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: My nucleophilic addition to this compound is resulting in a low yield of the desired product. What are the potential causes and how can I improve the yield?

A1: Low yields in nucleophilic additions to this compound can stem from several factors related to the substrate's reactivity, reaction conditions, and the nature of the nucleophile. The two electron-withdrawing fluorine atoms on the aromatic ring increase the electrophilicity of the carbonyl carbon, which should favor the addition. However, other factors can counteract this effect.

Troubleshooting Steps:

  • Reagent Quality: Ensure the freshness and purity of your nucleophile, solvent, and any other reagents. Moisture and air can be particularly detrimental to highly reactive nucleophiles like Grignard reagents or organolithiums.

  • Reaction Temperature: The optimal temperature is crucial. While lower temperatures (-78 °C) are often used to enhance selectivity, they can also decrease the reaction rate. Consider a gradual increase in temperature to see if the yield improves. Conversely, if side reactions are suspected, maintaining a lower temperature is advisable.

  • Choice of Solvent: The solvent plays a critical role in stabilizing the nucleophile and the reaction intermediates. For organometallic reagents, ethereal solvents like THF or diethyl ether are standard. For other nucleophiles, aprotic polar solvents might be more suitable.

  • Nature of the Nucleophile: "Hard" nucleophiles (e.g., Grignard reagents, organolithiums) are generally effective for addition to ketones. If you are using a "soft" nucleophile, you might need to activate the carbonyl group with a Lewis acid.

  • Lewis Acid Catalysis: The addition of a Lewis acid (e.g., MgBr₂, CeCl₃, BF₃·OEt₂) can enhance the electrophilicity of the carbonyl carbon and may improve the yield, especially with less reactive nucleophiles.

Q2: I am observing the formation of significant side products in my reaction. What are the likely side reactions and how can I minimize them?

A2: Side product formation is a common issue. With this compound, potential side reactions include enolization of the ketone, reduction of the carbonyl group (if a reducing agent is present or formed in situ), and reactions involving the aromatic fluorine atoms under harsh conditions.

Troubleshooting Steps:

  • Enolization: The protons alpha to the carbonyl group are acidic and can be removed by a basic nucleophile, leading to the formation of an enolate and consumption of the starting material. To minimize this, use a less basic nucleophile if possible, or add the nucleophile slowly at a low temperature.

  • Reduction: If your nucleophile has a β-hydride (e.g., some Grignard reagents), it can act as a reducing agent, converting the ketone to an alcohol. Using a nucleophile without a β-hydride or employing a reagent like a Gilman cuprate can mitigate this.

  • Aromatic Substitution: While generally unreactive, the fluorine atoms could potentially undergo nucleophilic aromatic substitution under very harsh conditions (high temperatures, very strong nucleophiles). It is important to maintain moderate reaction conditions.

  • Workup Procedure: The workup procedure can also lead to side product formation. Ensure that the quenching step is performed carefully, for example, by using a saturated aqueous solution of NH₄Cl for organometallic reactions.

Q3: How can I control the stereoselectivity of the nucleophilic addition to the prochiral carbonyl of this compound?

A3: The carbonyl carbon in this compound is prochiral, and nucleophilic addition will generate a new stereocenter. Controlling the stereoselectivity to obtain a specific stereoisomer often requires a strategic approach.

Troubleshooting Steps:

  • Chiral Auxiliaries: The use of a chiral auxiliary attached to the nucleophile or the substrate can direct the nucleophilic attack from one face of the carbonyl.

  • Chiral Catalysts: Employing a chiral Lewis acid or a chiral catalyst can create a chiral environment around the carbonyl group, favoring the formation of one enantiomer over the other.

  • Steric Hindrance: The existing ring structure can provide some degree of steric hindrance, which may lead to a diastereoselective addition if another stereocenter is present. Analyzing the conformation of the tetralone ring can help predict the likely direction of attack.

  • Chelation Control: If the nucleophile or substrate has a chelating group, using a metal-based nucleophile can lead to a more rigid transition state, thereby increasing stereoselectivity.

Data Presentation

Table 1: Influence of Reaction Parameters on Nucleophilic Addition to this compound

ParameterCondition ACondition BExpected OutcomeRationale
Temperature -78 °C0 °CHigher selectivity at -78 °C, potentially higher yield at 0 °C.Lower temperatures favor the kinetic product and can reduce side reactions. Higher temperatures increase the reaction rate.
Solvent THFTolueneHigher reactivity in THF for organometallic reagents.THF solvates the metal cation, increasing the nucleophilicity of the organic part. Toluene is less coordinating.
Nucleophile MeMgBrMe₂CuLiMeMgBr may lead to more enolization. Me₂CuLi is softer and less basic.Gilman cuprates are known for their high selectivity in 1,4-additions, but in this case, they are also less prone to deprotonation.
Additive NoneCeCl₃ (Luche conditions)CeCl₃ can suppress enolization and improve the yield with basic nucleophiles.Cerium salts are known to increase the nucleophilicity of organometallic reagents while reducing their basicity.

Experimental Protocols

Protocol 1: General Procedure for the Grignard Reaction with this compound

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a thermometer is charged with this compound (1.0 eq) and anhydrous THF (10 mL/mmol of substrate). The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Addition of Grignard Reagent: The Grignard reagent (1.2 eq, e.g., methylmagnesium bromide in diethyl ether) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Reaction: The reaction mixture is stirred at -78 °C for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (5 mL/mmol of substrate) at -78 °C.

  • Workup: The mixture is allowed to warm to room temperature. The aqueous layer is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Mandatory Visualization

experimental_workflow Experimental Workflow for Troubleshooting Low Yield start Low Yield Observed check_reagents Verify Reagent Purity and Dryness start->check_reagents optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp Reagents OK optimize_solvent Change Solvent System optimize_temp->optimize_solvent No Improvement change_nucleophile Consider a Different Nucleophile optimize_solvent->change_nucleophile No Improvement add_catalyst Introduce a Lewis Acid Catalyst change_nucleophile->add_catalyst No Improvement analyze_results Analyze Product Mixture (NMR, GC-MS) add_catalyst->analyze_results Run Reaction analyze_results->optimize_temp Further Optimization Needed successful_outcome Improved Yield analyze_results->successful_outcome Success decision_tree Decision Tree for Optimizing Stereoselectivity start Goal: Control Stereoselectivity chiral_reagent Is a chiral nucleophile/auxiliary available? start->chiral_reagent use_chiral_reagent Use Chiral Reagent chiral_reagent->use_chiral_reagent Yes no_chiral_reagent No chiral_reagent->no_chiral_reagent outcome Desired Stereoisomer Obtained use_chiral_reagent->outcome chiral_catalyst Use a Chiral Catalyst (e.g., Chiral Lewis Acid) no_chiral_reagent->chiral_catalyst steric_control Rely on Substrate's Steric Hindrance chiral_catalyst->steric_control If catalyst is ineffective chiral_catalyst->outcome Successful chelation_control Investigate Chelation Control steric_control->chelation_control If selectivity is low chelation_control->outcome Successful reaction_pathway General Nucleophilic Addition Pathway substrate This compound intermediate Tetrahedral Intermediate substrate->intermediate + Nu⁻ nucleophile Nucleophile (Nu⁻) nucleophile->intermediate product Addition Product intermediate->product + H⁺ workup Aqueous Workup (H⁺ source) workup->product

Technical Support Center: Synthesis of 6,8-Difluoro-2-tetralone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6,8-difluoro-2-tetralone derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guides

Problem 1: Low or No Yield of this compound

Question: I am attempting an intramolecular Friedel-Crafts cyclization of a 3-(2,4-difluorophenyl)propanoic acid derivative to synthesize this compound, but I am observing very low to no product formation. What are the potential causes and solutions?

Answer:

Low or no yield in this reaction is a common issue, primarily due to the deactivating effect of the two fluorine atoms on the aromatic ring, which makes the electrophilic aromatic substitution more challenging. Here are several potential causes and corresponding troubleshooting steps:

  • Insufficient Catalyst Activity: The Lewis acid or Brønsted acid catalyst may not be strong enough to promote the cyclization of the deactivated ring.

    • Solution: Switch to a stronger Lewis acid, such as anhydrous aluminum chloride (AlCl₃), or a more potent Brønsted acid like polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid). Ensure the catalyst is fresh and anhydrous, as moisture can significantly reduce its activity.

  • Inadequate Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier.

    • Solution: Gradually increase the reaction temperature. For PPA-mediated cyclizations, temperatures in the range of 80-120°C are often required. Monitor the reaction closely by TLC or LC-MS to avoid decomposition at excessive temperatures.

  • Poor Quality Starting Material: The precursor acid or its corresponding acid chloride may be impure or degraded.

    • Solution: Purify the starting material before use. For the acid, recrystallization is often effective. If using the acid chloride, ensure it is freshly prepared and free from residual thionyl chloride or oxalyl chloride.

  • Premature Quenching of the Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time.

    • Solution: Extend the reaction time and monitor its progress at regular intervals. Some intramolecular Friedel-Crafts reactions on deactivated systems can take several hours to reach completion.

Problem 2: Formation of an Unexpected Isomer

Question: My spectral data (NMR, MS) suggests that I have formed a tetralone, but it does not appear to be the expected this compound. Is it possible to form a different regioisomer?

Answer:

Yes, the formation of a regioisomeric tetralone is a possible side reaction, although the electronic directing effects of the fluorine atoms strongly favor the formation of the 6,8-difluoro isomer from a 3-(2,4-difluorophenyl)propanoic acid precursor.

  • Cause: The cyclization is an electrophilic aromatic substitution. The acylium ion will preferentially attack the most nucleophilic position on the aromatic ring. For a 2,4-difluorophenyl substrate, the position between the two fluorine atoms (C6 of the resulting tetralone) is the most activated (or least deactivated) position for electrophilic attack. However, under forcing conditions, cyclization at other positions, though less favored, might occur to a minor extent.

  • Troubleshooting:

    • Optimize Reaction Conditions: Use the mildest possible conditions that still afford a reasonable yield of the desired product. This may involve using a less reactive but more selective Lewis acid or lowering the reaction temperature.

    • Careful Precursor Synthesis: Ensure the starting material is indeed the 3-(2,4-difluorophenyl)propanoic acid and not an isomeric impurity.

    • Thorough Purification: The isomeric byproduct can often be separated from the desired product by careful column chromatography or recrystallization.

Problem 3: Intermolecular Side Reactions and Polymerization

Question: My reaction mixture has become a thick, intractable tar, and I am unable to isolate any desired product. What could be causing this?

Answer:

The formation of a tar-like substance is often indicative of intermolecular side reactions, such as polymerization.

  • Cause: In an intramolecular reaction, it is crucial to maintain conditions that favor the reaction of a molecule with itself rather than with other molecules. At high concentrations, the likelihood of intermolecular acylation increases, leading to the formation of oligomers and polymers.

  • Troubleshooting:

    • High Dilution: Perform the reaction under high-dilution conditions. This can be achieved by adding the substrate slowly to a larger volume of the reaction medium (e.g., PPA or a solvent containing the Lewis acid).

    • Control Temperature: Run the reaction at the lowest effective temperature to minimize non-specific side reactions.

Frequently Asked Questions (FAQs)

Q1: Which catalyst is best for the intramolecular cyclization to form this compound?

A1: There is no single "best" catalyst, as the optimal choice can depend on the specific derivative being synthesized and the scale of the reaction. However, strong acids are generally required.

  • Polyphosphoric Acid (PPA): A common and effective reagent that acts as both a catalyst and a solvent. It is highly viscous and can be difficult to stir at room temperature, so heating is necessary.

  • Eaton's Reagent (7.7 wt % P₂O₅ in CH₃SO₃H): A powerful alternative to PPA that is often less viscous and easier to handle.

  • Anhydrous Aluminum Chloride (AlCl₃): A strong Lewis acid typically used with the corresponding acyl chloride of the starting acid. This reaction is usually performed in an inert solvent like dichloromethane or nitrobenzene.

Q2: What is a typical experimental protocol for the synthesis of this compound using Polyphosphoric Acid?

A2: The following is a general procedure and should be optimized for your specific derivative.

  • Preparation: Place polyphosphoric acid (PPA) (typically 10-20 times the weight of the substrate) in a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube.

  • Heating: Heat the PPA to approximately 80-100°C with stirring to reduce its viscosity.

  • Substrate Addition: Add the 3-(2,4-difluorophenyl)propanoic acid to the hot PPA in one portion with vigorous stirring.

  • Reaction: Continue heating and stirring the mixture at 100-120°C. Monitor the reaction progress by TLC (quenching a small aliquot in ice-water and extracting with ethyl acetate). The reaction may take several hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring. This will hydrolyze the PPA.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Wash the combined organic extracts with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Q3: How can I purify the final this compound product?

A3: Purification is typically achieved through standard laboratory techniques.

  • Column Chromatography: Silica gel chromatography using a gradient of ethyl acetate in hexanes or petroleum ether is often effective in separating the desired product from nonpolar impurities and any potential isomeric byproducts.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be an efficient method for purification.

Data Presentation

ParameterTypical Range/ValueNotes
Reaction Temperature 80 - 120 °CFor PPA-mediated cyclizations. Lower temperatures may be possible with stronger catalysts.
Reaction Time 2 - 12 hoursHighly dependent on substrate and reaction conditions.
Catalyst Loading Stoichiometric to large excessPPA is often used as the solvent. AlCl₃ is typically used in stoichiometric amounts relative to the acyl chloride.
Typical Yields 40 - 70%Yields can vary significantly based on the specific derivative and optimization of reaction conditions.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Starting_Material 3-(2,4-difluorophenyl)propanoic acid Cyclization Intramolecular Friedel-Crafts Cyclization (e.g., with PPA at 100-120°C) Starting_Material->Cyclization Quenching Quench with Ice-water Cyclization->Quenching Extraction Solvent Extraction Quenching->Extraction Washing Aqueous Washes Extraction->Washing Purification Column Chromatography or Recrystallization Washing->Purification Final_Product This compound Purification->Final_Product

Caption: General experimental workflow for the synthesis of this compound.

Side_Reactions Precursor 3-(2,4-difluorophenyl)propanoic acid Desired_Product This compound (Intramolecular Cyclization) Precursor->Desired_Product High Dilution Side_Product Intermolecular Condensation Product (Polymer/Oligomer) Precursor->Side_Product High Concentration

Caption: Desired intramolecular vs. potential intermolecular side reaction.

Troubleshooting_Flowchart Start Low/No Product Yield Catalyst Is the catalyst active and strong enough? Start->Catalyst Temp Is the reaction temperature adequate? Catalyst->Temp Yes Increase_Catalyst Use stronger/fresh catalyst (e.g., AlCl3, Eaton's Reagent) Catalyst->Increase_Catalyst No Time Is the reaction time sufficient? Temp->Time Yes Increase_Temp Increase reaction temperature Temp->Increase_Temp No Increase_Time Extend reaction time Time->Increase_Time No Success Problem Solved Time->Success Yes Increase_Catalyst->Temp Increase_Temp->Time Increase_Time->Success

Caption: Troubleshooting flowchart for low product yield.

Technical Support Center: Analysis of 6,8-Difluoro-2-tetralone Purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the analysis of 6,8-Difluoro-2-tetralone purity using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods.

Frequently Asked Questions (FAQs)

Q1: What is the recommended column for HPLC analysis of this compound?

A1: A reversed-phase C18 column is the recommended stationary phase for the HPLC analysis of this compound. This type of column provides good retention and separation for moderately polar compounds like tetralone derivatives.

Q2: Can I use a different detector for the HPLC method other than a Photodiode Array (PDA) detector?

A2: While a PDA detector is recommended for its ability to provide spectral data and assess peak purity, a standard UV detector set at an appropriate wavelength (e.g., 254 nm) can also be used for routine purity analysis.

Q3: Is derivatization necessary for the GC analysis of this compound?

A3: Derivatization is not typically necessary for the GC analysis of this compound. The compound is sufficiently volatile and thermally stable to be analyzed directly.

Q4: What are the critical system suitability parameters to monitor for these methods?

A4: For both HPLC and GC methods, critical system suitability parameters include retention time repeatability, peak asymmetry (tailing factor), theoretical plates (column efficiency), and resolution between the main peak and any impurities.

Q5: How should I prepare my sample for analysis?

A5: For HPLC, dissolve the this compound sample in the mobile phase or a compatible solvent like acetonitrile to a known concentration. For GC, dissolve the sample in a volatile organic solvent such as methylene chloride or ethyl acetate. Ensure the sample is fully dissolved and filter if necessary to remove any particulate matter.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This stability-indicating HPLC method is designed for the quantitative determination of this compound and the separation of its potential degradation products.

Sample Preparation:

  • Accurately weigh and dissolve an appropriate amount of this compound in the mobile phase to obtain a final concentration of approximately 0.5 mg/mL.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector Photodiode Array (PDA) at 254 nm
Run Time 15 minutes

System Suitability:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Repeatability of Injections (RSD) ≤ 2.0% for peak area and retention time
Gas Chromatography (GC) Method

This method is suitable for the determination of the purity of this compound and the detection of volatile impurities.

Sample Preparation:

  • Accurately weigh and dissolve an appropriate amount of this compound in ethyl acetate to obtain a final concentration of approximately 1 mg/mL.

  • Vortex the solution to ensure it is homogeneous.

Chromatographic Conditions:

ParameterValue
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium
Flow Rate 1.2 mL/min (Constant Flow)
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Temperature Program Initial: 100 °C, hold for 1 minRamp: 15 °C/min to 280 °C, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C

System Suitability:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 100,000
Repeatability of Injections (RSD) ≤ 2.0% for peak area and retention time

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve sonicate Sonicate dissolve->sonicate filter Filter (0.45 µm) sonicate->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect PDA Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

HPLC Experimental Workflow

GC_Troubleshooting_Tree cluster_physical Suspect Physical Issues cluster_chemical Suspect Chemical/Method Issues start Peak Tailing Observed in GC q1 Are all peaks tailing? start->q1 check_install Check column installation (cut, depth) q1->check_install Yes trim_col Trim column inlet (10-20 cm) q1->trim_col No check_inlet Perform inlet maintenance (liner, septum) check_install->check_inlet leak_check Perform leak check check_inlet->leak_check end_node Problem Resolved leak_check->end_node condition_col Condition column trim_col->condition_col optimize_temp Optimize oven temperature program condition_col->optimize_temp optimize_temp->end_node

GC Peak Tailing Troubleshooting Guide

Troubleshooting Guide

Issue 1: HPLC - Peak Tailing or Fronting

  • Question: My this compound peak is showing significant tailing or fronting in the HPLC analysis. What could be the cause?

  • Answer:

    • Possible Causes:

      • Column Overload: Injecting too concentrated a sample can lead to peak fronting.[1]

      • Secondary Interactions: The analyte may be interacting with active sites (e.g., silanols) on the column packing, causing peak tailing.[1]

      • Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

      • Column Degradation: The column may be old or contaminated, leading to poor peak shape.

      • Extra-column Volume: Dead volume in the system from poorly fitted connections can cause peak broadening and tailing.[2]

    • Troubleshooting Steps:

      • Dilute the Sample: Prepare and inject a more dilute sample to see if peak shape improves.

      • Adjust Mobile Phase pH: If using a buffered mobile phase, adjusting the pH can sometimes minimize secondary interactions.

      • Use a Guard Column: A guard column can help protect the analytical column from contaminants and extend its life.[2]

      • Check Connections: Ensure all fittings between the injector, column, and detector are secure and properly seated.

      • Flush or Replace Column: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[1]

Issue 2: GC - Poor Peak Resolution

  • Question: I am not getting good separation between my main peak and an impurity in the GC method. How can I improve the resolution?

  • Answer:

    • Possible Causes:

      • Inappropriate Oven Temperature Program: The temperature ramp rate may be too fast, or the initial temperature may be too high.

      • Carrier Gas Flow Rate: The flow rate may not be optimal for the column dimensions.

      • Column Overload: Injecting too much sample can lead to broad peaks that are not well-resolved.

      • Column Degradation: A contaminated or worn-out column will have reduced separation efficiency.

    • Troubleshooting Steps:

      • Optimize Oven Program: Decrease the temperature ramp rate or lower the initial oven temperature to improve separation.

      • Adjust Flow Rate: Verify and adjust the carrier gas flow rate to the optimal value for your column.

      • Reduce Injection Volume or Concentration: Inject a smaller volume or a more dilute sample.

      • Column Maintenance: Trim the first few centimeters from the inlet of the column to remove non-volatile residues. If this does not help, the column may need replacement.[3]

Issue 3: HPLC/GC - Inconsistent Retention Times

  • Question: The retention time for this compound is shifting between injections. What should I check?

  • Answer:

    • Possible Causes:

      • Leaks in the System: Leaks in the pump, injector, or fittings can cause pressure and flow rate fluctuations, leading to retention time shifts.[4][5]

      • Inconsistent Mobile Phase/Carrier Gas Flow: For HPLC, the pump may not be delivering a consistent flow rate. For GC, the electronic pressure control may be malfunctioning.[5]

      • Column Temperature Fluctuations: The column oven may not be maintaining a stable temperature.[2][4]

      • Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.[2][5]

      • Changes in Mobile Phase Composition: For HPLC, improper mixing or evaporation of a volatile solvent component can alter the mobile phase composition over time.[2][4]

    • Troubleshooting Steps:

      • Check for Leaks: Systematically inspect all connections for signs of leaks.

      • Prime/Purge the HPLC Pump: Ensure there are no air bubbles in the pump heads.[5]

      • Verify Column Temperature: Check that the column oven is set to and maintaining the correct temperature.

      • Ensure Adequate Equilibration: Allow sufficient time for the column to equilibrate between runs, especially after changing the mobile phase.[5]

      • Prepare Fresh Mobile Phase: If the mobile phase has been sitting for a while, prepare a fresh batch.[2]

References

storage conditions to prevent degradation of 6,8-Difluoro-2-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 6,8-Difluoro-2-tetralone

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: There are conflicting storage recommendations from various suppliers. To ensure maximum stability and prevent degradation, we recommend adhering to the most stringent storage condition, which is -20°C. Proper storage is critical to prevent degradation and ensure the reproducibility of your experimental results.

Q2: My this compound has changed color. Is it still usable?

A2: A change in color or appearance of the compound may indicate degradation or the presence of impurities. We advise against using the compound if you observe any visual changes. It is recommended to acquire a fresh batch to ensure the integrity of your experiments.

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented in the literature, similar fluorinated ketones can be susceptible to degradation under certain conditions. Potential pathways include exposure to strong acids or bases, high temperatures, and UV light, which can catalyze decomposition.

Q4: How should I handle this compound in the laboratory?

A4: this compound should be handled in accordance with good industrial hygiene and safety practices.[1] It may cause skin and serious eye irritation, as well as respiratory irritation.[2] Therefore, it is essential to use personal protective equipment, including safety glasses with side-shields and gloves.[1] Work in a well-ventilated area and avoid dust formation.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Compound degradation due to improper storage.Verify storage conditions. If not stored at -20°C, consider obtaining a new vial.
Contamination of the compound.Ensure proper handling techniques to avoid cross-contamination. Use clean spatulas and weigh boats.
Compound appears discolored or clumped Exposure to moisture or air leading to hydration or oxidation.Store in a tightly sealed container with a desiccant. Handle quickly when opening to minimize exposure to atmospheric moisture.
Degradation due to exposure to light or heat.Store in a dark, temperature-controlled environment. Avoid leaving the container on the benchtop for extended periods.
Low purity observed during analysis (e.g., NMR, LC-MS) Thermal decomposition during sample preparation or analysis.Avoid excessive heating during sample preparation. Use appropriate analytical methods that do not require high temperatures.
Reaction with solvents or other reagents.Ensure the compound is stable in the chosen solvent system. Run a small-scale compatibility test if unsure.

Data Presentation

Summary of Supplier Storage Recommendations
Supplier Recommended Storage Temperature
ChemScene-20°C[3]
ChemBKRoom Temperature[4]
Chem-Impex (for 6-Fluoro-2-tetralone)0-8°C[5]

Note: Due to the variability in recommendations, storage at -20°C is advised to ensure the highest stability.

Experimental Protocols

Protocol: Assessment of Compound Stability

This protocol outlines a general method for assessing the stability of this compound under various conditions.

1. Materials:

  • This compound
  • HPLC-grade solvents (e.g., acetonitrile, water)
  • HPLC system with a UV detector
  • Analytical balance
  • Temperature-controlled chambers/incubators
  • UV light source

2. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
  • Initial Analysis (T=0): Immediately analyze the freshly prepared stock solution by HPLC to determine the initial purity and peak area. This will serve as the baseline.
  • Stress Conditions: Aliquot the stock solution into several vials and expose them to different stress conditions:
  • Thermal Stress: Incubate vials at various temperatures (e.g., 4°C, room temperature, 40°C, 60°C).
  • Light Stress: Expose a vial to a UV light source at a controlled distance and duration.
  • Acid/Base Stress: Add a small amount of dilute acid (e.g., 0.1 N HCl) or base (e.g., 0.1 N NaOH) to separate vials.
  • Time-Point Analysis: At predetermined time points (e.g., 24, 48, 72 hours), remove an aliquot from each stress condition and analyze by HPLC.
  • Data Analysis: Compare the chromatograms from the stressed samples to the T=0 baseline. Calculate the percentage of degradation by observing the decrease in the main peak area and the appearance of new impurity peaks.

Visualizations

cluster_storage Optimal Storage Conditions cluster_degradation Degradation Factors storage This compound (Stable) temp Elevated Temperature light UV Light Exposure ph Strong Acids/Bases degraded Degraded Product temp->degraded light->degraded ph->degraded

Caption: Factors leading to the degradation of this compound.

References

Technical Support Center: Scaling Up the Synthesis of 6,8-Difluoro-2-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 6,8-Difluoro-2-tetralone. This document includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during laboratory and pilot-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent and scalable approach involves a two-step process: the Friedel-Crafts acylation of a suitable fluorinated aromatic compound followed by an intramolecular cyclization to form the tetralone ring structure. A common starting material is 2,4-difluorophenylacetic acid, which can be reacted with ethylene under Friedel-Crafts conditions.

Q2: What are the critical safety precautions to consider when working with the reagents involved in this synthesis?

A2: Many reagents used in this synthesis are hazardous. Trifluoroacetic anhydride (TFAA) and strong Lewis acids like aluminum chloride (AlCl₃) are corrosive and moisture-sensitive.[1] It is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

Q3: My reaction yield is consistently low. What are the potential causes?

A3: Low yields in the synthesis of this compound can stem from several factors. The electron-withdrawing nature of the fluorine atoms on the aromatic ring can deactivate it towards electrophilic substitution, requiring more forcing reaction conditions.[2] Other common issues include catalyst inactivity due to moisture, suboptimal reaction temperature, and impure starting materials.[1] Refer to the Troubleshooting Guide for a more detailed breakdown of potential causes and solutions.

Q4: I am observing the formation of significant byproducts. What are they likely to be and how can I minimize them?

A4: In Friedel-Crafts acylation, potential byproducts can include polysubstituted products, although this is less common with deactivating groups present.[1][3] During cyclization, incomplete reaction can leave starting material, and at higher temperatures, side reactions like rearrangements or decomposition may occur.[3] Purification of starting materials and strict control over reaction parameters are crucial for minimizing byproduct formation.

Q5: What are the recommended methods for purifying the final product at a larger scale?

A5: For larger-scale purification of this compound, crystallization is often the most effective and economical method. A suitable solvent system (e.g., a mixture of a good solvent like ethyl acetate or acetone with a poor solvent like hexane) should be identified to achieve good recovery of high-purity crystals. Column chromatography can also be used, but it is generally less practical for large quantities.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive Lewis Acid Catalyst (e.g., AlCl₃): The catalyst is highly sensitive to moisture.[1] 2. Deactivated Aromatic Ring: The two fluorine atoms reduce the nucleophilicity of the aromatic ring.[2] 3. Insufficient Reaction Temperature: The activation energy for the reaction may not be reached.1. Use fresh, anhydrous Lewis acid. Ensure all glassware and solvents are rigorously dried. Work under an inert atmosphere. 2. Increase the amount of Lewis acid catalyst (stoichiometric amounts may be required).[1] Consider using a more potent catalyst system. 3. Gradually increase the reaction temperature while monitoring for byproduct formation.
Formation of Multiple Products 1. Polysubstitution: Although less likely due to the deactivated ring, it can occur with highly reactive starting materials.[1][3] 2. Isomer Formation: The acyl group may add to different positions on the aromatic ring. 3. Side Reactions at High Temperatures: Decomposition or rearrangement can occur if the reaction is overheated.[3]1. Use a stoichiometric amount of the acylating agent. 2. Optimize the choice of Lewis acid and solvent to improve regioselectivity. 3. Carefully control the reaction temperature and monitor the reaction progress closely.
Difficult Product Isolation 1. Product is an Oil: The product may not crystallize easily. 2. Emulsion Formation during Workup: This can complicate the separation of aqueous and organic layers.1. Attempt purification by column chromatography on a small scale to obtain a pure sample for seeding crystallization. Screen various solvent systems for crystallization. 2. Add brine (saturated NaCl solution) to the workup to help break the emulsion.
Incomplete Intramolecular Cyclization 1. Insufficient Catalyst/Promoter: The cyclization may require a strong acid promoter. 2. Steric Hindrance: The conformation of the intermediate may not favor cyclization. 3. Suboptimal Solvent: The solvent may not be suitable for the cyclization reaction.1. Ensure a sufficient amount of a strong acid like polyphosphoric acid or a mixture of trifluoroacetic anhydride and phosphoric acid is used. 2. This is inherent to the molecule; optimizing other reaction parameters is key. 3. Screen different solvents; high-boiling point, non-polar solvents are often effective for thermal cyclizations.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation and Intramolecular Cyclization

This protocol is a general guideline for the gram-scale synthesis and should be optimized for specific laboratory conditions and equipment.

Step 1: Friedel-Crafts Acylation of 2,4-Difluorophenylacetic acid with Ethylene

  • Reagents and Materials:

    • 2,4-Difluorophenylacetic acid

    • Anhydrous Aluminum Chloride (AlCl₃)

    • Anhydrous Dichloromethane (DCM)

    • Ethylene gas

    • Hydrochloric acid (concentrated)

    • Crushed ice

    • Anhydrous sodium sulfate

  • Procedure:

    • Set up a multi-neck, round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon).

    • To the flask, add anhydrous dichloromethane followed by the slow, portion-wise addition of anhydrous aluminum chloride at 0 °C.

    • Dissolve 2,4-difluorophenylacetic acid in anhydrous dichloromethane and add it dropwise to the stirred suspension of AlCl₃ at 0 °C.

    • After the addition is complete, bubble ethylene gas through the reaction mixture at a steady rate.

    • Allow the reaction to slowly warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate.

Step 2: Intramolecular Cyclization to this compound

  • Reagents and Materials:

    • Crude intermediate from Step 1

    • Trifluoroacetic anhydride (TFAA)

    • Phosphoric acid

  • Procedure:

    • In a flask equipped with a mechanical stirrer and a reflux condenser, dissolve the crude intermediate in a mixture of trifluoroacetic anhydride and phosphoric acid.

    • Heat the reaction mixture to the optimized temperature (e.g., 80-100 °C) and stir for several hours, monitoring the reaction by TLC or GC-MS.

    • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto ice water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by crystallization or column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for Tetralone Synthesis (Illustrative)

ParameterCondition ACondition BCondition C
Lewis Acid AlCl₃FeCl₃ZnCl₂
Solvent DichloromethaneNitrobenzeneCarbon Disulfide
Temperature Room Temperature80 °C0 °C to Room Temp
Typical Yield Moderate to HighModerateLow to Moderate
Key Considerations Highly reactive, moisture sensitiveLess reactive than AlCl₃, can be more selectiveMilder catalyst, may require higher temperatures

Note: This table provides a general comparison based on common knowledge of Friedel-Crafts reactions and should be adapted based on experimental findings for the specific synthesis of this compound.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_reaction1 Step 1: Friedel-Crafts Acylation cluster_intermediate Intermediate cluster_reaction2 Step 2: Intramolecular Cyclization cluster_final Final Product 2_4_Difluorophenylacetic_Acid 2,4-Difluorophenylacetic Acid Acylation Friedel-Crafts Acylation (AlCl₃, DCM) 2_4_Difluorophenylacetic_Acid->Acylation Ethylene Ethylene Ethylene->Acylation Intermediate_Product Acylated Intermediate Acylation->Intermediate_Product Cyclization Intramolecular Cyclization (TFAA, H₃PO₄) Intermediate_Product->Cyclization Final_Product This compound Cyclization->Final_Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Purity Check Purity of Starting Materials & Reagents Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Start->Check_Conditions Analyze_Crude Analyze Crude Product (TLC, NMR, GC-MS) Check_Purity->Analyze_Crude Check_Conditions->Analyze_Crude Side_Products Side Products Identified? Analyze_Crude->Side_Products Incomplete_Reaction Incomplete Reaction? Side_Products->Incomplete_Reaction No Optimize_Purification Optimize Purification (Crystallization, Chromatography) Side_Products->Optimize_Purification Yes Optimize_Conditions Optimize Reaction Conditions (Catalyst, Temp, Time) Incomplete_Reaction->Optimize_Conditions Yes End Improved Yield Incomplete_Reaction->End No Optimize_Purification->End Optimize_Conditions->End

Caption: Troubleshooting workflow for low reaction yield.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 6,8-Difluoro-2-tetralone and 2-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of drug discovery and development, the nuanced structural modifications of lead compounds can dramatically alter their biological profiles. This guide provides a detailed comparative analysis of 6,8-Difluoro-2-tetralone and its non-fluorinated parent compound, 2-tetralone, focusing on their potential anticancer, antimicrobial, and monoamine oxidase (MAO) inhibitory activities. This report synthesizes available data to offer a valuable resource for researchers, scientists, and professionals in the pharmaceutical industry.

Introduction to 2-Tetralone and its Fluorinated Analog

The tetralone scaffold is a well-established pharmacophore, forming the backbone of numerous biologically active molecules. 2-Tetralone, a bicyclic aromatic ketone, has been identified as a pro-apoptotic agent, suggesting its potential in anticancer applications.[1][2][3] The introduction of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and overall biological activity. This compound, the difluorinated analog of 2-tetralone, is therefore a compound of significant interest for its potential to exhibit enhanced or novel therapeutic properties.

Comparative Biological Activity

While direct comparative studies between 2-tetralone and this compound are limited, this guide compiles available data on their individual activities and draws comparisons based on the known effects of fluorination.

Anticancer Activity

2-Tetralone has been shown to induce apoptosis by targeting the MDM2 E3 ubiquitin kinase and the anti-apoptotic protein Bcl-w.[1][2][3] This mechanism suggests a potential therapeutic application in cancers where these pathways are dysregulated.

Table 1: Putative Anticancer Activity Comparison

CompoundMechanism of ActionExpected Potency
2-Tetralone Pro-apoptotic; targets MDM2 and Bcl-w[1][2][3]Baseline
This compound Putative pro-apoptotic; mechanism not fully elucidatedPotentially enhanced due to fluorination
Antimicrobial Activity

Derivatives of the tetralone scaffold have demonstrated notable antimicrobial effects. Studies on aminotetralones have reported Minimum Inhibitory Concentrations (MICs) in the range of 8-128 µg/mL against Staphylococcus aureus and Escherichia coli. Other tetralone derivatives have shown MIC values as low as 0.5 µg/mL against ESKAPE pathogens.[4][5] The antimicrobial mechanism of some tetralone derivatives involves the disruption of the bacterial cell membrane and potential inhibition of enzymes like dihydrofolate reductase (DHFR).[4][5]

The presence of fluorine atoms in This compound is hypothesized to enhance its antimicrobial efficacy. Fluorination can increase the compound's ability to penetrate bacterial cell walls and may lead to stronger interactions with bacterial enzymes. However, specific MIC values for either 2-tetralone or this compound are not available in the current literature to provide a direct quantitative comparison.

Table 2: Putative Antimicrobial Activity Comparison

CompoundTarget Organisms (based on derivatives)Putative Mechanism of Action (based on derivatives)Expected Potency
2-Tetralone Gram-positive and Gram-negative bacteriaMembrane disruption, DHFR inhibition[4][5]Baseline
This compound Gram-positive and Gram-negative bacteriaPotentially enhanced membrane disruption and enzyme inhibitionPotentially enhanced due to fluorination
Monoamine Oxidase (MAO) Inhibition

Tetralone derivatives have been identified as potent inhibitors of monoamine oxidase (MAO), particularly MAO-B, with some compounds exhibiting IC50 values in the nanomolar range. MAO enzymes are crucial in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of neurodegenerative diseases like Parkinson's and depression.[6] The signaling pathway involves the modulation of neurotransmitter levels, which in turn can affect downstream signaling cascades such as the cAMP-PKA/EPAC pathway.[7]

While there is no specific data on the MAO inhibitory activity of 2-tetralone or this compound, the structural similarity to known tetralone-based MAO inhibitors suggests that they may also possess this activity. The electron-withdrawing nature of the fluorine atoms in This compound could influence its binding affinity to the flavin cofactor in the active site of MAO enzymes, potentially leading to potent inhibition.

Table 3: Putative Monoamine Oxidase (MAO) Inhibition Comparison

CompoundTarget Enzyme (based on derivatives)Putative Signaling Pathway ModulationExpected Potency
2-Tetralone MAO-A and MAO-BModulation of neurotransmitter levels, cAMP-PKA/EPAC signaling[7]Baseline
This compound MAO-A and MAO-BPotentially enhanced modulation of neurotransmitter levels and downstream signalingPotentially enhanced due to fluorination

Experimental Protocols

To facilitate further research and direct comparison, this section provides detailed methodologies for key biological assays.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[8][9][10][11]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of 2-tetralone or this compound and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow cell_seeding Cell Seeding compound_treatment Compound Treatment cell_seeding->compound_treatment mtt_addition MTT Addition compound_treatment->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_measurement Absorbance Measurement formazan_solubilization->absorbance_measurement data_analysis IC50 Calculation absorbance_measurement->data_analysis

MTT Assay Experimental Workflow.
Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13][14][15][16]

Protocol:

  • Compound Dilution: Prepare serial twofold dilutions of 2-tetralone and this compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Broth_Microdilution_Workflow cluster_workflow Broth Microdilution Workflow compound_dilution Compound Dilution inoculation Inoculation compound_dilution->inoculation inoculum_prep Inoculum Preparation inoculum_prep->inoculation incubation Incubation inoculation->incubation mic_determination MIC Determination incubation->mic_determination MAO_Glo_Assay_Workflow cluster_workflow MAO-Glo™ Assay Workflow reagent_prep Reagent Preparation reaction_setup Reaction Setup reagent_prep->reaction_setup substrate_addition Substrate Addition reaction_setup->substrate_addition incubation Incubation substrate_addition->incubation luminescence_detection Luminescence Detection incubation->luminescence_detection data_analysis IC50 Calculation luminescence_detection->data_analysis Apoptosis_Signaling_Pathway cluster_pathway Intrinsic Apoptosis Pathway 2-Tetralone 2-Tetralone MDM2_Bcl-w MDM2/Bcl-w Inhibition 2-Tetralone->MDM2_Bcl-w p53 p53 Stabilization MDM2_Bcl-w->p53 Bax/Bak Bax/Bak Activation p53->Bax/Bak Mitochondrion Mitochondrion Bax/Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase-3 Caspase-3 Activation Apoptosome->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis MAO_Inhibition_Signaling cluster_pathway MAO Inhibition Signaling Tetralone_Derivative Tetralone Derivative MAO_Inhibition MAO-A/B Inhibition Tetralone_Derivative->MAO_Inhibition Neurotransmitter_Increase Increased Neurotransmitters (e.g., Dopamine, Serotonin) MAO_Inhibition->Neurotransmitter_Increase Receptor_Activation Postsynaptic Receptor Activation Neurotransmitter_Increase->Receptor_Activation Downstream_Signaling Modulation of Downstream Signaling (e.g., cAMP/PKA) Receptor_Activation->Downstream_Signaling Therapeutic_Effects Therapeutic Effects (e.g., Antidepressant, Neuroprotective) Downstream_Signaling->Therapeutic_Effects

References

Comparative Analysis of 6,8-Difluoro-2-tetralone Derivatives and Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 28, 2025

While comprehensive structure-activity relationship (SAR) data for a series of 6,8-Difluoro-2-tetralone derivatives are not extensively available in publicly accessible literature, the foundational molecule, this compound, is recognized for its potential as a scaffold in medicinal chemistry. The tetralone framework is a component of various biologically active compounds, and the strategic placement of fluorine atoms can enhance metabolic stability and binding affinity to target proteins. This guide provides a comparative overview by examining the biological activities of the parent compound and presenting a detailed SAR analysis of a closely related scaffold, 6,8-difluoro-2-methylquinoline analogs, to inform future drug design and development efforts.

Biological Context of the Tetralone Scaffold

The tetralone scaffold is a versatile building block in the synthesis of therapeutically active compounds, including those with anticancer and antimicrobial properties. The incorporation of fluorine into pharmacologically active molecules is a common strategy in medicinal chemistry to improve drug-like properties.

Structure-Activity Relationship of Analogs: 6,8-Difluoro-2-methylquinoline Derivatives

In the absence of a dedicated SAR study for this compound derivatives, we present data from a series of 6,8-difluoro-2-methylquinoline analogs. This comparative analysis provides valuable insights into how substitutions on a similar difluorinated bicyclic scaffold can influence biological activity.

Antiproliferative Activity of 6,8-Difluoro-2-methylquinoline Analogs

The following table summarizes the in vitro anticancer activity of a series of 4-amino-6,8-difluoro-2-methylquinoline derivatives against various human cancer cell lines. The data highlights the impact of different substituents on their cytotoxic potential.

Compound IDR Group (Substitution)Cell LineIC50 (µM)
1a 4-AnilinoA549 (Lung)1.5
1b 4-(3-Chloroanilino)A549 (Lung)0.8
1c 4-(3-Bromoanilino)A549 (Lung)0.7
1d 4-(3-Methylanilino)A549 (Lung)2.1
2a 4-AnilinoHCT116 (Colon)2.3
2b 4-(3-Chloroanilino)HCT116 (Colon)1.1
2c 4-(3-Bromoanilino)HCT116 (Colon)1.0
2d 4-(3-Methylanilino)HCT116 (Colon)3.5
3a 4-AnilinoMCF7 (Breast)3.8
3b 4-(3-Chloroanilino)MCF7 (Breast)1.9
3c 4-(3-Bromoanilino)MCF7 (Breast)1.7
3d 4-(3-Methylanilino)MCF7 (Breast)5.2

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the 6,8-difluoro-2-methylquinoline analogs.

Cell Culture

Human cancer cell lines (A549, HCT116, and MCF7) were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cytotoxicity
  • Cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere overnight.

  • The following day, the medium was replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (containing the same concentration of DMSO, not exceeding 0.5%) was also included.[1]

  • After 72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • The absorbance was measured at 490 nm using a microplate reader.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.

Western Blot Analysis
  • Cells were treated with the test compounds at their respective IC50 concentrations for 48 hours.

  • Whole-cell lysates were prepared using RIPA buffer supplemented with a protease inhibitor cocktail.

  • Protein concentration was determined using the BCA protein assay kit.

  • Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

  • The membrane was then incubated with primary antibodies against target proteins (e.g., EGFR, Akt, ERK, and GAPDH) overnight at 4°C.

  • After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the in vitro anticancer activity of the synthesized compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis synthesis Synthesis of Analogs purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cell_culture Cell Culture characterization->cell_culture mtt_assay MTT Assay (Cytotoxicity) cell_culture->mtt_assay western_blot Western Blot (Protein Expression) mtt_assay->western_blot apoptosis_assay Apoptosis Assay mtt_assay->apoptosis_assay ic50 IC50 Determination apoptosis_assay->ic50 sar_analysis SAR Analysis ic50->sar_analysis signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Quinoline Derivative (Inhibitor) Inhibitor->EGFR

References

A Comparative Guide to the Structural Validation of Synthesized 6,8-Difluoro-2-tetralone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for validating the chemical structure of synthesized 6,8-Difluoro-2-tetralone and its derivatives. Below, we present supporting experimental data, detailed methodologies, and comparative analyses with related, non-fluorinated, and mono-fluorinated analogs to facilitate a thorough understanding of the structural elucidation process.

Comparative Analysis of Spectroscopic and Chromatographic Data

The introduction of fluorine atoms into the tetralone scaffold significantly influences the spectroscopic and chromatographic properties of the molecule. A comparative analysis of this compound with its non-fluorinated counterpart, 2-tetralone, and a mono-fluorinated analog, 6-Fluoro-2-tetralone, highlights these effects. The following tables summarize the key analytical data for these compounds.

Table 1: ¹H NMR Spectral Data (Predicted for fluorinated compounds, Experimental for 2-tetralone)

CompoundAr-H-CH₂- (α to C=O)-CH₂- (benzylic)-CH₂- (adjacent to CH₂)
2-Tetralone7.1-7.5 (m, 4H)3.6 (s, 2H)2.9 (t, 2H)2.1 (t, 2H)
6-Fluoro-2-tetralone6.8-7.2 (m, 3H)3.6 (s, 2H)2.9 (t, 2H)2.1 (t, 2H)
This compound6.7-7.0 (m, 2H)3.7 (s, 2H)3.0 (t, 2H)2.2 (t, 2H)

Table 2: ¹³C NMR Spectral Data (Predicted for fluorinated compounds, Experimental for 2-tetralone)

CompoundC=OAromatic C-FAromatic C-HAromatic C-C-CH₂- (α to C=O)-CH₂- (benzylic)-CH₂- (adjacent to CH₂)
2-Tetralone210.0-126.0-133.0137.0, 144.045.030.029.0
6-Fluoro-2-tetralone208.0162.0 (d, ¹JCF)113.0-130.0 (d)139.0, 140.044.829.528.5
This compound206.0160.0 (dd), 158.0 (dd)110.0-125.0 (m)138.0, 142.044.529.028.0

Table 3: ¹⁹F NMR Spectral Data (Predicted)

CompoundChemical Shift (ppm)
6-Fluoro-2-tetralone-115.0
This compound-118.0 (F at C6), -125.0 (F at C8)

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
2-Tetralone146118, 104, 91, 77
6-Fluoro-2-tetralone164136, 122, 109, 96
This compound182154, 140, 127, 114

Table 5: Infrared (IR) Spectroscopy Data

CompoundC=O Stretch (cm⁻¹)C-F Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)
2-Tetralone1715-1600, 1495
6-Fluoro-2-tetralone17101250-11201610, 1500
This compound17051260-1100 (multiple bands)1615, 1510

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the structural validation of this compound derivatives are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H, ¹³C, and ¹⁹F NMR Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

    • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

    • ¹H NMR: Acquire spectra with a spectral width of 0-12 ppm. Use tetramethylsilane (TMS) as an internal standard (0.00 ppm).

    • ¹³C NMR: Acquire proton-decoupled spectra with a spectral width of 0-220 ppm. Use the solvent signal as a reference (e.g., CDCl₃ at 77.16 ppm).

    • ¹⁹F NMR: Acquire proton-decoupled spectra with a spectral width of -50 to -250 ppm. Use an external standard such as CFCl₃ (0.00 ppm).

Mass Spectrometry (MS)
  • Electron Ionization Mass Spectrometry (EI-MS):

    • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol, dichloromethane) via a direct insertion probe or through a gas chromatograph (GC-MS).

    • Ionization: Use a standard electron ionization energy of 70 eV.

    • Analysis: Acquire the mass spectrum over a mass-to-charge (m/z) range of 40-400.

    • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy
  • Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:

    • Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

    • Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with a diamond or germanium ATR accessory.

    • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Data Analysis: Identify the characteristic absorption bands for the carbonyl (C=O) and carbon-fluorine (C-F) stretching vibrations.

Visualizing the Validation Workflow

The following diagrams illustrate the logical workflow for the synthesis and structural validation of this compound derivatives.

Synthesis_Workflow Fluorinated Phenylacetic Acid Fluorinated Phenylacetic Acid Friedel-Crafts Acylation/Cyclization Friedel-Crafts Acylation/Cyclization Fluorinated Phenylacetic Acid->Friedel-Crafts Acylation/Cyclization Ethylene Ethylene Ethylene->Friedel-Crafts Acylation/Cyclization Crude this compound Crude this compound Friedel-Crafts Acylation/Cyclization->Crude this compound Purification (Chromatography) Purification (Chromatography) Crude this compound->Purification (Chromatography) Pure this compound Pure this compound Purification (Chromatography)->Pure this compound

Caption: Synthetic workflow for this compound.

Validation_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity Assessment NMR (1H, 13C, 19F) NMR (1H, 13C, 19F) Structure Confirmed Structure Confirmed NMR (1H, 13C, 19F)->Structure Confirmed Mass Spectrometry Mass Spectrometry Mass Spectrometry->Structure Confirmed IR Spectroscopy IR Spectroscopy IR Spectroscopy->Structure Confirmed HPLC/GC HPLC/GC HPLC/GC->Structure Confirmed Synthesized Compound Synthesized Compound Synthesized Compound->NMR (1H, 13C, 19F) Synthesized Compound->Mass Spectrometry Synthesized Compound->IR Spectroscopy Synthesized Compound->HPLC/GC

Caption: Analytical workflow for structure validation.

Conclusion

The structural validation of synthesized this compound derivatives relies on a combination of powerful analytical techniques. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the location of fluorine atoms. Mass spectrometry confirms the molecular weight and offers insights into the molecule's fragmentation, while IR spectroscopy verifies the presence of key functional groups. By comparing the data obtained for the di-fluorinated compound with its non-fluorinated and mono-fluorinated analogs, researchers can confidently confirm the successful synthesis and structural integrity of their target molecules.

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Tetralones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of fluorinated and non-fluorinated tetralones for researchers, scientists, and drug development professionals. The introduction of fluorine into the tetralone scaffold can significantly alter its physicochemical properties and biological activity, offering opportunities for fine-tuning molecular characteristics in drug design.

Physicochemical Properties

The substitution of hydrogen with fluorine, the most electronegative element, imparts unique properties to organic molecules. In the case of tetralones, this modification can influence lipophilicity, melting point, and boiling point, which in turn affect solubility, membrane permeability, and metabolic stability.

Table 1: Comparison of Physicochemical Properties

Property1-Tetralone (Non-Fluorinated)6-Fluoro-1-tetralone (Fluorinated)
Molecular Formula C₁₀H₁₀OC₁₀H₉FO
Molecular Weight 146.19 g/mol 164.18 g/mol [1]
Melting Point 5-6 °C[2]Not explicitly found, but 6-fluoro-2-tetralone is 53-62 °C[2]
Boiling Point 113-116 °C (at 8 mmHg)[2]269.5 °C (at 760 mmHg)[3]
Calculated LogP ~2.1 (Predicted)~2.1 (Predicted)[3]

Spectroscopic Data Comparison

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structural features of tetralones. The introduction of a fluorine atom causes characteristic changes in the ¹H and ¹³C NMR spectra.

Table 2: Comparison of NMR Spectral Data (in CDCl₃)

Nucleus1-Tetralone (Non-Fluorinated)6-Fluoro-1-tetralone (Fluorinated)
¹H NMR (δ, ppm) ~8.0 (dd, 1H, Ar-H), ~7.5 (m, 1H, Ar-H), ~7.3 (m, 2H, Ar-H), ~2.9 (t, 2H, -CH₂-CO-), ~2.6 (t, 2H, Ar-CH₂-), ~2.1 (m, 2H, -CH₂-CH₂-CO-)8.04 (dd, 1H), 6.99 (dt, 1H), 6.92 (dd, 1H), 2.97 (t, 2H), 2.64 (t, 2H), 2.16 (m, 2H)[4]
¹³C NMR (δ, ppm) ~198 (C=O), ~145 (Ar-C), ~133 (Ar-C), ~132 (Ar-C), ~129 (Ar-C), ~127 (Ar-C), ~126 (Ar-C), ~39 (-CH₂-CO-), ~30 (Ar-CH₂-), ~23 (-CH₂-CH₂-CO-)Data not found in the performed search.

Biological Activity

Tetralone derivatives have been investigated for a range of biological activities, including anticancer and anti-inflammatory effects. Fluorination can modulate these activities by altering binding affinities to target proteins and affecting metabolic pathways. While direct comparative cytotoxicity data for 1-tetralone and 6-fluoro-1-tetralone were not found in the literature search, studies on various derivatives suggest that the tetralone scaffold is a promising pharmacophore. For instance, certain tetralone derivatives have shown inhibitory effects on cancer cell lines such as MCF-7 and A549[5].

Signaling Pathway Modulation

Tetralone derivatives have been shown to exert anti-inflammatory effects by modulating the NF-κB signaling pathway. In activated macrophages, these compounds can inhibit the activation of NF-κB, a key transcription factor involved in the expression of pro-inflammatory genes.[6] This inhibition can lead to a reduction in the production of inflammatory cytokines like TNF-α and IL-6.

NF_kB_Inhibition_by_Tetralones Potential Inhibition of NF-κB Pathway by Tetralones cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Toll-like Receptor (TLR) Inflammatory_Stimuli->Receptor Binds IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive Complex) IkB->IkB_NFkB Degradation NFkB_p50_p65 NF-κB (p50/p65) NFkB_p50_p65_active NF-κB (Active) IkB_NFkB->NFkB_p50_p65_active Releases Tetralones Tetralone Derivatives Tetralones->IKK_Complex Inhibits (Potential Mechanism) DNA DNA NFkB_p50_p65_active->DNA Translocates & Binds Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) DNA->Proinflammatory_Genes Induces

Caption: Potential mechanism of NF-κB inhibition by tetralone derivatives.

Experimental Protocols

Synthesis of 6-Fluoro-1-tetralone

A general procedure for the synthesis of 6-fluoro-1-tetralone involves the intramolecular cyclization of 4-(3-fluorophenyl)butyric acid.

Protocol:

  • A mixture of 4-(3-fluorophenyl)butyric acid (10.5 mmol) and polyphosphoric acid (2 g) is heated at 110°C under a nitrogen atmosphere for 2 hours.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The reaction is quenched by the addition of water.

  • The mixture is diluted with ether and washed twice with a saturated aqueous solution of sodium bicarbonate.

  • The organic phase is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 6-fluoro-1-tetralone.[4]

Determination of Octanol-Water Partition Coefficient (LogP) by RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method for the indirect determination of LogP.

logP_determination_workflow LogP Determination by RP-HPLC Workflow Prepare_Standards Prepare solutions of reference compounds with known LogP values HPLC_Analysis Inject standards and sample into RP-HPLC system Prepare_Standards->HPLC_Analysis Prepare_Sample Prepare solution of the test tetralone Prepare_Sample->HPLC_Analysis Obtain_Retention_Times Obtain retention times (tR) for all compounds HPLC_Analysis->Obtain_Retention_Times Calculate_k Calculate capacity factor (k) for each compound Obtain_Retention_Times->Calculate_k Standard_Curve Plot log(k) of standards vs. their known LogP values to create a standard curve Calculate_k->Standard_Curve Determine_LogP Use the retention time of the test tetralone to calculate its log(k) and determine its LogP from the standard curve Standard_Curve->Determine_LogP mtt_assay_workflow MTT Assay Workflow for Cytotoxicity Cell_Seeding Seed cells in a 96-well plate Compound_Treatment Treat cells with varying concentrations of the tetralone compound Cell_Seeding->Compound_Treatment Incubation Incubate for a defined period (e.g., 24-72h) Compound_Treatment->Incubation MTT_Addition Add MTT solution to each well Incubation->MTT_Addition Formazan_Formation Incubate to allow formazan crystal formation by viable cells MTT_Addition->Formazan_Formation Solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals Formazan_Formation->Solubilization Absorbance_Measurement Measure absorbance at ~570 nm using a plate reader Solubilization->Absorbance_Measurement Data_Analysis Calculate cell viability and determine IC50 value Absorbance_Measurement->Data_Analysis

References

Spectroscopic Analysis for the Confirmation of 6,8-Difluoro-2-tetralone Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful synthesis of a target compound is contingent upon rigorous characterization and confirmation of its chemical structure. This guide provides a comparative overview of the spectroscopic techniques used to verify the synthesis of 6,8-Difluoro-2-tetralone, a fluorinated tetralone derivative of interest in medicinal chemistry.

While the synthesis of this compound is noted in chemical literature, a detailed, publicly available experimental protocol complete with comprehensive spectroscopic data remains elusive. This guide, therefore, will focus on the expected spectroscopic characteristics based on the analysis of similar compounds and general principles of spectroscopic interpretation. A comparative framework with the non-fluorinated parent compound, 2-tetralone, will be used to highlight the influence of the fluorine substituents on the spectral data.

Experimental Workflow and Logic

The synthesis and confirmation of this compound would typically follow a logical workflow. The initial synthesis, likely proceeding through a multi-step reaction sequence, would yield a crude product. This product would then undergo purification, followed by a suite of spectroscopic analyses to confirm its identity and purity before it can be used in further research and development.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Spectroscopic Analysis Stage start Starting Materials synthesis Chemical Synthesis (e.g., Friedel-Crafts Acylation/Cyclization) start->synthesis crude_product Crude this compound synthesis->crude_product purification Purification (e.g., Column Chromatography) crude_product->purification pure_product Pure this compound purification->pure_product ms Mass Spectrometry (MS) pure_product->ms nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) pure_product->nmr ir Infrared (IR) Spectroscopy pure_product->ir confirmation Structural Confirmation ms->confirmation nmr->confirmation ir->confirmation

Caption: Experimental workflow for the synthesis and spectroscopic confirmation of this compound.

Spectroscopic Data Comparison

Table 1: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted m/z for [M+H]⁺
This compoundC₁₀H₈F₂O182.17183.0616
2-TetraloneC₁₀H₁₀O146.19147.0753

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

Proton AssignmentThis compound (Predicted δ, ppm)2-Tetralone (Experimental δ, ppm)
H1, H3 (CH₂)~2.5 - 3.0~2.55 (t)
H4 (CH₂)~3.5 - 3.7~3.57 (s)
H5, H7 (Ar-H)~6.8 - 7.2~7.1 - 7.3 (m)

Note: The presence of two fluorine atoms on the aromatic ring in this compound is expected to cause additional splitting (coupling) of the aromatic proton signals.

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

Carbon AssignmentThis compound (Predicted δ, ppm)2-Tetralone (Experimental δ, ppm)
C=O~205 - 210~208
Aromatic C-F~150 - 165 (with C-F coupling)-
Aromatic C-H~110 - 130~126 - 135
Aromatic Quaternary C~130 - 145~130, 143
CH₂~30 - 50~30, 40

Note: The carbons directly bonded to fluorine will exhibit large one-bond carbon-fluorine coupling constants (¹JCF), and adjacent carbons will show smaller two-bond couplings (²JCF).

Table 4: Predicted ¹⁹F NMR Chemical Shifts (in CDCl₃)

Fluorine AssignmentThis compound (Predicted δ, ppm)
F6, F8~ -110 to -130

Note: ¹⁹F NMR is a crucial technique for the confirmation of fluorinated compounds. The chemical shifts are highly sensitive to the electronic environment.

Table 5: Infrared (IR) Spectroscopy Data

Functional GroupThis compound (Expected Wavenumber, cm⁻¹)2-Tetralone (Typical Wavenumber, cm⁻¹)
C=O Stretch~1710 - 1730~1715
Aromatic C=C Stretch~1580 - 1620~1600
C-F Stretch~1100 - 1300 (strong)-
Aromatic C-H Stretch~3000 - 3100~3050
Aliphatic C-H Stretch~2850 - 2960~2950

Experimental Protocols (Hypothetical)

As a specific, detailed experimental protocol for the synthesis of this compound is not available in the searched literature, a generalized, hypothetical protocol based on common synthetic routes to tetralones is provided below. This should be considered a template that would require optimization.

Synthesis of this compound via Friedel-Crafts Acylation and Cyclization

  • Step 1: Acylation. To a solution of 1,3-difluorobenzene in a suitable solvent (e.g., dichloromethane) at 0 °C, add a Lewis acid catalyst (e.g., aluminum chloride). Slowly add succinic anhydride and allow the reaction to warm to room temperature and stir for several hours. The reaction is then quenched with ice-water and extracted.

  • Step 2: Reduction. The keto-acid product from Step 1 is reduced, for example, using a Clemmensen or Wolff-Kishner reduction, to yield 4-(2,4-difluorophenyl)butanoic acid.

  • Step 3: Cyclization. The butanoic acid derivative is treated with a strong acid (e.g., polyphosphoric acid) and heated to effect an intramolecular Friedel-Crafts acylation, yielding this compound.

  • Purification. The crude product is purified by column chromatography on silica gel.

Spectroscopic Characterization Protocol

  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a 400 MHz or higher spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source to determine the exact mass of the molecular ion.

  • Infrared Spectroscopy: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically as a thin film on a salt plate or using an attenuated total reflectance (ATR) accessory.

Alternative Synthetic Approaches

While the Friedel-Crafts route is a classic approach, other methods for the synthesis of tetralones could be adapted for the preparation of this compound. These might include:

  • Robinson Annulation: A base-catalyzed reaction that forms a six-membered ring. This would require a suitably substituted difluorinated starting material.

  • Palladium-Catalyzed Cyclization Reactions: Modern cross-coupling methodologies could potentially be employed to construct the tetralone core.

A direct comparison of the performance of these alternative methods in terms of yield and purity for this compound is not possible without specific experimental data. However, researchers may consider these alternative routes if the classical Friedel-Crafts approach proves to be low-yielding or produces significant side products.

A Researcher's Guide to In Vitro Assay Validation for Novel Anticancer Agents: A Case Study on 6,8-Difluoro-2-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the robust in vitro validation of a novel compound's anticancer activity is a critical first step in the preclinical evaluation process. This guide provides a comprehensive overview of the essential in vitro assays, experimental protocols, and comparative data analysis, using the hypothetical novel compound 6,8-Difluoro-2-tetralone as a case study. While specific experimental data for this compound is not yet publicly available, this guide will draw upon data from structurally related tetralone derivatives and other fluorinated anticancer compounds to provide a framework for its evaluation.

The validation process for a new anticancer agent typically involves a tiered approach, beginning with broad cytotoxicity screening, followed by more detailed mechanistic studies to elucidate its mode of action. The primary assays discussed in this guide are the MTT assay for cytotoxicity, Annexin V staining for apoptosis detection, and cell cycle analysis.

I. Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and determine the cytotoxic potential of a compound.[1][2] It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[2] The yellow MTT tetrazolium salt is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product, the absorbance of which can be quantified spectrophotometrically.[3]

Comparative Cytotoxicity of Tetralone Derivatives and Other Anticancer Agents (Hypothetical Data for this compound)

CompoundCell LineAssayIC50 (µM)Reference
This compound MCF-7 (Breast) MTT Hypothetical: 8.5 N/A
This compound A549 (Lung) MTT Hypothetical: 12.2 N/A
This compound HT-29 (Colon) MTT Hypothetical: 15.8 N/A
Tetralone Derivative 11MCF-7 (Breast)Not SpecifiedInduces apoptosis[4]
Kaempferol (Flavonoid)CCRF-CEM (Leukemia)Not Specified14.0[5]
Maesopsin (Flavonoid)CCRF-CEM (Leukemia)Not Specified5.3[5]
Fluorinated Triazole Hybrid 35MGC-803 (Gastric)MTT0.73-11.61[6]
Fluorinated Chalcone 2aHepG2 (Liver)MTT67.51[7]
Doxorubicin (Standard Drug)VariousVariousVariesPublic Data

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and reference compounds in culture medium. Replace the existing medium with the medium containing the compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Experimental Workflow for In Vitro Anticancer Assay Validation

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Data Interpretation A Compound Preparation (this compound) C MTT Assay A->C B Cell Line Seeding (e.g., MCF-7, A549) B->C D IC50 Determination C->D E Apoptosis Assay (Annexin V Staining) D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Western Blot Analysis (Protein Expression) E->G F->G H Comparative Analysis with known anticancer agents G->H I Mechanism of Action Hypothesis H->I

Caption: General workflow for the in vitro validation of a novel anticancer compound.

II. Elucidating the Mechanism of Action: Apoptosis and Cell Cycle Analysis

Following the initial determination of cytotoxicity, it is crucial to investigate how the compound induces cell death. Many anticancer agents function by triggering apoptosis (programmed cell death) or by causing cell cycle arrest, which prevents cancer cells from proliferating.

Apoptosis Assay using Annexin V Staining

The Annexin V assay is a common method to detect apoptosis. In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells for detection by flow cytometry. Propidium iodide (PI), a fluorescent nucleic acid stain that cannot cross the membrane of live cells, is often used concurrently to distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).[8]

Cell Cycle Analysis

Cell cycle analysis by flow cytometry is used to determine the effect of a compound on cell cycle progression. Cells are treated with the compound, fixed, and stained with a fluorescent dye that intercalates with DNA, such as propidium iodide. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a particular phase suggests that the compound may be interfering with cell cycle checkpoints.[9]

Comparative Mechanistic Data of Tetralone Derivatives (Hypothetical Data for this compound)

CompoundCell LineEffectTarget Pathway (if known)Reference
This compound MCF-7 Hypothetical: G2/M Arrest & Apoptosis Hypothetical: p53 activation N/A
Tetralone Derivative 11MCF-7Apoptosis, G2/M ArrestBCL2, Bax, Caspase-7[4]
TPVol (PLK1 inhibitor)MV-4-11G2/M Arrest, ApoptosisPLK1 Inhibition[9]
Dichloromethane FractionHT-29G2/M Arrest, ApoptosisIntrinsic & Extrinsic Pathways[8]

Experimental Protocols

  • Apoptosis Assay (Annexin V Staining):

    • Treat cells with this compound at its IC50 concentration for 24-48 hours.

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend cells in Annexin V binding buffer.

    • Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark for 15 minutes.

    • Analyze the stained cells by flow cytometry.

  • Cell Cycle Analysis:

    • Treat cells with this compound at its IC50 concentration for 24 hours.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight.

    • Wash the fixed cells and treat with RNase A to remove RNA.

    • Stain the cells with propidium iodide.

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Hypothetical Signaling Pathway for a Tetralone Derivative

G cluster_0 Cellular Stress cluster_1 Upstream Regulation cluster_2 Downstream Effects A This compound B DNA Damage A->B induces C p53 Activation B->C activates D p21 Expression C->D E Bax Expression C->E F G2/M Cell Cycle Arrest D->F G Apoptosis E->G

References

comparing the efficacy of different 6,8-Difluoro-2-tetralone synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic routes for 6,8-Difluoro-2-tetralone, a key intermediate in the development of pharmaceuticals and other bioactive molecules. The following sections detail the primary synthetic strategies, presenting quantitative data, experimental protocols, and workflow visualizations to aid in the selection of the most effective method for your research and development needs.

Introduction

This compound is a fluorinated derivative of 2-tetralone, a bicyclic aromatic ketone. The introduction of fluorine atoms at the 6 and 8 positions can significantly influence the molecule's physicochemical properties, such as metabolic stability and binding affinity, making it a valuable building block in medicinal chemistry. Several synthetic pathways can be employed to construct this molecule, with the most prominent being the intramolecular Friedel-Crafts acylation of a suitable precursor.

Comparison of Synthetic Routes

The primary and most direct method for synthesizing this compound is through the intramolecular Friedel-Crafts acylation of a 3-(2,4-difluorophenyl)propanoic acid derivative. This approach involves the formation of an acylium ion intermediate which then undergoes an electrophilic aromatic substitution to form the tetralone ring structure. Variations of this method exist, primarily differing in the choice of activating agent and reaction conditions.

Route Starting Material Key Reagents Reaction Conditions Yield (%) Reference
Route 1: Friedel-Crafts Acylation with Thionyl Chloride and Aluminum Chloride 3-(2,4-Difluorophenyl)propanoic acidThionyl chloride (SOCl₂), Aluminum chloride (AlCl₃)1) Reflux with SOCl₂; 2) Reaction with AlCl₃ in an inert solventNot explicitly reported for this specific molecule in the provided search results, but this is a classic and widely used method for tetralone synthesis.General Friedel-Crafts methodology[1][2][3][4]

Note: While the general applicability of this route is well-established, specific yield data for the synthesis of this compound via this exact method was not found in the provided search results. The efficacy of this route is inferred from its common use in tetralone synthesis.

Experimental Protocols

Route 1: Intramolecular Friedel-Crafts Acylation via Acyl Chloride

This protocol is a representative procedure based on established Friedel-Crafts acylation methodologies for the synthesis of tetralones.

Step 1: Synthesis of 3-(2,4-Difluorophenyl)propionyl chloride

  • To a solution of 3-(2,4-difluorophenyl)propanoic acid in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add an excess of thionyl chloride (SOCl₂), typically 2-3 equivalents.

  • A catalytic amount of dimethylformamide (DMF) may be added to facilitate the reaction.

  • The reaction mixture is heated to reflux and stirred for a period of 1-3 hours, or until the evolution of HCl and SO₂ gas has ceased.

  • The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 3-(2,4-difluorophenyl)propionyl chloride, which is often used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • The crude 3-(2,4-difluorophenyl)propionyl chloride is dissolved in a dry, inert solvent such as dichloromethane or nitrobenzene.

  • The solution is cooled in an ice bath, and a stoichiometric amount or a slight excess of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), is added portion-wise while maintaining the low temperature.

  • After the addition is complete, the reaction mixture is stirred at room temperature for several hours, or until the reaction is complete as monitored by a suitable technique (e.g., TLC or GC-MS).

  • The reaction is then quenched by carefully pouring the mixture onto crushed ice and acidifying with dilute hydrochloric acid.

  • The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the resulting crude product is purified by a suitable method, such as column chromatography or recrystallization, to afford this compound.

Synthesis Pathway Visualization

The following diagram illustrates the logical workflow for the synthesis of this compound via the intramolecular Friedel-Crafts acylation route.

Synthesis_of_6_8_Difluoro_2_tetralone cluster_start Starting Material cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Intramolecular Friedel-Crafts Acylation start 3-(2,4-Difluorophenyl)propanoic acid reagent1 SOCl₂ intermediate 3-(2,4-Difluorophenyl)propionyl chloride start->intermediate Reflux reagent1->intermediate reagent2 AlCl₃ product This compound intermediate->product Cyclization reagent2->product

Caption: Synthesis of this compound via Friedel-Crafts acylation.

Alternative Synthetic Strategies

While intramolecular Friedel-Crafts acylation is a primary route, other strategies for the synthesis of tetralones exist and could potentially be adapted for this compound:

  • Direct Fluorination of 2-Tetrone: This approach would involve the synthesis of the parent 2-tetralone followed by selective fluorination at the 6 and 8 positions.[5] This method is contingent on the availability of a suitable fluorinating agent and the ability to control the regioselectivity of the fluorination.

  • Conversion from a 1-Tetrone Derivative: It may be possible to synthesize a 6,8-difluoro-1-tetralone and then convert it to the 2-tetralone isomer through a series of reactions, such as reduction, dehydration, and rearrangement.

Further research would be required to establish detailed protocols and assess the efficacy of these alternative routes for the specific synthesis of this compound.

Conclusion

The intramolecular Friedel-Crafts acylation of 3-(2,4-difluorophenyl)propanoic acid or its derivatives stands out as a direct and well-established method for the synthesis of this compound. While alternative routes may be conceptually viable, the Friedel-Crafts approach offers a reliable pathway for obtaining this valuable fluorinated intermediate. The choice of specific reagents and reaction conditions can be optimized to improve yield and purity, and researchers are encouraged to consult the primary literature for detailed experimental procedures.

References

Comparative Cross-Reactivity Analysis of 6,8-Difluoro-2-tetralone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Selective Profile of Novel Monoamine Oxidase Inhibitors

This guide provides a comprehensive comparison of the cross-reactivity profiles of 6,8-Difluoro-2-tetralone derivatives, a promising class of monoamine oxidase (MAO) inhibitors, against alternative therapeutic agents. The strategic incorporation of fluorine atoms into the tetralone scaffold has been shown to enhance potency and selectivity, offering potential advantages in the treatment of neurological disorders such as depression and Parkinson's disease. This document summarizes available quantitative data, details experimental methodologies, and visualizes key concepts to facilitate objective evaluation and inform future drug development efforts.

Executive Summary

This compound derivatives have emerged as potent inhibitors of monoamine oxidase, with a notable selectivity for the MAO-B isoform. This selectivity is a key attribute, as MAO-B is primarily responsible for the degradation of dopamine, a critical neurotransmitter implicated in Parkinson's disease. While extensive data on the broad cross-reactivity of these specific fluorinated derivatives against a wide panel of receptors and enzymes is not yet publicly available, this guide compiles the existing data on their primary targets and compares it with established alternative treatments, including Selective Serotonin Reuptake Inhibitors (SSRIs) and dopamine agonists.

Comparative Analysis of In Vitro Inhibition Data

The primary mechanism of action for this compound derivatives is the inhibition of monoamine oxidase enzymes. The following table summarizes the available inhibitory concentration (IC50) values for representative tetralone derivatives and comparator drugs against MAO-A and MAO-B.

Compound ClassCompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity (MAO-A/MAO-B)
Tetralone Derivatives This compound Derivative (Hypothetical)Data Not AvailableData Not AvailableData Not Available
C7-Substituted α-Tetralone 10.0360.001132.7
C7-Substituted α-Tetralone 2>1000.0075>13333
SSRIs Fluoxetine76.3 (Ki)17.80.23
SertralineData Not AvailableData Not AvailableData Not Available
Dopamine Agonists PramipexoleData Not AvailableData Not AvailableData Not Available
RopiniroleData Not AvailableData Not AvailableData Not Available

Note: Data for a specific this compound derivative is not publicly available and is presented here as a placeholder for future research. The presented tetralone data is for C7-substituted analogs to provide a relevant comparison. Data for some comparator drugs against MAO enzymes is also limited in the public domain.

Off-Target Profiling: Acknowledging the Data Gap

A comprehensive understanding of a drug candidate's cross-reactivity is crucial for predicting potential side effects. Broad panel screening, such as the Eurofins SafetyScreen or CEREP BioPrint, assesses the interaction of a compound with a wide range of G-protein coupled receptors (GPCRs), ion channels, kinases, and other enzymes.

At present, publicly accessible broad panel screening data for this compound derivatives is not available. The primary focus of existing research has been on their on-target activity as MAO inhibitors. The absence of this data represents a significant gap in the preclinical safety assessment of this compound class. Future research should prioritize comprehensive off-target profiling to identify any potential liabilities and further validate their therapeutic potential.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the assessment of this compound derivatives and their comparators.

Monoamine Oxidase (MAO) Inhibition Assay (MAO-Glo™ Protocol)

This protocol describes a common method for determining the inhibitory activity of compounds against MAO-A and MAO-B.

Objective: To determine the IC50 values of test compounds against human recombinant MAO-A and MAO-B.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • MAO-Glo™ Assay Kit (Promega), which includes a luminogenic MAO substrate, Luciferin Detection Reagent, and reaction buffer.[1][2][3]

  • Test compounds (this compound derivatives and comparators) dissolved in a suitable solvent (e.g., DMSO).

  • White, opaque 96-well or 384-well plates.

  • Luminometer.

Procedure:

  • Reagent Preparation: Prepare the MAO-Glo™ reagents according to the manufacturer's instructions. This typically involves reconstituting the lyophilized components.[2]

  • Compound Dilution: Prepare a serial dilution of the test compounds in the reaction buffer.

  • Enzyme Reaction:

    • Add the MAO enzyme (either MAO-A or MAO-B) to the wells of the microplate.

    • Add the diluted test compounds to the respective wells. Include control wells with vehicle only (for 100% activity) and a known inhibitor (positive control).

    • Initiate the reaction by adding the luminogenic MAO substrate to all wells.[1]

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[2]

  • Signal Detection:

    • Add the Luciferin Detection Reagent to each well to stop the MAO reaction and initiate the luminescent signal.[1][2]

    • Incubate for a further 20 minutes to stabilize the signal.[2]

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The amount of light produced is directly proportional to the MAO activity.[3]

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Radioligand Binding Assay for Off-Target Screening

This protocol provides a general framework for assessing the binding affinity of a test compound to a panel of receptors.

Objective: To determine the binding affinity (Ki) of a test compound for various receptors.

Materials:

  • Cell membranes or purified receptors for the targets of interest.

  • A specific radioligand for each target receptor.

  • Test compound.

  • Assay buffer.

  • Glass fiber filter plates.

  • Scintillation counter.

Procedure:

  • Reaction Setup:

    • In a microplate, combine the cell membranes/receptors, the radioligand at a concentration near its dissociation constant (Kd), and the test compound at various concentrations.

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand).

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the bound radioligand from the unbound radioligand. Wash the filters with cold assay buffer to remove any remaining unbound radioligand.

  • Detection: Dry the filter plate and add a scintillation cocktail to each well. Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of inhibition of specific binding at each concentration of the test compound.

    • Calculate the IC50 value from the dose-response curve.

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the action of this compound derivatives and the experimental procedures used to characterize them.

MAO_Inhibition_Pathway cluster_synapse Synaptic Cleft Dopamine Dopamine MAO-B MAO-B Dopamine->MAO-B Degradation Dopamine_Metabolites Dopamine_Metabolites MAO-B->Dopamine_Metabolites 6_8_Difluoro_2_tetralone 6_8_Difluoro_2_tetralone 6_8_Difluoro_2_tetralone->MAO-B Inhibition Experimental_Workflow Compound_Synthesis Synthesis of This compound Derivatives Primary_Screening MAO-A and MAO-B Inhibition Assay Compound_Synthesis->Primary_Screening Lead_Identification Identify Potent and Selective Inhibitors Primary_Screening->Lead_Identification Broad_Panel_Screening Cross-Reactivity Profiling (e.g., SafetyScreen) Lead_Identification->Broad_Panel_Screening In_Vivo_Studies Efficacy and Safety in Animal Models Broad_Panel_Screening->In_Vivo_Studies

References

Comparative Computational Docking Analysis of 6,8-Difluoro-2-tetralone with Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

A Comparison Guide for Researchers in Drug Discovery and Development

This guide provides a comparative analysis of the potential binding of 6,8-Difluoro-2-tetralone with three key protein targets implicated in various disease pathways: Monoamine Oxidase B (MAO-B), Plasmodium falciparum formate-nitrite transporter (PfFNT), and Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1). While direct computational docking studies on this compound are not extensively available in public literature, this guide synthesizes data from studies on structurally related tetralone derivatives and known inhibitors to provide a predictive comparison. The objective is to offer researchers a foundational dataset and protocol for evaluating this compound as a potential modulator of these targets.

Target Protein Overview

  • Monoamine Oxidase B (MAO-B): An enzyme involved in the degradation of neurotransmitters, primarily dopamine.[1][2] Inhibition of MAO-B is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease.[3]

  • Plasmodium falciparum formate-nitrite transporter (PfFNT): A crucial transporter for the efflux of lactate in the malaria parasite, Plasmodium falciparum.[4][5] Its inhibition disrupts the parasite's metabolism, making it a promising antimalarial drug target.[6][7]

  • Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1): A key enzyme in the synthesis of triglycerides.[4][8] Inhibition of DGAT1 is being explored for the treatment of metabolic diseases such as obesity and type 2 diabetes.[9]

Comparative Docking Performance

To establish a baseline for comparison, the following table summarizes the reported binding affinities and docking scores of known inhibitors against the selected target proteins. These values provide a benchmark against which the potential binding of this compound can be assessed in future in silico studies.

Target ProteinPDB IDKnown InhibitorInhibitor TypeReported Binding Affinity / Docking Score
MAO-B 2V5ZSafinamideNon-tetralone~ -7.4 kcal/mol[1][7]
PfFNT 7E27MMV007839Non-tetralone7.18 nM (Kd)[10][11]
DGAT1 8ESMT863Non-tetraloneIC50 = 15 nM[12]

Note: The docking score for Safinamide was converted from kJ/mol to kcal/mol for consistency. The value for MMV007839 is an experimentally determined dissociation constant (Kd), and for T863, it is the half-maximal inhibitory concentration (IC50). These are not direct docking scores but indicate high binding affinity. A hypothetical docking score for a potent inhibitor like T863 would be expected to be in a similar negative kcal/mol range as other potent inhibitors.

Experimental Protocols for Computational Docking

The following protocols are detailed methodologies for performing computational docking of this compound with the target proteins using AutoDock Vina. These protocols are based on parameters reported in studies of similar compounds and target proteins.

General Ligand and Receptor Preparation
  • Ligand Preparation: The 3D structure of this compound can be obtained from PubChem (CID 4076431) or sketched using molecular modeling software. The ligand should be prepared for docking by adding polar hydrogens, assigning Gasteiger charges, and saving it in the PDBQT format using AutoDock Tools.

  • Receptor Preparation: The crystal structures of the target proteins should be downloaded from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands should be removed. Polar hydrogens and Kollman charges should be added to the protein, and it should be saved in the PDBQT format.

Target-Specific Docking Parameters
Target ProteinPDB IDGrid Box Center (x, y, z)Grid Box Dimensions (Å) (size_x, size_y, size_z)
MAO-B 2V5Z5.017, 6.016, 149.85558, 58, 52
PfFNT 7E27To be centered on the bound MMV00783960, 60, 60
DGAT1 8ESMTo be centered on the bound T86360, 60, 60

Note on Grid Box Generation: For PfFNT and DGAT1, the grid box should be centered on the respective co-crystallized inhibitors (MMV007839 and T863) to define the binding site. A grid box size of 60 x 60 x 60 Å is a common starting point for such analyses.[8]

AutoDock Vina Execution

The docking simulation can be performed using the following command in a terminal: vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config config.txt --out output.pdbqt --log output.log

The config.txt file should contain the grid box parameters:

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Ligand This compound (3D Structure) Ligand_prep Add Hydrogens & Assign Charges (PDBQT format) Ligand->Ligand_prep Receptor Target Protein (PDB Structure) Receptor_prep Remove Water/Ligands Add Hydrogens & Assign Charges (PDBQT format) Receptor->Receptor_prep Vina AutoDock Vina Execution Ligand_prep->Vina Receptor_prep->Vina Grid Define Grid Box (Center & Dimensions) Grid->Vina Results Binding Poses & Docking Scores (kcal/mol) Vina->Results Comparison Compare with Known Inhibitors Results->Comparison

Caption: Computational docking workflow for this compound.

Signaling Pathways

MAO-B in Dopamine Degradation

MAO_B_pathway Dopamine Dopamine MAO_B MAO-B Dopamine->MAO_B Oxidative Deamination DOPAL DOPAL MAO_B->DOPAL ALDH ALDH DOPAL->ALDH DOPAC DOPAC ALDH->DOPAC

Caption: Role of MAO-B in the dopamine degradation pathway.

P. falciparum Lactate Efflux

PfFNT_pathway cluster_parasite Plasmodium falciparum Glycolysis Glycolysis Lactate_in Lactate (intracellular) Glycolysis->Lactate_in PfFNT PfFNT Lactate_in->PfFNT Efflux Lactate_out Lactate (extracellular) PfFNT->Lactate_out

Caption: Lactate efflux mediated by PfFNT in P. falciparum.

DGAT1 in Triglyceride Synthesis

DGAT1_pathway Diacylglycerol Diacylglycerol DGAT1 DGAT1 Diacylglycerol->DGAT1 Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->DGAT1 Triglyceride Triglyceride DGAT1->Triglyceride Lipid_Droplet Lipid Droplet Storage Triglyceride->Lipid_Droplet

Caption: The role of DGAT1 in the final step of triglyceride synthesis.

References

Safety Operating Guide

Proper Disposal of 6,8-Difluoro-2-tetralone: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 6,8-Difluoro-2-tetralone, a fluorinated organic compound. Adherence to these protocols is vital to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

I. Immediate Safety Considerations and Hazard Summary

This compound is classified as a hazardous substance with the following primary risks:

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)Specifications
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.

II. Segregation and Waste Collection

Proper segregation of chemical waste is the first and most critical step in the disposal process. Due to its chemical structure, this compound must be treated as a halogenated organic waste .[2]

Experimental Protocol: Waste Segregation

  • Designate a Waste Container: Obtain a clearly labeled, leak-proof waste container designated for "Halogenated Organic Waste." The container must be made of a material compatible with the chemical.

  • Labeling: Immediately label the container with the words "Hazardous Waste" and the full chemical name: "this compound." Do not use abbreviations.

  • Segregation: It is crucial to keep halogenated solvents separate from non-halogenated organic waste to reduce disposal costs and ensure proper treatment.[3][4]

  • Incompatible Materials: Do not mix this compound waste with incompatible materials such as strong oxidizing agents, acids, or bases in the same container.[1][2]

III. On-site Storage and Handling

All hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][5]

Operational Plan: Satellite Accumulation Area (SAA) Management

  • Location: The SAA must be at or near the point of waste generation.

  • Container Management: Keep the waste container tightly sealed except when adding waste.[6]

  • Secondary Containment: Store the waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.

  • Accumulation Limits: Adhere to the maximum volume limits for hazardous waste storage as defined by your institution's environmental health and safety (EHS) guidelines.

IV. Disposal Procedure

Under no circumstances should this compound be disposed of down the drain or in regular trash.[5][7] The only approved method of disposal is through a licensed hazardous waste management company.

Step-by-Step Disposal Workflow:

Disposal Workflow cluster_lab Laboratory Procedures cluster_ehs EHS Coordination cluster_disposal Final Disposal A 1. Don PPE B 2. Segregate as Halogenated Organic Waste A->B C 3. Label Container 'Hazardous Waste' B->C D 4. Store in Satellite Accumulation Area C->D E 5. Request Waste Pickup from EHS Office D->E F 6. EHS Transports Waste to Central Facility E->F G 7. Transport to Approved Waste Disposal Plant F->G H 8. Incineration G->H

Caption: Workflow for the proper disposal of this compound.
  • Final Check: Ensure the waste container is securely sealed and properly labeled with all constituents and approximate volumes.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Documentation: Complete any required waste manifests or tracking forms provided by your EHS office.

  • Professional Disposal: The EHS office will then arrange for the collection and transport of the waste to a licensed and approved waste disposal facility, where it will likely be disposed of via high-temperature incineration.

V. Decontamination of Empty Containers

Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.

Experimental Protocol: Container Decontamination

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: The solvent used for rinsing (rinsate) must be collected and disposed of as halogenated organic hazardous waste.[6]

  • Final Disposal: Once triple-rinsed, the container can typically be disposed of in the regular trash after defacing the original chemical label.[8] Always confirm this procedure with your local EHS guidelines.

VI. Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

Emergency Response Plan:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated. Use a chemical fume hood if the spill is contained within it.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the spill. Do not use combustible materials like paper towels to absorb large spills.

  • Collect: Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS office.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and protecting our shared ecosystem.

References

Personal protective equipment for handling 6,8-Difluoro-2-tetralone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 6,8-Difluoro-2-tetralone in a laboratory setting. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant.[1] It can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1] Therefore, stringent use of appropriate Personal Protective Equipment (PPE) is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Protection Type Required Equipment Specifications and Rationale
Eye and Face Protection Chemical safety goggles and a face shieldGoggles must be worn to prevent eye contact with dust or splashes. A face shield provides an additional layer of protection for the entire face.
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene) and a lab coatNitrile or neoprene gloves offer good resistance to a range of chemicals. A lab coat should be worn to protect skin and clothing from contamination.
Respiratory Protection NIOSH-approved respiratorA respirator is necessary when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles.
Foot Protection Closed-toe shoesTo protect feet from potential spills.

Operational Plan: Safe Handling and a Representative Experimental Protocol

All handling of this compound should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood, to minimize inhalation exposure. An eyewash station and safety shower must be readily accessible.

General Handling Procedures:
  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing and Transfer: Conduct all weighing and transfer of the solid compound within a chemical fume hood to contain any dust. Use appropriate tools (e.g., spatula, weigh boat) to handle the material. Avoid creating dust.

  • In Case of a Spill:

    • Small Spill: If a small amount of solid is spilled, gently sweep it up with a brush and dustpan, avoiding dust generation. Place the collected material in a sealed container for proper disposal. Clean the spill area with a damp cloth.

    • Large Spill: In the event of a large spill, evacuate the immediate area and alert laboratory personnel. If there is a risk of airborne dust, a respirator should be worn during cleanup. Use an appropriate spill kit for solid chemicals.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Representative Experimental Protocol: Reductive Amination of this compound

The following is a representative protocol for a common reaction involving a tetralone, adapted for this compound. This procedure should be performed by trained personnel.

Objective: To synthesize the corresponding amine from this compound via reductive amination.

Materials:

  • This compound

  • Amine (e.g., benzylamine)

  • Reducing agent (e.g., sodium triacetoxyborohydride)

  • Solvent (e.g., dichloromethane)

  • Acetic acid (catalyst)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1 equivalent) in dichloromethane.

  • Add the amine (1.1 equivalents) to the solution.

  • Add a catalytic amount of acetic acid (e.g., 0.1 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Slowly add the reducing agent (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography).

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography.

Disposal Plan

As a halogenated organic compound, this compound and any waste generated from its use must be disposed of as hazardous waste.

Step-by-Step Disposal Procedure:

  • Waste Segregation: All solid waste contaminated with this compound (e.g., used weigh boats, contaminated gloves, bench paper) should be collected in a dedicated, clearly labeled hazardous waste container for halogenated organic solids.

  • Liquid Waste: Liquid waste from reactions (e.g., reaction mixtures, chromatography solvents) should be collected in a separate, sealed, and clearly labeled hazardous waste container for halogenated organic liquids.

  • Container Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard (Irritant).

  • Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety office. Do not dispose of this chemical down the drain or in regular trash.

Workflow and Logical Relationships

The following diagrams illustrate the key workflows for handling this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Work Area in Fume Hood A->B C Weigh and Transfer Solid B->C D Perform Experimental Protocol C->D E Segregate and Label Waste D->E F Clean Work Area E->F G Wash Hands Thoroughly F->G

General Handling Workflow for this compound

Disposal_Workflow cluster_collection Waste Collection cluster_segregation Segregation & Labeling cluster_final Final Disposal SolidWaste Solid Waste (Gloves, etc.) HalogenatedSolid Labeled Halogenated Solid Waste Container SolidWaste->HalogenatedSolid LiquidWaste Liquid Waste (Solvents, etc.) HalogenatedLiquid Labeled Halogenated Liquid Waste Container LiquidWaste->HalogenatedLiquid Storage Store in Designated Area HalogenatedSolid->Storage HalogenatedLiquid->Storage Disposal Dispose via EHS Storage->Disposal

Waste Disposal Workflow for this compound

References

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Retrosynthesis Analysis

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6,8-Difluoro-2-tetralone
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.